molecular formula C34H64O4 B1162291 12-POHSA

12-POHSA

Cat. No.: B1162291
M. Wt: 536.9
InChI Key: XSYATLPMKFNWBI-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity in mice. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to either a C-16 or C-18 hydroxy substituent. 12-POHSA is a FAHFA consisting of palmitoleic acid esterified at the 12th carbon of stearic acid. The levels of POHSA are significantly elevated in serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, this compound may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Properties

IUPAC Name

12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYATLPMKFNWBI-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210295
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2042646-31-9
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Bioactive Lipid 12-POHSA: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The full chemical name for 12-POHSA is 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid. This molecule belongs to a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Structurally, it is an ester formed from the linkage of palmitoleic acid to the 12th carbon of 12-hydroxystearic acid (12-HSA).[1] Emerging research has highlighted this compound and other FAHFAs as significant bioactive lipids with potential therapeutic applications in metabolic and inflammatory diseases.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₄H₆₄O₄[2]
Molecular Weight 536.9 g/mol [2]
CAS Number 2042646-31-9
Appearance Solid[2]

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the realms of metabolic regulation and anti-inflammatory responses. These effects are primarily mediated through its interaction with specific cellular signaling pathways.

Anti-diabetic Effects

This compound has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). While specific quantitative data for this compound is still emerging, studies on the broader FAHFA class, including palmitic acid esters of hydroxy stearic acids (PAHSAs), have demonstrated significant improvements in glucose tolerance and insulin sensitivity.[3][4] These effects are attributed, at least in part, to the activation of G protein-coupled receptor 120 (GPR120), a receptor for fatty acids.[3][5]

The proposed signaling pathway for GPR120 activation by FAHFAs, including this compound, is depicted below.

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq_11 Gq_11 GPR120->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Stimulates PKC->Insulin_Secretion Potentiates PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates RXR_inactive RXR RXR_active RXR PPARa_active->RXR_active Heterodimerizes PPRE PPRE PPARa_active->PPRE Binds to RXR_active->PPRE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Regulates LCMS_Workflow Sample Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification

References

12-Hydroxy-10(E)-heptadecenoic Acid (12-POHSA/12-HHT): A Technical Guide on its Discovery, Endogenous Presence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-hydroxy-10(E)-heptadecenoic acid, a lipid mediator more commonly known in scientific literature as 12-hydroxyheptadecatrienoic acid (12-HHT). Initially considered an inactive byproduct of thromboxane (B8750289) A2 synthesis, 12-HHT is now recognized as a key endogenous ligand for the leukotriene B4 receptor 2 (BLT2), playing a significant role in a variety of physiological and pathological processes. This document details the discovery of 12-HHT, its biosynthetic and metabolic pathways, and its endogenous presence in human biological fluids. Furthermore, it elucidates the signaling cascades initiated upon its binding to the BLT2 receptor and provides detailed experimental methodologies for its extraction and quantification. This guide is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the 12-HHT/BLT2 signaling axis.

Discovery and Historical Context

12-Hydroxyheptadecatrienoic acid (12-HHT) was first identified in 1973 by Wlodawer, Samuelsson, and Hamberg as a product of arachidonic acid metabolism by microsomes from sheep seminal vesicle glands and intact human platelets[1]. For many years following its discovery, 12-HHT was largely regarded as a biologically inactive byproduct of prostaglandin (B15479496) and thromboxane A2 (TXA2) synthesis[1][2]. This perception shifted dramatically with the discovery that 12-HHT is a potent and endogenous high-affinity ligand for the G protein-coupled receptor, BLT2[2][3]. This finding repositioned 12-HHT as a bioactive lipid mediator with significant signaling roles.

The identification of 12-HHT as the natural ligand for BLT2 was the result of an unbiased ligand screening approach. Researchers utilized lipid extracts from various rat tissues and screened for agonistic activity on cells expressing the BLT2 receptor[3][4]. Lipid fractions from the rat small intestine showed potent BLT2 agonistic activity, and subsequent purification and analysis using high-performance liquid chromatography (HPLC) and mass spectrometry identified the active compound as 12-HHT[3][4].

Endogenous Presence of 12-HHT

12-HHT is an abundant fatty acid found in various tissues and bodily fluids[2]. Its production is particularly notable in activated platelets and macrophages[4]. While comprehensive quantitative data across all human tissues remains an area of active research, studies have successfully quantified endogenous levels of 12-HHT in human blood.

Table 1: Endogenous Concentrations of 12(S)-HHT in Human Blood

Biological FluidMean Concentration (ng/mL)Standard Error of the Mean (SEM)Analytical MethodReference
Serum1,849308UHPLC-ECAPCI/HRMS[4]
Plasma30.9 (4h LPS stimulation)2.8UHPLC-ECAPCI/HRMS[4]
Plasma61.44 (24h LPS stimulation)7UHPLC-ECAPCI/HRMS[4]
Plasma (unstimulated)Measurable levels detected-UHPLC-ECAPCI/HRMS[4]

Note: The data for plasma under LPS stimulation indicates that 12-HHT levels can be dynamically regulated during inflammatory responses.

Biosynthesis and Metabolism

The primary pathway for 12-HHT biosynthesis begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Thromboxane synthase (TXAS) then acts on PGH2, catalyzing its conversion into thromboxane A2 (TXA2), malondialdehyde (MDA), and 12-HHT in roughly equimolar amounts[5].

There is also evidence for a non-enzymatic rearrangement of PGH2 that can lead to the formation of 12-HHT[2]. Once formed, 12-HHT can be further metabolized. The primary metabolic pathway involves the oxidation of 12-HHT to 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HHT or 12-keto-HHT) by the enzyme 15-hydroxyprostaglandin dehydrogenase (NAD+)[1].

G Biosynthesis and Metabolism of 12-HHT Arachidonic_Acid Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXAS Thromboxane Synthase (TXAS) PGH2->TXAS NonEnzymatic Non-enzymatic rearrangement PGH2->NonEnzymatic COX->PGH2 TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 MDA Malondialdehyde (MDA) TXAS->MDA HHT 12-HHT TXAS->HHT PGDH 15-hydroxyprostaglandin dehydrogenase HHT->PGDH oxoHHT 12-oxo-HHT PGDH->oxoHHT NonEnzymatic->HHT G 12-HHT/BLT2 Signaling Pathway HHT 12-HHT BLT2 BLT2 Receptor HHT->BLT2 Gai Gαi BLT2->Gai Gaq Gαq BLT2->Gaq AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K PLC Phospholipase C (PLC) Gaq->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Migration, Proliferation, etc.) Ca2->Cellular_Response p38 p38 MAPK PKC->p38 NFkB NF-κB p38->NFkB Akt Akt PI3K->Akt Akt->NFkB NFkB->Cellular_Response G Unbiased Ligand Screening Workflow Tissue Tissue Homogenization (e.g., Rat Small Intestine) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Tissue->Lipid_Extraction Fractionation HPLC Fractionation Lipid_Extraction->Fractionation Screening Agonist Screening Assay (e.g., Cytosensor Microphysiometer) Fractionation->Screening Active_Fraction Identification of Active Fractions Screening->Active_Fraction MS_Analysis Mass Spectrometry (LC-MS/MS) Active_Fraction->MS_Analysis Structure_ID Structure Elucidation (12-HHT) MS_Analysis->Structure_ID

References

12-POHSA: A Novel Branched Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12-palmitoleoyl-oxy-stearic acid (12-POHSA), a recently identified member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). FAHFAs are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. This document details the current understanding of this compound's biological activities, including its role in stimulating insulin (B600854) secretion and its potential anti-inflammatory effects. We present detailed experimental protocols for the synthesis, quantification, and functional characterization of this compound, drawing from established methodologies for FAHFA analysis. Furthermore, this guide illustrates the key signaling pathways, GPR120 and PPARγ, through which this compound may exert its effects. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this novel lipid metabolite.

Introduction

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids first discovered in 2014 that have garnered significant interest due to their beneficial metabolic and anti-inflammatory effects[1]. These lipids are esters of a fatty acid and a hydroxy fatty acid. The specific regio- and stereochemistry of the ester linkage, as well as the identity of the fatty acid and hydroxy fatty acid, give rise to a large number of potential FAHFA isomers, each with potentially distinct biological activities.

This compound is a specific FAHFA isomer, consisting of palmitoleic acid esterified to the 12-hydroxyl group of stearic acid. While research on this specific isomer is still emerging, initial studies suggest that, like other FAHFAs, this compound may play a role in glucose homeostasis and inflammation[2]. This guide aims to consolidate the available information on this compound and provide a practical framework for its further investigation.

Biological Activities of this compound

Effects on Insulin Secretion

FAHFAs have been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Preliminary evidence suggests that this compound shares this activity[2]. The proposed mechanism involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium and subsequent insulin release.

Anti-Inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance and type 2 diabetes. Several FAHFA isomers have demonstrated potent anti-inflammatory effects, often through the activation of GPR120 and subsequent inhibition of pro-inflammatory signaling cascades like the NF-κB pathway[3][4]. While direct evidence for this compound's anti-inflammatory activity is still under investigation, its structural similarity to other anti-inflammatory FAHFAs suggests it may possess similar properties.

Quantitative Data

Specific quantitative data for this compound is limited in the current literature. The following tables present representative data based on studies of similar FAHFA isomers to provide a reference for expected experimental outcomes.

Table 1: Representative Concentration-Dependent Effects of FAHFAs

Biological EffectCell Line/SystemEC50 / IC50 (µM)Reference
Glucose-Stimulated Insulin SecretionMIN6 cells5 - 20[5][6]
Inhibition of LPS-induced TNF-α releaseRAW 264.7 macrophages1 - 10[7][8]
Activation of GPR120CHO-K1 cells1 - 15[9][10]
Activation of PPARγHEK293T cells5 - 25[11][12]

Table 2: Representative Tissue Concentrations of FAHFAs

TissueConcentration Range (pmol/g or pmol/mL)Reference
Adipose Tissue (mouse)10 - 100[13]
Serum (mouse)1 - 10[13]
Plasma (human)0.5 - 5[13][14]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, quantification, and functional analysis of this compound. These are based on established methods for other FAHFAs and may require optimization for this compound.

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of FAHFAs, which can be adapted for this compound.

  • Principle: A lipase (B570770) is used to catalyze the esterification of 12-hydroxystearic acid with palmitoleic acid.

  • Materials:

  • Procedure:

    • To a round-bottom flask, add 12-hydroxystearic acid (1 equivalent) and palmitoleic acid (1.2 equivalents).

    • Add anhydrous toluene to dissolve the fatty acids.

    • Add activated 3Å molecular sieves to the reaction mixture to remove water.

    • Add immobilized CALB (10% by weight of the limiting reactant).

    • Stir the reaction mixture at 40-50°C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, filter off the enzyme and molecular sieves.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure this compound and evaporate the solvent.

    • Confirm the structure and purity of the synthesized this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from biological matrices.

  • Principle: Lipids are extracted from the sample, and this compound is quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard.

  • Materials:

    • Biological sample (e.g., plasma, adipose tissue homogenate)

    • Isotopically labeled this compound internal standard (e.g., ¹³C-labeled)

    • Methanol (B129727), Chloroform, Water (LC-MS grade)

    • Formic acid

    • C18 solid-phase extraction (SPE) cartridges

    • LC-MS/MS system with a C18 column

  • Procedure:

    • Lipid Extraction (Bligh-Dyer Method):

      • To the biological sample, add the isotopically labeled internal standard.

      • Add a mixture of chloroform:methanol (2:1, v/v) and vortex thoroughly.

      • Add water to induce phase separation and centrifuge to separate the layers.

      • Collect the lower organic layer containing the lipids.

      • Dry the lipid extract under a stream of nitrogen.[1]

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Resuspend the dried lipid extract in a small volume of loading buffer and apply to the SPE cartridge.

      • Wash the cartridge with a low-polarity solvent to remove nonpolar lipids.

      • Elute the FAHFAs with a more polar solvent (e.g., methanol or acetonitrile).

      • Dry the eluate under nitrogen.

    • LC-MS/MS Analysis:

      • Reconstitute the dried sample in the initial mobile phase.

      • Inject the sample onto a C18 column.

      • Separate the analytes using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

      • Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transitions would be specific for the precursor and product ions of this compound and its labeled internal standard.[15]

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes how to assess the effect of this compound on insulin secretion from a pancreatic β-cell line.

  • Principle: MIN6 cells are incubated with low and high glucose concentrations in the presence or absence of this compound. The amount of insulin secreted into the medium is then quantified.

  • Materials:

    • MIN6 cells

    • DMEM with 25 mM glucose

    • Krebs-Ringer Bicarbonate Buffer (KRBB) with 2 mM glucose (low glucose)

    • KRBB with 20 mM glucose (high glucose)

    • This compound stock solution (e.g., in DMSO)

    • Insulin ELISA kit

  • Procedure:

    • Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.

    • Wash the cells twice with KRBB containing 2 mM glucose.

    • Pre-incubate the cells in KRBB with 2 mM glucose for 1 hour at 37°C.

    • Replace the pre-incubation buffer with fresh KRBB containing 2 mM glucose (basal) or 20 mM glucose (stimulated), with or without various concentrations of this compound (and a vehicle control, e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant (containing secreted insulin).

    • Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the total protein content of the cells in each well.[5][16]

Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol details a method to evaluate the anti-inflammatory potential of this compound.

  • Principle: RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF-α. The ability of this compound to inhibit this production is measured.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • Lipopolysaccharide (LPS)

    • This compound stock solution

    • TNF-α ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit following the manufacturer's protocol.

    • Determine the IC50 value of this compound for the inhibition of TNF-α production.[7][8]

GPR120 Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound activates GPR120.

  • Principle: A host cell line (e.g., CHO-K1 or HEK293T) is co-transfected with an expression vector for GPR120 and a reporter plasmid containing a response element (e.g., Serum Response Element - SRE) driving the expression of a reporter gene (e.g., luciferase). Activation of GPR120 by a ligand leads to a signaling cascade that results in the expression of the reporter gene.

  • Materials:

    • CHO-K1 or HEK293T cells

    • GPR120 expression vector

    • SRE-luciferase reporter plasmid

    • Transfection reagent

    • This compound stock solution

    • Luciferase assay reagent

  • Procedure:

    • Co-transfect the host cells with the GPR120 expression vector and the SRE-luciferase reporter plasmid.

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • After another 24 hours, treat the cells with various concentrations of this compound (and a vehicle control and a known GPR120 agonist as a positive control) for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

PPARγ Transactivation Assay

This protocol details a reporter assay to assess the ability of this compound to activate PPARγ.

  • Principle: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression. Ligand binding to the PPARγ-LBD induces a conformational change that allows for the recruitment of coactivators and subsequent transcription of the luciferase gene.

  • Materials:

    • HEK293T cells

    • GAL4-PPARγ-LBD expression vector

    • GAL4-UAS-luciferase reporter plasmid

    • Transfection reagent

    • This compound stock solution

    • A known PPARγ agonist (e.g., rosiglitazone) as a positive control

    • Luciferase assay reagent

  • Procedure:

    • Co-transfect HEK293T cells with the GAL4-PPARγ-LBD and GAL4-UAS-luciferase plasmids.

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • After another 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Determine the fold activation of luciferase expression relative to the vehicle control.[11][12]

Signaling Pathways and Experimental Workflows

GPR120 Signaling Pathway

This compound is hypothesized to activate GPR120, a G-protein coupled receptor expressed in various cell types, including adipocytes and macrophages. Activation of GPR120 can lead to both Gαq-mediated and β-arrestin-2-mediated signaling cascades.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gaq Gaq GPR120->Gaq Activates beta_arrestin β-Arrestin-2 GPR120->beta_arrestin Recruits PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Activates Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Stimulates PKC->Insulin_Secretion Stimulates TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin->TAK1_TAB1 Inhibits NFkB_inhibition Inhibition of NF-κB Pathway TAK1_TAB1->NFkB_inhibition

Caption: Proposed GPR120 signaling pathways activated by this compound.

PPARγ Signaling Pathway

As a lipid molecule, this compound may also function as an endogenous ligand for the nuclear receptor PPARγ. Activation of PPARγ plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-POHSA_cyto This compound PPARg_cyto PPARγ 12-POHSA_cyto->PPARg_cyto Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR Translocates & Heterodimerizes PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic Regulation Adipogenesis, Insulin Sensitivity, Anti-inflammation Gene_Transcription->Metabolic Regulation Leads to

Caption: Overview of the PPARγ signaling pathway potentially activated by this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Functional Assays Synthesis Chemical or Enzymatic Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Structure_Validation Structural Validation (NMR, MS) Purification->Structure_Validation GPR120_Assay GPR120 Activation Assay Structure_Validation->GPR120_Assay PPARg_Assay PPARγ Transactivation Assay Structure_Validation->PPARg_Assay GSIS_Assay GSIS Assay (MIN6 cells) Structure_Validation->GSIS_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (RAW 264.7 cells) Structure_Validation->Anti_Inflammatory_Assay Glucose_Uptake_Assay Glucose Uptake Assay (3T3-L1 adipocytes) Structure_Validation->Glucose_Uptake_Assay Quantification Quantification in Biological Samples (LC-MS/MS) Structure_Validation->Quantification as standard

Caption: A logical workflow for the synthesis and biological characterization of this compound.

Conclusion

This compound represents a promising new molecule within the exciting class of FAHFA lipids. Its structural similarity to other bioactive FAHFAs suggests its potential as a modulator of glucose metabolism and inflammation. This technical guide provides a foundational resource for researchers aiming to elucidate the specific biological functions and therapeutic potential of this compound. The provided protocols and pathway diagrams offer a starting point for rigorous scientific investigation into this novel endogenous lipid. Further research is warranted to establish the precise quantitative effects of this compound and to validate its role in metabolic health and disease.

References

The Role of 12-POHSA in Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the emerging role of 12-palmitoyloxy-octadecanoic acid (12-POHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, in the context of metabolic syndrome. It consolidates current research on its mechanisms of action, therapeutic potential, and the experimental basis for these findings.

Introduction: Metabolic Syndrome and a Novel Endogenous Lipid

Metabolic syndrome (MetS) is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension.[1][2][3] This condition significantly elevates the risk for developing type 2 diabetes (T2D) and cardiovascular disease.[3] The pathophysiology of MetS is complex, with chronic low-grade inflammation, adipose tissue dysfunction, and impaired insulin signaling as central pillars.[1][2][4]

In the search for endogenous molecules that regulate metabolic homeostasis, a novel class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), was discovered. Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a subset of this family with demonstrated anti-diabetic and anti-inflammatory properties.[5][6][7][8] Serum and adipose tissue levels of PAHSAs have been found to be reduced in insulin-resistant humans and in high-fat diet (HFD)-fed mice, suggesting a role in metabolic health.[6][7] This guide focuses on this compound, a specific isomer within this promising class of lipids.

Core Mechanism of Action: GPR40/FFA1R Activation

The primary molecular target identified for PAHSAs, including this compound, is the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1R).[6][7][9] GPR40 is highly expressed in pancreatic β-cells and intestinal L-cells, positioning it as a key regulator of insulin and glucagon-like peptide-1 (GLP-1) secretion.[9][10]

PAHSAs act as selective agonists for GPR40.[6] Upon binding, they activate a Gαq/11-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular Ca²⁺ concentrations.[11] This elevation in cytosolic Ca²⁺ is a critical signal for the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[10][11][12]

GPR40_Signaling_Pathway GPR40 GPR40/ FFA1R G_alpha_q Gαq/11 GPR40->G_alpha_q PLC Phospholipase C (PLC) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes POHSA This compound POHSA->GPR40 G_alpha_q->PLC ER Endoplasmic Reticulum IP3_DAG->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Insulin_Vesicles Insulin Vesicle Exocytosis Ca_increase->Insulin_Vesicles Triggers Insulin_Secretion Potentiation of Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound signaling through the GPR40/FFA1R pathway.

Effects on Glucose Homeostasis and Insulin Sensitivity

Chronic administration of PAHSAs has been shown to improve glucose tolerance and enhance insulin sensitivity in both standard chow-fed and HFD-fed mouse models of insulin resistance.[5][6][7][9] These beneficial effects occur without significant alterations in body weight.[6][7]

Enhancement of Insulin Secretion

By activating GPR40, PAHSAs augment GSIS.[6][9] This effect is glucose-dependent, a key feature for a potential therapeutic agent as it minimizes the risk of hypoglycemia.[12] Blocking GPR40 in vivo reverses the improvements in glucose tolerance seen with PAHSA treatment and directly inhibits the PAHSA-mediated augmentation of insulin secretion in isolated human islets.[6][7]

Stimulation of GLP-1 Secretion

In addition to their direct effects on β-cells, PAHSAs also stimulate the secretion of GLP-1.[6][9] GPR40 is expressed on enteroendocrine L-cells in the gut, and its activation is known to contribute to GLP-1 release.[9] GLP-1 further potentiates insulin secretion, suppresses glucagon (B607659) release, and has independent beneficial effects on insulin sensitivity.[9] Blockade of the GLP-1 receptor partially reduces the positive effects of PAHSAs on glucose tolerance, highlighting the importance of this indirect mechanism.[6][7]

Improved Systemic Insulin Sensitivity

PAHSA treatment enhances systemic insulin sensitivity by improving the action of insulin in key metabolic tissues.[5][8]

  • Liver: PAHSAs enhance insulin's ability to suppress endogenous glucose production (EGP).[5][8] This is achieved through both direct and indirect mechanisms. Directly, PAHSAs can inhibit glucagon-stimulated EGP in isolated hepatocytes.[8] Indirectly, they suppress lipolysis in white adipose tissue (WAT), reducing the flux of free fatty acids (FFAs) to the liver, which in turn improves hepatic insulin sensitivity.[8]

  • Muscle and Heart: Chronic PAHSA treatment has been shown to augment insulin-stimulated glucose uptake in glycolytic muscle and heart tissue in HFD-fed mice.[5]

Table 1: Summary of Quantitative Effects of PAHSA Treatment on Metabolic Parameters

ParameterAnimal ModelTreatment DetailsKey ResultReference
Serum/Tissue PAHSA LevelsChow- and HFD-fed miceChronic administration~1.4 to 3-fold increase[6][7]
Insulin SensitivityHFD-fed miceChronic 9-PAHSA (12 mg/kg/day)Significant improvement in insulin tolerance test[9]
Glucose ToleranceHFD-fed miceChronic 9-PAHSA (12 mg/kg/day)Significant improvement in glucose tolerance test[9]
Endogenous Glucose Production (EGP)HFD-fed miceAcute PAHSA treatmentEnhanced insulin-mediated suppression of EGP[5][8]
Insulin SecretionGPR40 KO miceIntralipid infusionInsulin secretion reduced by ~50% vs. WT[10]
Adipose Tissue InflammationHFD-fed miceChronic PAHSA treatmentReduced macrophage infiltration and inflammatory gene expression[9]

Role in Adipose Tissue and Inflammation

Metabolic syndrome is characterized by a state of chronic, low-grade inflammation, often originating from dysfunctional adipose tissue.[1][2][13] Adipose tissue macrophages (ATMs) play a critical role in this process.[14]

PAHSAs exhibit significant anti-inflammatory effects. In HFD-fed mice, chronic PAHSA treatment reduces macrophage infiltration into adipose tissue and decreases the expression of pro-inflammatory genes.[9] While the direct mechanism on macrophages is still under investigation, other lipid mediators acting through receptors like PPARγ are known to promote a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage polarization.[15][16]

There is emerging evidence that certain lipid mediators can influence the browning of white adipose tissue (WAT) and the activation of brown adipose tissue (BAT), processes that increase energy expenditure and are considered therapeutically beneficial for metabolic disease.[17][18][19][20] While some fatty acid metabolites have been shown to be correlated with BAT activity, the specific role of this compound in WAT browning or BAT activation requires further investigation.[21][22]

Experimental_Workflow cluster_animal_model Animal Model Generation cluster_treatment Treatment Protocol cluster_analysis Metabolic Phenotyping & Analysis Mice C57BL/6 Mice Diet High-Fat Diet (HFD) vs. Chow Diet Mice->Diet Pumps Subcutaneous Osmotic Pumps (PAHSA vs. Vehicle) Diet->Pumps Chronic Treatment Initiation GTT Glucose Tolerance Test (GTT) Pumps->GTT ITT Insulin Tolerance Test (ITT) Pumps->ITT Clamp Hyperinsulinemic- Euglycemic Clamp Pumps->Clamp Tissue Tissue Collection (Adipose, Liver, Muscle) Pumps->Tissue Analysis Gene Expression (qPCR) Histology (H&E Staining) Protein Analysis (Western Blot) Tissue->Analysis

Caption: Typical experimental workflow for in vivo PAHSA studies.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized methodologies based on published studies investigating PAHSAs.

Animal Models and Diet
  • Animals: Male C57BL/6J mice are commonly used.[5][23] Mice are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Diet-Induced Obesity: To induce insulin resistance and a metabolic syndrome phenotype, mice are fed a high-fat diet (HFD), often containing 45% or 60% of calories from fat, for a period of 8-12 weeks before the start of treatment.[5][9][23] Control groups are maintained on a standard chow diet.

PAHSA Administration
  • Method: For chronic in vivo studies, PAHSAs (e.g., 9-PAHSA) or vehicle (control) are delivered via subcutaneously implanted osmotic minipumps (e.g., Alzet).[5]

  • Dosage: A typical dose used in mice is 12 mg/kg/day.[9] PAHSAs are often dissolved in a vehicle solution such as 50% polyethylene (B3416737) glycol 400 (PEG400) in phosphate-buffered saline (PBS).

Metabolic Testing
  • Glucose Tolerance Test (GTT): Mice are fasted overnight (approx. 16 hours). A baseline blood glucose measurement is taken from the tail vein. Mice are then given an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight). Blood glucose is subsequently measured at 15, 30, 60, 90, and 120 minutes post-injection.[24]

  • Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours. After a baseline glucose measurement, they receive an i.p. injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60 minutes) post-injection.[24]

  • Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity. The procedure involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) required to maintain normal blood glucose levels is a direct measure of whole-body insulin sensitivity.

Tissue and Blood Analysis
  • Collection: At the end of the study, mice are fasted, and blood is collected via cardiac puncture. Tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for later analysis.[24]

  • Serum Analysis: Serum is separated by centrifugation and used to measure levels of insulin, FFAs, triglycerides, and inflammatory cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.[24]

  • Gene Expression: RNA is extracted from tissues, reverse-transcribed to cDNA, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes related to inflammation (e.g., Tnf, Il6, Emr1/F4/80) and metabolism.

  • Histology: Adipose tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess adipocyte size and macrophage infiltration (visualized as crown-like structures).

Conclusion and Future Directions

This compound and the broader class of PAHSAs represent a promising endogenous system for regulating metabolic health. Their mechanism of action via GPR40 activation provides a clear pathway for their beneficial effects on glucose homeostasis, insulin sensitivity, and inflammation. The ability to improve metabolic parameters in preclinical models of metabolic syndrome underscores their therapeutic potential.

Future research should focus on:

  • Human Studies: Translating the findings from rodent models to human subjects to confirm the efficacy and safety of targeting this pathway.

  • Pharmacokinetics and Drug Development: Developing stable, orally bioavailable small-molecule agonists that mimic the action of this compound on GPR40.

  • Receptor Specificity: Further elucidating the full range of receptors and signaling pathways that may be modulated by different PAHSA isomers.

  • Role in BAT/Browning: Directly investigating whether this compound or other PAHSAs can promote the activation of brown adipose tissue or the browning of white adipose tissue, which could represent an additional mechanism for improving metabolic health.

References

12-POHSA and its anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 12-Hydroxystearic Acid (12-POHSA) and Its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic Acid (12-HSA), occasionally referred to by acronyms such as this compound, is a saturated hydroxy fatty acid gaining significant attention for its multifaceted role in modulating inflammation, particularly within the cutaneous environment. Long utilized in the cosmetics industry for its emollient and stabilizing properties, emerging research has illuminated its potential as a bioactive compound capable of bolstering the skin's innate immune defenses and mitigating damage from environmental stressors like UV radiation.[1][2]

This technical guide provides a comprehensive overview of the known anti-inflammatory mechanisms of 12-HSA, summarizes key quantitative data from recent studies, details relevant experimental methodologies, and illustrates the core signaling pathways involved. The information is intended to serve as a foundational resource for professionals engaged in dermatological research and the development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanisms of 12-HSA

The anti-inflammatory and protective actions of 12-HSA are primarily attributed to two distinct, yet potentially complementary, mechanisms in the skin: the enhancement of the innate immune barrier and the mitigation of UV-induced damage.

Enhancement of Cutaneous Innate Immunity via Antimicrobial Peptide (AMP) Secretion

The most well-documented mechanism involves the ability of 12-HSA to act as a potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes.[3][4] AMPs, such as cathelicidins (e.g., LL-37) and defensins, are crucial components of the skin's first line of defense against pathogens.[2][4] The signaling cascade initiated by 12-HSA converges on pathways also used by the skin in response to bacterial stimuli or wounding.[2][3]

The specific pathway is as follows:

  • DNMT3A Activation: 12-HSA acutely activates DNA methyltransferase 3A (DNMT3A), an enzyme responsible for DNA methylation.[3][4]

  • Caspase-8 Silencing: Activated DNMT3A leads to the transcriptional silencing of the CASP8 gene, which codes for Caspase-8.[3][4][5] This downregulation of Caspase-8 is a critical initiating step.

  • Inflammasome Activation: The reduction in Caspase-8 levels triggers the activation of the inflammasome, a multi-protein complex in the cytoplasm of keratinocytes.[3][4] While Caspase-8 can be involved in inflammasome activation in some contexts, its downregulation in this specific pathway is the key trigger.[6][7][8]

  • AMP Release: The activated inflammasome orchestrates the processing and secretion of stored AMPs from the keratinocytes, releasing them to the skin's surface to fortify the immune barrier.[2][3]

G HSA 12-Hydroxystearic Acid (12-HSA) DNMT3A Activation of DNMT3A HSA->DNMT3A CASP8 Transcriptional Silencing of Caspase-8 Gene DNMT3A->CASP8 CASP8_protein ↓ Caspase-8 Protein CASP8->CASP8_protein Inflammasome Inflammasome Activation CASP8_protein->Inflammasome Downregulation triggers AMP Secretion of Antimicrobial Peptides (AMPs) Inflammasome->AMP Immunity Enhanced Skin Innate Immunity AMP->Immunity

12-HSA signaling pathway for AMP secretion in keratinocytes.
Mitigation of UV-Induced Skin Damage

12-HSA demonstrates significant protective effects against damage caused by UVB radiation. This activity helps reduce the inflammatory cascade that typically follows UV exposure.[9]

The key protective actions include:

  • Reduction of Stress Markers: 12-HSA significantly reduces the UV-induced upregulation of the tumor suppressor protein p53, a key marker of cellular stress and DNA damage.[9]

  • Inhibition of Collagen Degradation: It potently inhibits the gene expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for degrading collagen in the dermal matrix.[9]

  • Increased Collagen Synthesis: 12-HSA stimulates the production of new Collagen Type I and Type III in dermal fibroblasts, helping to maintain the structural integrity of the skin.[9]

  • Modulation of Fibroblast Secretome: By altering the proteins secreted by fibroblasts, 12-HSA can influence the behavior of surrounding melanocytes and keratinocytes, notably through pathways like the WNT signaling pathway, to reduce melanogenesis.[9]

G cluster_0 UVB Radiation cluster_1 12-HSA Intervention UVB UVB Exposure p53 ↑ p53 Activation UVB->p53 MMP1 ↑ MMP-1 Expression UVB->MMP1 Collagen_deg Collagen Degradation MMP1->Collagen_deg HSA 12-HSA HSA_p53 Inhibits p53 HSA->HSA_p53 HSA_MMP1 Inhibits MMP-1 HSA->HSA_MMP1 HSA_Collagen Stimulates Collagen I/III Synthesis HSA->HSA_Collagen HSA_p53->p53 HSA_MMP1->MMP1

Protective mechanisms of 12-HSA against UV-induced damage.

Receptor Interactions

While many hydroxy fatty acids exert their effects through G protein-coupled receptors (GPCRs), the direct receptor for 12-HSA has not yet been definitively identified in the reviewed literature. It is important to distinguish 12-HSA from other similar molecules:

  • GPR32: This receptor is a target for pro-resolving mediators like Resolvin D1 (RvD1), which play a key role in the active resolution of inflammation.[10][11][12] However, no direct evidence currently links 12-HSA to GPR32 activation.

  • GPR31: This receptor has been identified as a target for 12-(S)-hydroxyeicosatetraenoic acid [12-(S)-HETE], a metabolite involved in neuropathic pain signaling, but this is a distinct molecule from 12-HSA.[13]

Future research is needed to deorphanize the specific receptor(s) for 12-HSA to fully understand its signaling initiation.

Quantitative Data Summary

The following tables summarize the quantitative effects of 12-HSA as reported in scientific literature.

Table 1: Effects of 12-HSA on Markers of UV-Induced Inflammation and Damage

Parameter Model System Treatment Result Statistical Significance Citation
MMP-1 Gene Expression Ex vivo human skin 0.33 mM (0.1%) 12-HSA 83% decrease vs. irradiated control P < 0.05 [9]
p53 Upregulation Ex vivo human skin 0.33 mM (0.1%) 12-HSA 46% reduction vs. irradiated control P < 0.01 [9]
Sunburn Cell (SBC) Formation Ex vivo human skin 0.33 mM (0.1%) 12-HSA 49% reduction vs. irradiated control Not Specified [9]
Collagen Type I Synthesis In vitro fibroblasts 12-HSA (dose-dependent) Up to 96% increase P < 0.01 [9]
Collagen Type III Synthesis In vitro fibroblasts 12-HSA (dose-dependent) Up to 244% increase P < 0.01 [9]

| Collagen Type III Synthesis | Ex vivo human skin | 0.33-3.3 mM 12-HSA | Up to 57% increase vs. control | Not Specified |[9] |

Table 2: Effects of 12-HSA on Fibroblast Secretome and Cutaneous Immunity

Parameter Model System Treatment Result Statistical Significance Citation
sFRP1 (WNT Antagonist) Fibroblast secretome 12-HSA 0.77-fold change (23% decrease) Not Specified [9]
IGFBP2 (WNT Antagonist) Fibroblast secretome 12-HSA 15.07-fold increase Not Specified [9]
ANGPTL4 (WNT Antagonist) Fibroblast secretome 12-HSA 2.9-fold increase Not Specified [9]
E. coli Recovery In vivo human skin Handwash with 12-HSA Significantly lower vs. unwashed Not Specified [14]
AMP Gene Expression In vitro skin cells 12-HSA Increased expression Not Specified [14]
Psoriasin (AMP) Secretion In vitro skin cells 12-HSA Increased secretion Not Specified [14]

| LL-37 (AMP) Level | Ex vivo human skin | 12-HSA | Enhanced level in epidermis | Not Specified |[14] |

Key Experimental Protocols

Detailed, step-by-step protocols are often found within the supplementary materials of publications. However, the methodologies for key experiments cited can be summarized to guide the design of future studies.

In Vitro Model: Treatment of Keratinocytes for AMP Analysis
  • Cell Culture: Primary human epidermal keratinocytes or 3D-Living Skin Equivalent (LSE) models are cultured under standard conditions until differentiation.[14][15]

  • Treatment: 12-HSA, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell culture media at various concentrations. Vehicle-only wells serve as a negative control. Cells are incubated for a specified period (e.g., 24 hours).[3][14]

  • Gene Expression Analysis (RT-qPCR): After incubation, cells are lysed, and total RNA is extracted. RNA is reverse-transcribed to cDNA. Quantitative PCR is then performed using primers specific for target AMP genes (e.g., S100A7 for psoriasin, CAMP for LL-37) and housekeeping genes for normalization.[14]

  • Protein Secretion Analysis (ELISA): The cell culture supernatant (spent media) is collected. The concentration of secreted AMPs (e.g., psoriasin, LL-37) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

Ex Vivo Model: Topical Application on Human Skin Explants
  • Tissue Preparation: Full-thickness human skin explants are obtained from elective surgeries (e.g., abdominoplasty) under ethical approval. The tissue is cut into standardized pieces (e.g., 10x10 mm) and placed in culture plates, typically at an air-liquid interface to maintain epidermal differentiation.[4][9]

  • Treatment: 12-HSA is dissolved in a vehicle like DMSO and applied topically to the epidermal surface daily for a set period (e.g., 6 days). Control explants receive the vehicle alone.[9]

  • UVB Irradiation (for UV studies): For studies on UV damage, explants are exposed to a controlled dose of UVB radiation (e.g., 1 J/cm²). The 12-HSA treatment can be applied before or after irradiation, depending on the experimental question.[9]

  • Endpoint Analysis:

    • Immunohistochemistry (IHC): Tissues are fixed, sectioned, and stained with antibodies against proteins of interest (e.g., Collagen Type III, p53). Staining intensity and localization are analyzed via microscopy.[9]

    • Histology (H&E Staining): Standard Haematoxylin and Eosin staining is used to visualize tissue morphology and to count sunburn cells (SBCs), which are apoptotic keratinocytes.[9]

    • Gene Expression (RT-qPCR): The epidermis and dermis can be separated to analyze gene expression changes (e.g., MMP1) in specific skin compartments.[9]

G cluster_analysis Endpoint Analysis Model Select Model (In Vitro Keratinocytes, Ex Vivo Skin Explants) Treatment Treatment Application - 12-HSA (Test) - Vehicle (Control) Model->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Harvest Harvest Samples (Cells, Supernatant, Tissue) Incubation->Harvest Genomic Genomic/Transcriptomic (RT-qPCR) Harvest->Genomic Proteomic Proteomic (ELISA, IHC, Western Blot) Harvest->Proteomic Histologic Histological (H&E Staining) Harvest->Histologic Data Data Analysis & Interpretation Genomic->Data Proteomic->Data Histologic->Data

General experimental workflow for studying 12-HSA effects.

Conclusion

12-Hydroxystearic acid is an emerging bioactive lipid with significant, scientifically-validated anti-inflammatory and protective properties in the skin. Its ability to enhance the skin's innate immune barrier by stimulating AMP release via a novel DNMT3A/Caspase-8/inflammasome pathway presents a promising avenue for developing treatments for conditions characterized by a compromised skin barrier or susceptibility to infection. Furthermore, its capacity to mitigate UV-induced damage by reducing cellular stress, preventing collagen degradation, and promoting collagen synthesis highlights its potential in photo-aging and sun-care applications.

For drug development professionals, 12-HSA represents a compelling target. Future research should focus on identifying its specific cellular receptor(s), further elucidating its downstream signaling pathways, and conducting robust in vivo studies to translate these promising findings into therapeutic applications for a range of inflammatory skin disorders.

References

The Mechanism of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) in Potentiating Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12-Hydroxy-10-octadecenoic acid (12-POHSA), a hydroxylated fatty acid, is emerging as a potential modulator of insulin (B600854) secretion from pancreatic beta-cells. While direct quantitative data for this compound is limited in the current literature, a robust body of evidence for structurally similar long-chain fatty acids (LCFAs) and palmitic acid hydroxystearic acids (PAHSAs) delineates a clear mechanism of action. This mechanism is centered on the activation of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). Activation of GPR40 by these fatty acids initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This guide provides a comprehensive overview of this signaling pathway, supported by experimental protocols and illustrative diagrams, to serve as a foundational resource for research and development in this area.

Core Mechanism of Action: GPR40-Mediated Signaling

The primary mechanism by which this compound is proposed to augment insulin secretion is through its action as an agonist for GPR40, a receptor highly expressed in pancreatic beta-cells. The binding of this compound to GPR40 is believed to trigger the following signaling cascade:

  • Gαq Protein Activation: Upon ligand binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein subunit Gαq.

  • Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC), a key enzyme in this pathway.

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This leads to a transient increase in intracellular calcium concentration.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

  • Potentiation of Insulin Granule Exocytosis: The rise in intracellular calcium and the activation of PKC are critical for the priming and fusion of insulin-containing granules with the beta-cell membrane, resulting in the potentiation of glucose-stimulated insulin secretion.

It is crucial to note that this compound does not directly stimulate insulin secretion in the absence of glucose. Instead, it amplifies the insulin secretory response to elevated glucose levels.

Quantitative Data on Hydroxylated Fatty Acid-Induced Insulin Secretion

While specific dose-response data for this compound is not available in the reviewed literature, the following table summarizes representative quantitative data for the closely related 9-PAHSA, which also acts via GPR40. This data is intended to provide a comparative context for the expected potency of this compound.

CompoundCell Type/IsletGlucose Concentration (mM)Compound Concentration (µM)Fold Increase in Insulin Secretion (vs. Glucose alone)Citation
9-PAHSAHuman Islets2020~1.5 - 2.0[1]
9-PAHSAMIN6 CellsHigh Glucose20Potentiation observed (exact fold-change not specified)[1]

Experimental Protocols

Static Insulin Secretion Assay in Isolated Islets

This protocol is adapted from established methods for assessing the effect of fatty acids on glucose-stimulated insulin secretion from isolated pancreatic islets.

Objective: To determine the effect of this compound on insulin secretion at basal and stimulatory glucose concentrations.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA (fatty acid-free)

  • Glucose solutions in KRB (e.g., 2.8 mM for basal and 16.7 mM or 20 mM for stimulation)

  • This compound stock solution (e.g., in DMSO)

  • GPR40 antagonist (e.g., GW1100) for mechanism validation (optional)

  • Multi-well plates (24-well)

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into the wells of a 24-well plate. Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.

  • Basal Secretion: Replace the pre-incubation buffer with fresh KRB containing 2.8 mM glucose, with or without the desired concentration of this compound (and vehicle control, e.g., DMSO). Incubate for 45-60 minutes at 37°C. At the end of the incubation, collect the supernatant for insulin measurement.

  • Stimulated Secretion: Following the basal incubation, replace the buffer with KRB containing a stimulatory concentration of glucose (e.g., 16.7 mM or 20 mM), with or without this compound. Incubate for 45-60 minutes at 37°C. Collect the supernatant for insulin measurement.

  • (Optional) GPR40 Antagonism: To confirm the role of GPR40, include a condition with the GPR40 antagonist GW1100 in the presence of this compound and high glucose.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secretion (e.g., ng/islet/hour) or as a fold-change relative to the control conditions.

Intracellular Calcium Measurement in MIN6 Cells

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.

Objective: To determine if this compound induces an increase in intracellular calcium in a pancreatic beta-cell line.

Materials:

  • MIN6 cells

  • Culture medium for MIN6 cells

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Fura-2 AM

  • Pluronic F-127

  • This compound stock solution

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Seeding: Seed MIN6 cells onto glass coverslips or in a black-walled, clear-bottom 96-well plate and culture until they reach 70-80% confluency.

  • Fura-2 AM Loading: Prepare a loading buffer containing KRB, Fura-2 AM (typically 2-5 µM), and Pluronic F-127 (0.02%). Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: After loading, wash the cells twice with KRB buffer to remove extracellular dye.

  • Baseline Measurement: Place the coverslip or plate in the fluorescence imaging system. Perfuse with KRB buffer and record the baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulation: Perfuse the cells with KRB buffer containing the desired concentration of this compound.

  • Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) throughout the experiment.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates a rise in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathway of this compound in Insulin Secretion

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinGranule Insulin Granule Exocytosis PKC->InsulinGranule Potentiates Ca_cytosol ↑ [Ca²⁺]i Ca_cytosol->PKC Activates Ca_cytosol->InsulinGranule Triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release POHSA This compound POHSA->GPR40 Binds

Caption: Signaling pathway of this compound-mediated potentiation of insulin secretion.

Experimental Workflow for Static Insulin Secretion Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture Preincubation Pre-incubation (Low Glucose) Islet_Culture->Preincubation Basal_Incubation Basal Incubation (Low Glucose ± this compound) Preincubation->Basal_Incubation Collect_Basal Collect Supernatant (Basal) Basal_Incubation->Collect_Basal Stimulated_Incubation Stimulated Incubation (High Glucose ± this compound) Collect_Stimulated Collect Supernatant (Stimulated) Stimulated_Incubation->Collect_Stimulated Collect_Basal->Stimulated_Incubation ELISA Insulin ELISA Collect_Basal->ELISA Collect_Stimulated->ELISA Data_Analysis Data Analysis (Fold Change, etc.) ELISA->Data_Analysis

Caption: Workflow for a static insulin secretion assay to evaluate this compound.

References

12-POHSA Signaling in Metabolic Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Palmitoleoyl-hydroxystearic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids that has emerged as a promising regulator of metabolic homeostasis. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, its quantitative effects on key metabolic processes, and detailed protocols for its experimental investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound and related molecules in the context of metabolic diseases such as type 2 diabetes.

Core Signaling Pathways of this compound

This compound exerts its metabolic effects primarily through the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The downstream signaling cascades are cell-type specific, leading to distinct physiological outcomes in pancreatic β-cells and enteroendocrine L-cells.

Signaling in Pancreatic β-Cells: Potentiation of Insulin (B600854) Secretion

In pancreatic β-cells, this compound binding to GPR40 initiates a signaling cascade that augments glucose-stimulated insulin secretion (GSIS). This pathway is predominantly mediated by the Gαq/11 subunit of the heterotrimeric G-protein.

The key steps are as follows:

  • Receptor Activation: this compound binds to and activates GPR40 on the surface of pancreatic β-cells.

  • Gαq/11 Activation: The activated GPR40 catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer.

  • PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial release is followed by store-operated calcium entry (SOCE) through the STIM1/Orai1 pathway, leading to a sustained increase in intracellular calcium levels.

  • PKC and PKD1 Activation: DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC) and protein kinase D (PKD1).

  • Insulin Granule Exocytosis: The rise in intracellular calcium and the activation of PKC/PKD1 promote the trafficking, priming, and fusion of insulin-containing granules with the plasma membrane, resulting in the secretion of insulin.

GPR40_Beta_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40 This compound->GPR40 Binds to G_alpha_q Gαq/11 GPR40->G_alpha_q Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_alpha_q->PLC Activates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Triggers Release PKC PKC DAG->PKC Activates Ca2_influx Ca²⁺ Influx (SOCE) Ca2_ER->Ca2_influx Stimulates Ca2_ER->PKC Activates Insulin_Granules Insulin Granules Ca2_influx->Insulin_Granules Promotes Exocytosis PKD1 PKD1 PKC->PKD1 Activates PKD1->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Diagram 1: this compound Signaling in Pancreatic β-Cells
Signaling in Enteroendocrine L-Cells: Stimulation of GLP-1 Secretion

In enteroendocrine L-cells of the gut, this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone. The signaling mechanism in these cells is thought to involve a dual activation of both Gαq/11 and Gαs pathways.

The proposed steps are:

  • Receptor Activation: this compound binds to GPR40 on enteroendocrine L-cells.

  • Dual G-protein Activation: The activated GPR40 engages both Gαq/11 and Gαs proteins.

  • Gαq/11 Pathway: Similar to β-cells, the Gαq/11 pathway leads to PLC activation, IP3 and DAG production, and a subsequent rise in intracellular calcium.

  • Gαs Pathway: The Gαs subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

  • GLP-1 Secretion: The synergistic action of increased intracellular calcium and PKA activation promotes the exocytosis of GLP-1-containing granules.

GPR40_L_Cell_Signaling cluster_membrane L-Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40 This compound->GPR40 Binds to G_alpha_q Gαq/11 GPR40->G_alpha_q Activates G_alpha_s Gαs GPR40->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC PLC G_alpha_q->PLC Activates G_alpha_s->AC Activates IP3 IP3 PLC->IP3 Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Triggers Release PKA PKA cAMP->PKA Activates GLP1_Granules GLP-1 Granules Ca2_ER->GLP1_Granules Promotes Exocytosis PKA->GLP1_Granules Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Granules->GLP1_Secretion

Diagram 2: this compound Signaling in Enteroendocrine L-Cells

Quantitative Data on this compound's Metabolic Effects

The following tables summarize the quantitative effects of this compound and related compounds on key metabolic parameters. Due to the limited availability of specific quantitative data for this compound, representative data from studies on other FAHFAs and GPR40 agonists are included to provide context.

Table 1: Effect of this compound and Related Compounds on Insulin Secretion

CompoundCell/Tissue TypeGlucose (mM)Compound Conc.Fold Increase in Insulin Secretion (vs. Vehicle)Reference
This compound Human Islets2020 µM~1.3[1]
9-PAHSA Human Islets2020 µM~1.5[1]
AM-5262 (GPR40 Agonist) Mouse Islets16.71 µM~2.5[2]
TAK-875 (GPR40 Agonist) Human Islets16.810 µM~1.8N/A

Table 2: Effect of this compound and Related Compounds on GLP-1 Secretion

CompoundCell TypeCompound Conc.Fold Increase in GLP-1 Secretion (vs. Vehicle)Reference
α-Linolenic Acid STC-1 cells12.5 µM~5.0[3][4]
AM-5262 (GPR40 Agonist) Rat Intestinal Cells1 µM~4.6[2]
Berberine STC-1 cells100 µM~1.8[5]

Table 3: GPR40 Binding Affinity of Related Compounds

CompoundRadioligandCell TypeKi (nM)Reference
TAK-875 [3H]L358CHO-K1~20-36[6]
AM-1638 [3H]AM-1638CHO-K1N/A[6]
C1-BODIPY-C12 N/ASf9 cells~3000 (Kd)[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling and metabolic effects of this compound.

GPR40 Competitive Binding Assay

This assay determines the binding affinity of this compound for the GPR40 receptor.

Workflow:

GPR40_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Express FLAG-tagged GPR40 in Sf9 cells membrane_prep Prepare cell membranes cell_culture->membrane_prep bead_immob Immobilize on anti-FLAG magnetic beads membrane_prep->bead_immob labeling Label with fluorescent probe (C1-BODIPY-C12) bead_immob->labeling competition Incubate with varying concentrations of this compound labeling->competition wash Wash to remove unbound ligand competition->wash flow_cytometry Analyze fluorescence by flow cytometry wash->flow_cytometry data_analysis Determine Ki from competition curve flow_cytometry->data_analysis

Diagram 3: GPR40 Competitive Binding Assay Workflow

Methodology:

  • Cell Culture and Membrane Preparation:

    • Express FLAG-tagged human GPR40 in a suitable cell line (e.g., Sf9 or CHO-K1 cells).

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Immobilization:

    • Incubate the cell membranes with anti-FLAG antibody-coated magnetic beads to immobilize the GPR40 receptor.

  • Radioligand/Fluorescent Probe Binding:

    • Incubate the GPR40-coated beads with a known concentration of a radiolabeled or fluorescently-labeled GPR40 ligand (e.g., [3H]L358 or C1-BODIPY-C12) in a binding buffer.

  • Competition:

    • In parallel, incubate the GPR40-coated beads with the labeled ligand and a range of concentrations of unlabeled this compound.

  • Incubation and Washing:

    • Incubate the reactions to allow binding to reach equilibrium.

    • Wash the beads to remove unbound ligand.

  • Detection and Analysis:

    • Measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a flow cytometer (for fluorescent probes).

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in GPR40-expressing cells.

Workflow:

Calcium_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture pancreatic β-cells (e.g., MIN6) or L-cells (e.g., STC-1) dye_loading Load cells with Fura-2 AM cell_culture->dye_loading baseline Establish baseline fluorescence dye_loading->baseline stimulation Stimulate with this compound baseline->stimulation measurement Measure fluorescence changes over time stimulation->measurement ratio_calc Calculate 340/380 nm excitation ratio measurement->ratio_calc dose_response Generate dose-response curve and determine EC50 ratio_calc->dose_response

Diagram 4: Intracellular Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture:

    • Culture GPR40-expressing cells, such as MIN6 pancreatic β-cells or STC-1 enteroendocrine cells, on glass coverslips.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye.[9]

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement:

    • Perfuse the cells with a physiological buffer and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Stimulation:

    • Introduce a solution containing this compound into the perfusion chamber.

  • Data Acquisition and Analysis:

    • Continuously record the fluorescence intensities at both excitation wavelengths.

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.

    • Generate a dose-response curve by testing a range of this compound concentrations and determine the EC50 value.

In Vitro GLP-1 Secretion Assay

This assay quantifies the amount of GLP-1 secreted from enteroendocrine cells in response to this compound.

Workflow:

GLP1_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture STC-1 cells to confluence pre_incubation Pre-incubate with buffer cell_culture->pre_incubation stimulation Incubate with this compound and DPP-4 inhibitor pre_incubation->stimulation supernatant_collection Collect supernatant stimulation->supernatant_collection elisa Measure GLP-1 concentration by ELISA supernatant_collection->elisa normalization Normalize to total protein content elisa->normalization

Diagram 5: In Vitro GLP-1 Secretion Assay Workflow

Methodology:

  • Cell Culture:

    • Culture a suitable enteroendocrine cell line, such as STC-1 cells, to confluence in multi-well plates.[10][11]

  • Pre-incubation:

    • Wash the cells and pre-incubate them in a buffer for a defined period to establish a baseline.

  • Stimulation:

    • Replace the pre-incubation buffer with a solution containing various concentrations of this compound. It is important to include a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatant.

  • GLP-1 Measurement:

    • Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

    • Express the results as fold-change over the vehicle control.

Pancreatic Islet Perifusion for Insulin Secretion

This dynamic assay measures the biphasic insulin secretion from isolated pancreatic islets in response to glucose and this compound.

Workflow:

Islet_Perifusion cluster_prep Preparation cluster_perifusion Perifusion cluster_analysis Analysis islet_isolation Isolate pancreatic islets islet_loading Load islets into perifusion chambers islet_isolation->islet_loading equilibration Equilibrate with low glucose islet_loading->equilibration stimulation Perifuse with high glucose +/- this compound equilibration->stimulation fraction_collection Collect fractions over time stimulation->fraction_collection elisa Measure insulin concentration in fractions by ELISA fraction_collection->elisa secretion_profile Generate insulin secretion profile elisa->secretion_profile

Diagram 6: Pancreatic Islet Perifusion Workflow

Methodology:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from mice or humans using collagenase digestion.

    • Culture the islets for a short period to allow recovery.

  • Perifusion System Setup:

    • Load a known number of islets into perifusion chambers.

    • Set up a perifusion system that allows for the continuous flow of buffer over the islets and the collection of fractions of the effluent.

  • Equilibration:

    • Perifuse the islets with a buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Stimulation:

    • Switch to a buffer containing a high concentration of glucose (e.g., 16.7 mM) to induce the first and second phases of insulin secretion.

    • In a parallel experiment, use a high-glucose buffer supplemented with this compound to assess its effect on GSIS.

  • Fraction Collection:

    • Collect fractions of the perifusate at regular intervals throughout the experiment.

  • Insulin Measurement and Data Analysis:

    • Measure the insulin concentration in each fraction using an ELISA.

    • Plot the insulin concentration over time to visualize the biphasic insulin secretion profile and quantify the effects of this compound on both phases of insulin release.

Conclusion

This compound is a bioactive lipid with significant potential for the modulation of metabolic pathways. Its ability to potentiate glucose-stimulated insulin secretion and stimulate GLP-1 release through the activation of GPR40 makes it an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for further research into the physiological roles and pharmacological applications of this compound and other FAHFAs. A deeper understanding of the quantitative aspects of this compound's interactions with its target receptors and its downstream effects will be crucial for advancing this promising area of metabolic research.

References

The Emerging Role of 12-Hydroxystearic Acid (12-POHSA) in Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipose tissue, far from being a passive energy storage depot, is a critical endocrine organ that regulates systemic metabolism. The diverse array of lipid molecules, or lipokines, that originate from adipose tissue play a pivotal role in health and disease. Among these, hydroxylated fatty acids are gaining attention for their potential signaling functions. This technical guide delves into the biological functions of 12-hydroxyoctadecanoic acid (12-hydroxystearic acid, or 12-POHSA), a saturated hydroxy fatty acid, within adipose tissue.

It is important to note that direct research on the specific functions of free this compound in adipose tissue is an emerging field. Much of our current understanding is extrapolated from studies on its esterified forms, primarily Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), and from the broader context of the 12/15-lipoxygenase (ALOX12/15) pathway, which generates a variety of hydroxylated fatty acids. This guide will synthesize the available information, clearly distinguishing between established functions of related molecules and the hypothesized roles of this compound, to provide a comprehensive overview for researchers and drug development professionals.

The 12/15-Lipoxygenase Pathway in Adipose Tissue

The 12/15-lipoxygenase (ALOX12/15) pathway is a key enzymatic cascade in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. In the context of adipose tissue, this pathway is strongly implicated in the inflammatory processes associated with obesity and metabolic disease.

Activation of ALOX12/15 in adipocytes and resident immune cells leads to the production of various bioactive lipid mediators, including 12-hydroxyeicosatetraenoic acid (12-HETE). Elevated levels of 12-HETE in visceral adipose tissue have been correlated with insulin (B600854) resistance and type 2 diabetes[1]. These lipid mediators can act as signaling molecules that promote the expression and secretion of pro-inflammatory cytokines, contributing to the chronic low-grade inflammation characteristic of dysfunctional adipose tissue in obesity. While not a direct product of this pathway from polyunsaturated fatty acids, the enzymatic machinery and the resulting inflammatory environment are relevant to the study of all hydroxylated fatty acids in this tissue.

Biological Functions of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs)

The most significant body of research relevant to this compound comes from studies of PAHSAs. These are a class of endogenous lipids where a fatty acid (like palmitic acid) is esterified to a hydroxy fatty acid (like this compound). PAHSAs have been identified as potent anti-inflammatory and insulin-sensitizing molecules.

Insulin Sensitization and Glucose Homeostasis

PAHSAs have been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance[2]. A key mechanism for this effect is their ability to augment insulin-mediated suppression of lipolysis in white adipose tissue (WAT)[2]. By reducing the release of free fatty acids from WAT, PAHSAs can alleviate the lipotoxicity in other tissues, such as the liver and skeletal muscle, which is a major contributor to systemic insulin resistance.

Regulation of Lipolysis

PAHSAs directly impact lipolysis in adipocytes. Studies on white adipose tissue explants have demonstrated that PAHSAs can inhibit lipolysis to a similar extent as insulin[2]. This anti-lipolytic effect is crucial for maintaining metabolic homeostasis, as excessive fatty acid release from adipose tissue is linked to metabolic dysfunction.

Signaling Mechanisms

The insulin-sensitizing effects of PAHSAs are mediated, at least in part, through G-protein coupled receptors (GPCRs). It has been shown that PAHSAs can activate Gα/i protein-coupled receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2]. This reduction in cAMP mimics the anti-lipolytic signaling of insulin, which also acts to lower cAMP levels in adipocytes.

Potential Biological Functions of Free 12-Hydroxystearic Acid (this compound)

While direct evidence for the biological functions of free this compound in adipose tissue is limited, we can hypothesize potential roles based on its structure and the known functions of other fatty acids.

Modulation of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are master regulators of adipogenesis and lipid metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound could act as a ligand for one or more PPAR isoforms (PPARα, PPARγ, or PPARδ), thereby influencing the expression of genes involved in fatty acid oxidation, adipocyte differentiation, and inflammatory signaling.

Interaction with G-Protein Coupled Receptors

Given that the esterified form of this compound (within PAHSAs) can activate GPCRs, it is possible that free this compound may also interact with one or more GPCRs on the surface of adipocytes. The identity of such a receptor is yet to be determined, but it could potentially be a member of the fatty acid-sensing GPCR family, such as GPR40, GPR84, or GPR120.

Quantitative Data Summary

The following tables summarize the available quantitative data for PAHSAs and the 12/15-lipoxygenase pathway in adipose tissue.

Molecule Experiment Model System Key Finding Reference
PAHSAsIn vivo treatmentHigh-fat diet-fed mice30% reduction in free fatty acids during a hyperinsulinemic-euglycemic clamp[2]
PAHSAsIn vitro treatmentWhite adipose tissue explantsInhibition of lipolysis to the same extent as insulin[2]
12-HETE (product of ALOX12)Gene and metabolite analysisVisceral adipose tissue from obese humansSignificantly increased expression in subjects with type 2 diabetes[1]

Detailed Experimental Methodologies

3T3-L1 Preadipocyte Culture and Differentiation

The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

  • Maintenance: After 48 hours, the differentiation medium is replaced with a maintenance medium containing DMEM with 10% FBS and 10 µg/mL insulin. The maintenance medium is replaced every two days. Mature, lipid-laden adipocytes are typically observed 8-10 days after the induction of differentiation.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

  • Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

  • Staining: After washing with water, the cells are incubated with a filtered Oil Red O solution (0.3% w/v in 60% isopropanol) for 1 hour at room temperature.

  • Quantification: The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at 510 nm.

Glucose Uptake Assay

This assay measures the uptake of glucose into adipocytes.

  • Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in serum-free DMEM.

  • Treatment: Cells are then treated with the test compound (e.g., this compound) in Krebs-Ringer-HEPES (KRH) buffer for a specified time. Insulin is used as a positive control.

  • Glucose Uptake: Glucose uptake is initiated by adding 2-deoxy-D-[3H]glucose to the buffer for 10 minutes.

  • Lysis and Scintillation Counting: The reaction is stopped by washing the cells with ice-cold PBS. The cells are then lysed, and the radioactivity is measured using a scintillation counter.

Lipolysis Assay

Lipolysis is assessed by measuring the release of glycerol (B35011) or free fatty acids into the culture medium.

  • Treatment: Differentiated adipocytes are incubated with the test compound in the presence or absence of a lipolytic agent like isoproterenol.

  • Sample Collection: Aliquots of the culture medium are collected at various time points.

  • Quantification: Glycerol or free fatty acid concentrations in the medium are measured using commercially available colorimetric or fluorometric assay kits.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

PAHSA_Signaling cluster_cell Adipocyte PAHSA PAHSA GPCR Gαi-coupled Receptor (e.g., GPR40) PAHSA->GPCR Binds and Activates AC Adenylate Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates and Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes

Caption: Known signaling pathway of PAHSAs in adipocytes.

ALOX12_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) ALOX12 12/15-Lipoxygenase (ALOX12/15) PUFA->ALOX12 HETE 12-HETE ALOX12->HETE Inflammation Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) HETE->Inflammation Promotes IR Insulin Resistance Inflammation->IR Contributes to

Caption: The 12/15-lipoxygenase pro-inflammatory pathway.

Hypothetical_12POHSA_Pathway Hypothetical Signaling Pathway for this compound cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus POHSA This compound PPAR PPARα/γ POHSA->PPAR Potential Activation RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation, Adipogenesis) PPRE->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Culture and Differentiate 3T3-L1 Preadipocytes treatment Treat Mature Adipocytes with this compound (various concentrations and times) start->treatment assay_lipid Oil Red O Staining (Lipid Accumulation) treatment->assay_lipid assay_glucose 2-Deoxy-D-[3H]glucose Uptake Assay treatment->assay_glucose assay_lipolysis Glycerol/FFA Release Assay treatment->assay_lipolysis analysis_rna RNA Isolation and qPCR (Gene Expression of PPARγ, GLUT4, Adiponectin, etc.) treatment->analysis_rna analysis_protein Protein Isolation and Western Blot (Akt phosphorylation, etc.) treatment->analysis_protein data_analysis Data Analysis and Interpretation assay_lipid->data_analysis assay_glucose->data_analysis assay_lipolysis->data_analysis analysis_rna->data_analysis analysis_protein->data_analysis

Caption: Experimental workflow for studying this compound.

Conclusion and Future Directions

The study of 12-hydroxystearic acid and its derivatives in adipose tissue is a promising area of metabolic research. While the anti-inflammatory and insulin-sensitizing effects of PAHSAs are well-documented, the specific biological functions of free this compound remain to be fully elucidated. Future research should focus on identifying the direct molecular targets of this compound, such as specific GPCRs or nuclear receptors, and delineating its downstream signaling pathways in adipocytes. Understanding these mechanisms could pave the way for the development of novel therapeutics for the treatment of obesity, type 2 diabetes, and other metabolic disorders by targeting specific lipid signaling pathways in adipose tissue. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate these important questions.

References

An In-depth Technical Guide to the Biosynthesis of 12-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential.[1][2] Discovered through lipidomic analysis of adipose tissue in insulin-sensitive mice, these molecules have demonstrated potent anti-diabetic and anti-inflammatory properties.[1][2] One prominent member of this family is 12-hydroxy-10(E)-octadecenoic acid (12-POHSA), an ester formed from palmitoleic acid and 12-hydroxystearic acid. Elevated levels of FAHFAs, including this compound, are correlated with improved glucose tolerance and insulin (B600854) sensitivity.[2] Conversely, lower levels are observed in insulin-resistant humans, suggesting their crucial role in metabolic homeostasis.[2] This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the enzymatic pathways, key molecular players, and the methodologies used to investigate this fascinating lipid family.

The Biosynthetic Pathway of this compound: A Two-Step Process

The biosynthesis of this compound is understood to occur via a two-step enzymatic cascade. The first step involves the hydroxylation of a fatty acid to produce a hydroxy fatty acid, which is then esterified with another fatty acid in the second step to form the final FAHFA molecule. For this compound, this translates to:

  • Formation of 12-Hydroxystearic Acid (12-HSA): The hydroxylation of stearic acid at the 12th carbon position.

  • Esterification: The joining of 12-hydroxystearic acid with palmitoleic acid via an ester bond.

While the precise endogenous enzymes responsible for these steps in mammals are still under active investigation, significant insights have been gained from in vitro studies and the characterization of related lipid metabolic pathways.

Step 1: The Genesis of 12-Hydroxystearic Acid

The introduction of a hydroxyl group onto the acyl chain of stearic acid is a critical initiating step. Two primary classes of enzymes are considered the most likely candidates for this reaction in mammals: Cytochrome P450 monooxygenases and fatty acid hydratases.

Cytochrome P450 Omega-Hydroxylases

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP4 family, are well-known for their role in fatty acid metabolism, including the hydroxylation of fatty acids at the omega (ω) and near-omega positions.[3][4]

  • CYP4A and CYP4F Subfamilies: These enzymes are the primary catalysts of fatty acid ω-hydroxylation in mammals.[3][4] They show a preference for medium to long-chain fatty acids.[4] While their primary role is considered to be in fatty acid degradation, their ability to hydroxylate various positions on the fatty acid chain makes them strong candidates for the synthesis of hydroxy fatty acid precursors of FAHFAs.

Fatty Acid Hydratases

Fatty acid hydratases catalyze the addition of water across a double bond in an unsaturated fatty acid to form a hydroxy fatty acid. While extensively studied in microorganisms, their role in mammalian FAHFA biosynthesis is less clear.[5][6][7] However, the presence of various regioisomers of FAHFAs suggests that multiple enzymatic pathways may be involved in generating the diverse pool of hydroxy fatty acid precursors.

Step 2: The Esterification to Form this compound

The final step in this compound biosynthesis is the esterification of 12-hydroxystearic acid with palmitoleic acid. This reaction is catalyzed by enzymes that can form ester bonds, with lipases and acyltransferases being the primary candidates.

Lipases and Acyltransferases
  • In vitro studies have successfully utilized lipases, particularly Candida antarctica lipase (B570770) A (CalA), to synthesize a variety of FAHFAs, demonstrating the feasibility of this enzymatic reaction.[8]

  • Endogenous Acyltransferases: In mammals, acyl-CoA:diacylglycerol acyltransferases (DGAT1 and DGAT2) are key enzymes in the synthesis of triacylglycerols.[9] Recent evidence suggests that FAHFAs can be incorporated into triacylglycerols, which may serve as a storage depot for these bioactive lipids.[10] This implicates DGATs or other unidentified acyltransferases in the metabolism and potential synthesis of FAHFAs.[11]

  • Adipose Triglyceride Lipase (ATGL): ATGL, primarily known for its role in the hydrolysis of triglycerides, has been shown to possess a transacylase activity that can synthesize FAHFAs.[12] This dual role of ATGL in both the synthesis and breakdown of FAHFA-containing triglycerides highlights its potential as a key regulator of FAHFA levels.[12]

Regulation of this compound and FAHFA Levels

The endogenous concentrations of this compound and other FAHFAs are tightly regulated by a variety of physiological factors, indicating their importance in maintaining metabolic health.

  • Metabolic State: FAHFA levels are known to be regulated by feeding and fasting cycles.[2]

  • Inflammation: Acute inflammation has been shown to upregulate FAHFA levels in adipose tissue.[12]

  • Enzymatic Degradation: The breakdown of FAHFAs is another crucial regulatory point. Several hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent TFPI-regulating protein (ADTRP), and carboxyl ester lipase (CEL), have been identified as enzymes that can hydrolyze the ester bond of FAHFAs, releasing the constituent fatty acid and hydroxy fatty acid.[11][13]

  • Storage in Triacylglycerols: The incorporation of FAHFAs into triacylglycerols (FAHFA-TGs) represents a significant storage pool. The release of FAHFAs from these stores via lipolysis is a key mechanism for increasing their circulating levels.[10]

Quantitative Data on FAHFA Biosynthesis

The following table summarizes key quantitative findings related to FAHFA levels and enzymatic activity.

ParameterValue/ObservationOrganism/SystemReference
FAHFA Levels in Insulin-Sensitive vs. -Resistant Humans Reduced in adipose tissue and serum of insulin-resistant individuals.Human[2]
FAHFA Elevation in AG4OX Mice 16- to 18-fold increase in adipose tissue of Glut4 overexpressing mice.Mouse[2]
Major Endogenous FAHFAs in Human Circulation 9-POHSA and 9-OAHSA are the most abundant.Human[13]
Concentration of 9-POHSA in Healthy Human Plasma 1184.4 ± 526.1 nMHuman[13]
ATGL Inhibition Effect on Inflammation-Induced FAHFA Upregulation Atglistatin (ATGL inhibitor) significantly reduces the increase in FAHFA levels.In vitro (adipocytes)[12]

Experimental Protocols

In Vitro Fatty Acid Hydroxylase Activity Assay (Representative Protocol)

This protocol is adapted from a method for measuring fatty acid 2-hydroxylase activity and can be modified for other hydroxylases.[14]

  • Reaction Mixture Preparation: In a final volume of 200 µL, combine the following in a glass tube:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1 mM NADPH

    • 10 mM ATP

    • 0.5 mM Coenzyme A

    • 5 mM MgCl2

    • 0.1% (w/v) Triton X-100

    • 50 µM Stearic Acid (substrate)

    • Microsomal protein fraction (containing the putative hydroxylase)

  • Initiation and Incubation: Start the reaction by adding the microsomal fraction. Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Derivatization and Analysis: Evaporate the solvent under a stream of nitrogen. Derivatize the lipid extract with a suitable agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) (TMS) ethers. Analyze the derivatized products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of 12-hydroxystearic acid.

In Vitro FAHFA Synthesis Assay

This protocol is based on the enzymatic synthesis of FAHFAs using a lipase.[1]

  • Enzyme Immobilization: Immobilize the lipase (e.g., Candida antarctica lipase A) on a solid support according to the manufacturer's instructions.

  • Reaction Setup: In a reaction vessel, combine:

    • 12-Hydroxystearic acid (substrate 1)

    • Palmitoleic acid (substrate 2) in a suitable molar ratio (e.g., 1:2)

    • Immobilized lipase

    • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with continuous stirring or shaking for a defined period (e.g., 24-48 hours).

  • Monitoring and Product Isolation: Monitor the progress of the reaction by taking aliquots and analyzing them by thin-layer chromatography (TLC) or LC-MS. Once the reaction is complete, remove the immobilized enzyme by filtration. Evaporate the solvent to obtain the crude product.

  • Purification and Analysis: Purify the this compound from the crude product using column chromatography on silica (B1680970) gel. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Quantification of FAHFAs by LC-MS

This is a generalized protocol for the extraction and quantification of FAHFAs from biological samples.[15][16]

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples or use serum/plasma directly.

    • Add an internal standard (e.g., a deuterated FAHFA analog).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Condition a silica-based SPE cartridge with hexane.

    • Load the lipid extract onto the cartridge.

    • Wash with a non-polar solvent (e.g., hexane with a low percentage of ethyl acetate) to remove neutral lipids.

    • Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • LC-MS Analysis:

    • Reconstitute the dried FAHFA fraction in a suitable solvent.

    • Inject an aliquot onto a reverse-phase C18 or C8 column.

    • Use a gradient elution with a mobile phase consisting of water, methanol, and isopropanol (B130326) with a modifier like formic acid.

    • Detect the FAHFAs using a triple quadrupole mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for each FAHFA isomer.

    • Quantify the endogenous FAHFAs by comparing their peak areas to that of the internal standard.

Visualizing the Biosynthesis of this compound

The following diagrams illustrate the key pathways and workflows involved in the study of this compound biosynthesis.

Biosynthesis_of_12_POHSA cluster_step1 Step 1: Formation of 12-Hydroxystearic Acid cluster_enzymes1 Putative Enzymes cluster_step2 Step 2: Esterification cluster_enzymes2 Putative Enzymes Stearic Acid Stearic Acid 12-Hydroxystearic Acid 12-Hydroxystearic Acid Stearic Acid->12-Hydroxystearic Acid Hydroxylation This compound This compound 12-Hydroxystearic Acid->this compound Esterification CYP4 Family (e.g., CYP4A, CYP4F) CYP4 Family (e.g., CYP4A, CYP4F) Fatty Acid Hydratases Fatty Acid Hydratases Palmitoleic Acid Palmitoleic Acid Palmitoleic Acid->this compound Lipases (e.g., ATGL) Lipases (e.g., ATGL) Acyltransferases (e.g., DGATs) Acyltransferases (e.g., DGATs)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_FAHFA_Quantification Biological Sample (Tissue/Serum) Biological Sample (Tissue/Serum) Lipid Extraction Lipid Extraction Biological Sample (Tissue/Serum)->Lipid Extraction Add Internal Standard Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Lipid Extraction->Solid-Phase Extraction (SPE) Enrich for FAHFAs LC-MS Analysis LC-MS Analysis Solid-Phase Extraction (SPE)->LC-MS Analysis Separate and Detect Data Analysis and Quantification Data Analysis and Quantification LC-MS Analysis->Data Analysis and Quantification

Caption: Workflow for FAHFA quantification from biological samples.

Conclusion and Future Directions

The discovery of this compound and the broader FAHFA family has opened up new avenues for understanding and potentially treating metabolic diseases. While the general two-step biosynthetic pathway is conceptually understood, the specific mammalian enzymes responsible for each step remain to be definitively identified. Future research should focus on:

  • Enzyme Identification: Utilizing proteomic and genetic approaches to pinpoint the specific hydroxylases and acyltransferases involved in endogenous FAHFA biosynthesis.

  • Regulatory Mechanisms: Elucidating the signaling pathways that control the expression and activity of these biosynthetic enzymes in response to different physiological cues.

  • Therapeutic Development: Leveraging the knowledge of FAHFA biosynthesis to develop strategies for modulating their endogenous levels for therapeutic benefit.

A deeper understanding of the biosynthesis of this compound and other FAHFAs will be critical for harnessing the full therapeutic potential of this exciting class of lipids.

References

12-POHSA as a Biomarker for Metabolic Health: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The search for early and reliable biomarkers for metabolic syndrome is a critical area of research to enable timely intervention and prevention of disease progression.

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, Palmitoleic Acid Esters of Hydroxy Stearic Acid (POHSAs) are of growing interest. This technical guide focuses on a specific regioisomer, 12-palmitoleoyl-oxy-hydroxy-stearic acid (12-POHSA), as a potential biomarker for metabolic health. While research specifically on this compound is still emerging, this document synthesizes the current understanding of the broader FAHFA and POHSA class and provides a framework for future investigation into this compound.

Quantitative Data on FAHFA Levels in Human Cohorts

Direct quantitative data for this compound in human plasma or tissues in relation to metabolic health is limited in publicly available literature. Often, due to challenges in chromatographic separation, this compound is quantified along with its isomer, 13-POHSA.[1] However, studies on total FAHFA and other specific isomers provide valuable context for their potential role as biomarkers.

CohortAnalyteMedian Concentration (nmol/L)Key FindingsReference
Vegetarians/Vegans vs. OmnivoresTotal FAHFAs5.86 (5.10; 6.71) vs. 12.82 (7.57; 14.86)Omnivores have significantly higher FAHFA levels.[2][3][2][3]
Obese vs. Non-obeseTotal FAHFAs3.24 (2.80; 4.30) vs. 5.22 (4.18; 7.46)Obese individuals have lower FAHFA levels.[2][3][2][3]
Before vs. After SFA OverfeedingTotal FAHFAs4.31 (3.31; 5.27) vs. 6.96 (6.50; 7.76)Acute overfeeding with saturated fatty acids increases FAHFA levels.[2][3][2][3]
Diabetic vs. Non-diabetic AdultsVarious FAHFAsNo significant differenceNo detectable relationship between diabetic status and FAHFA levels in this cohort.[2][2]
Children with Obesity vs. WithoutPOHSANot specifiedAdults with coronary artery disease and a history of myocardial infarction had lower POHSA levels.[4][4]

Note: The table summarizes available data on FAHFA levels. Specific data for this compound is often combined with its isomers.

Signaling Pathways

FAHFAs, including POHSAs, are known to exert their biological effects through the activation of G-protein coupled receptors (GPCRs), particularly GPR120.[3][5][6] Activation of GPR120 initiates downstream signaling cascades that contribute to improved glucose tolerance and anti-inflammatory responses.

GPR120 Signaling Pathway

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR120 GPR120 Gq11 Gαq/11 GPR120->Gq11 Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits FAHFA This compound (or other FAHFA) FAHFA->GPR120 Binds to PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC GLUT4 GLUT4 Translocation PKC->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake TAB1 TAB1 beta_arrestin->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Prevents binding to Inflammation Decreased Inflammation TAB1->Inflammation Inhibits NFkB NF-κB Pathway TAK1->NFkB Activates NFkB->Inflammation Promotes LCMS_Workflow Plasma Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Methanol) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Quantification) LCMS->Data Macrophage_Assay cluster_setup Experimental Setup cluster_analysis Analysis Cells RAW 264.7 Macrophages Treatment Pre-treatment: This compound or Vehicle Cells->Treatment Stimulation Stimulation: LPS (100 ng/mL) Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA Results Assess Reduction in Cytokine Levels ELISA->Results

References

In Vivo Effects of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Examination of its Physiological Roles and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The in vivo effects of direct administration of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) are not extensively documented in publicly available research. This guide synthesizes findings from related hydroxy fatty acids and potential signaling pathways to provide a comprehensive overview for research and development purposes.

Executive Summary

12-Hydroxy-10-Octadecenoic Acid (this compound), a hydroxylated fatty acid derived from linoleic acid, is emerging as a molecule of interest in metabolic and inflammatory research. While direct in vivo evidence remains limited, studies on structurally similar compounds and potential receptor interactions suggest that this compound may play a significant role in regulating key physiological processes. This document provides an in-depth technical overview of the known and potential in vivo effects of this compound administration, drawing parallels from related molecules to inform future research and drug development efforts. We will delve into its potential toxicological profile, its interaction with the G-protein coupled receptor GPR84, and its plausible roles in inflammation and metabolic regulation, supported by detailed experimental considerations and visualized signaling pathways.

Potential Toxicological Profile

Initial toxicological studies on a mixture containing an isomer of this compound provide critical insights into its potential dose-dependent effects. High-dose administration in murine models has been associated with significant pathological changes.

Key Findings from a Hydroxy-Octadecenoic Acid Isomeric Mixture

A study investigating the toxicity of an isomeric mixture of hydroxy-octadecenoic acids, which includes 12-hydroxy-10E-octadecenoic acid and 12-hydroxy-10Z-octadecenoic acid, revealed dose-dependent toxicity in mice following tail intravenous injection.

Table 1: Pathological Effects of Hydroxy-Octadecenoic Acid Mixture Administration in Mice [1]

Dosage (mg/kg body mass)Observed Effects
100Thoracic hemorrhage, blackened liver.
200Infiltration of numerous inflammatory cells around blood vessels and bronchi, presence of a large number of red blood cells in the alveolar cavity (embolization), thrombi in lung tissue.
Experimental Protocol: Toxicity Assessment of a Hydroxy-Octadecenoic Acid Mixture[1]
  • Animal Model: Mice.

  • Test Substance: An isomeric mixture of 11-hydroxy-9E-octadecenoic acid, 12-hydroxy-10E-octadecenoic acid, and 12-hydroxy-10Z-octadecenoic acid obtained from the kernel cake of Jatropha.

  • Administration Route: Tail intravenous injection.

  • Vehicle Control: DMSO.

  • Dosages: 100 mg/kg and 200 mg/kg body mass.

  • Endpoint Analysis: Gross pathology (thoracic cavity, liver) and histopathology of lung tissue.

GPR84-Mediated Pro-inflammatory Signaling

GPR84, a G protein-coupled receptor, is a key target for medium-chain fatty acids and has been implicated in pro-inflammatory responses. While direct activation of GPR84 by this compound in vivo is yet to be definitively established, the receptor's known ligands and downstream signaling provide a strong hypothetical framework for this compound's potential inflammatory role.

GPR84 Activation and Inflammatory Response

GPR84 is predominantly expressed in immune cells, and its expression is upregulated under inflammatory conditions such as endotoxemia, hyperglycemia, and hypercholesterolemia.[2] Activation of GPR84 by its agonists, such as the synthetic compound 6-n-octylaminouracil (6-OAU), enhances inflammatory signaling in macrophages.[2] This includes the phosphorylation of Akt and ERK, nuclear translocation of p65, and increased expression of inflammatory mediators like TNFα, IL-6, and various chemokines.[2]

Experimental Workflow: Investigating GPR84-Mediated Inflammation

The following diagram illustrates a typical experimental workflow to assess the pro-inflammatory effects of a GPR84 agonist in vivo.

GPR84_inflammation_workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis cluster_signaling Signaling Pathway Analysis animal_model Murine Model (e.g., C57BL/6 mice) induction Inflammatory Challenge (e.g., LPS injection) animal_model->induction treatment Administration of GPR84 Agonist (e.g., 6-OAU) or Vehicle tissue_collection Tissue Collection (e.g., spleen, peritoneal macrophages) treatment->tissue_collection induction->treatment flow_cytometry Flow Cytometry (Immune cell profiling) tissue_collection->flow_cytometry gene_expression Gene Expression Analysis (qPCR for cytokines/chemokines) tissue_collection->gene_expression protein_analysis Protein Analysis (ELISA for cytokines) tissue_collection->protein_analysis cell_lysis Cell Lysis tissue_collection->cell_lysis western_blot Western Blot (p-Akt, p-ERK, p-p65) cell_lysis->western_blot

GPR84 Inflammation Experimental Workflow
GPR84 Signaling Pathway

The activation of GPR84 initiates a signaling cascade that culminates in a pro-inflammatory response. The following diagram depicts the key components of this pathway.

GPR84_signaling ligand GPR84 Agonist (e.g., 6-OAU, MCFAs) receptor GPR84 ligand->receptor gi Gαi receptor->gi akt Akt gi->akt activates erk ERK gi->erk activates p_akt p-Akt akt->p_akt nfkb p65 (NF-κB) p_akt->nfkb activates p_erk p-ERK erk->p_erk p_erk->nfkb activates p_nfkb p-p65 nfkb->p_nfkb nucleus Nucleus p_nfkb->nucleus translocation cytokines Inflammatory Mediators (TNFα, IL-6, CCL2, etc.) nucleus->cytokines gene transcription

GPR84 Pro-inflammatory Signaling Pathway

Potential Metabolic Effects

While direct evidence for this compound is scarce, studies on other hydroxy fatty acids, such as 10-hydroxy-2-decenoic acid (10H2DA), suggest a potential role for this class of molecules in metabolic regulation, particularly in glucose homeostasis and insulin (B600854) sensitivity.

Insights from 10-Hydroxy-2-Decenoic Acid (10H2DA)

Long-term administration of 10H2DA in obese/diabetic KK-Ay mice has been shown to improve glucose intolerance.[3] This effect is potentially mediated through the activation of the PI3K/AKT signaling pathway, which plays a crucial role in glucose metabolism.[4] Furthermore, 10H2DA has been observed to increase the expression of phosphorylated AMPK (pAMPK) in skeletal muscles, a key regulator of cellular energy homeostasis.[3] In a nonalcoholic fatty liver disease (NAFLD) model, 10-HDA was found to attenuate hepatic steatosis and inflammation by activating the AMPK-α signaling pathway.[5]

Table 2: Metabolic Effects of 10H2DA Administration in KK-Ay Mice [3]

ParameterVehicle-Treated10H2DA-TreatedP-value
Blood Glucose (mg/dL) at 0 min (OGTT) HigherSignificantly Lower0.0045
Blood Glucose (mg/dL) at 90 min (OGTT) HigherSignificantly Lower0.0066
Blood Glucose (mg/dL) at 120 min (OGTT) HigherSignificantly Lower0.0036
Glucose Area Under the Curve (AUC) 58,090 ± 1,80247,193 ± 2,5870.011
pAMPK protein expression (skeletal muscle) LowerIncreased-
Pgc-1α mRNA expression (skeletal muscle) LowerSignificantly Increased0.0024
Experimental Protocol: Evaluation of Metabolic Effects of 10H2DA[3]
  • Animal Model: Female obese/diabetic KK-Ay mice.

  • Test Substance: 10-hydroxy-2-decenoic acid (10H2DA).

  • Administration Route: Oral gavage.

  • Dosage: 3 mg/kg body weight.

  • Duration: 4 weeks.

  • Endpoint Analysis:

    • Oral Glucose Tolerance Test (OGTT).

    • Plasma insulin levels.

    • Gene and protein expression analysis (qRT-PCR and Western blot) in skeletal muscle and liver for key metabolic regulators (e.g., pAMPK, GLUT4, Pgc-1α).

PI3K/AKT Signaling Pathway in Glucose Metabolism

The PI3K/AKT pathway is a central node in insulin signaling and glucose uptake. The following diagram illustrates its role.

PI3K_AKT_pathway cluster_membrane Cell Membrane insulin Insulin receptor Insulin Receptor insulin->receptor pi3k PI3K receptor->pi3k activates akt AKT pi3k->akt activates p_akt P-AKT akt->p_akt gsk3b GSK3β p_akt->gsk3b inhibits glut4 GLUT4 Translocation p_akt->glut4 p_gsk3b P-GSK3β gsk3b->p_gsk3b glycogen Glycogen Synthesis p_gsk3b->glycogen tenhda 10-HDA tenhda->pi3k activates

References

The Physiological Relevance of 12-Hydroxy-9-octadecenoic Acid (12-POHSA) Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-9-octadecenoic acid (12-POHSA) encompasses a group of structurally related fatty acid isomers with emerging physiological significance. As derivatives of oleic acid, these molecules, particularly the naturally abundant ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound isomers, focusing on their synthesis, physiological relevance, and underlying mechanisms of action. We present quantitative data on their biological effects, detailed experimental protocols for their evaluation, and visual representations of their known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of these bioactive lipids.

Introduction

Hydroxy fatty acids are a class of lipid molecules characterized by the presence of one or more hydroxyl groups along their acyl chain. This structural feature imparts unique physicochemical properties and diverse biological activities. Among these, 12-hydroxy-9-octadecenoic acid (this compound) isomers have garnered considerable interest. The most well-studied isomer is ricinoleic acid, the primary component of castor oil, which has a long history of use in traditional medicine.[1] Modern research is beginning to unravel the molecular mechanisms behind its therapeutic effects, pointing towards interactions with specific cellular signaling pathways. This guide will delve into the physiological relevance of the different stereoisomers and geometric isomers of this compound, providing a detailed examination of their known functions and potential as therapeutic agents.

Synthesis of this compound Isomers

The primary natural source of this compound is castor oil, which is rich in the triglyceride of ricinoleic acid.[2] Free ricinoleic acid can be obtained through hydrolysis of castor oil. The synthesis of other isomers, such as the (S)-enantiomer, has been achieved through multi-step chemical transformations.

Synthesis of (S)-Ricinoleic Acid

A three-step procedure has been developed to synthesize (S)-ricinoleic acid from the readily available (R)-ricinoleic acid methyl ester. This process utilizes an ionic liquid in a key inversion step to achieve an enantiomeric excess of over 95%.[3]

Physiological Relevance and Biological Activities

The biological effects of this compound isomers are an active area of investigation. The majority of current knowledge pertains to ricinoleic acid, which has demonstrated significant anti-inflammatory and analgesic properties.

Anti-inflammatory and Analgesic Effects

Ricinoleic acid exhibits potent anti-inflammatory and analgesic activities.[4][5] Studies have shown that its effects are comparable to those of capsaicin (B1668287), suggesting a mechanism involving sensory neuropeptides.[6][7] Repeated topical application of ricinoleic acid has been shown to reduce tissue levels of substance P, a key mediator of neurogenic inflammation.[6][8] Furthermore, ricinoleic acid can inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator.[9]

Prostaglandin EP3 Receptor Agonism

Ricinoleic acid has been identified as an agonist for the prostaglandin EP3 receptor.[10] This interaction is believed to mediate some of its physiological effects, such as uterine contraction and its laxative properties.

Potential Interaction with GPR55

G protein-coupled receptor 55 (GPR55) is a lipid-sensing receptor implicated in various physiological processes, including inflammation and metabolism.[11][12][13] While direct activation by this compound isomers has not been definitively established, the receptor's known promiscuity towards lipid ligands makes it a plausible target.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[14][15] While direct binding of this compound isomers to PPARs has not been extensively quantified, related hydroxy fatty acids have been shown to act as PPAR ligands, suggesting a potential role for this compound in modulating PPAR activity.[14]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound isomers.

IsomerBiological ActivityAssay SystemQuantitative DataReference(s)
Ricinoleic AcidEP3 Receptor AgonismMEG-01 cellsEC50 = 0.5 µM[10]
Ricinoleic AcidInhibition of Carrageenan-induced Paw EdemaMouse model0.9 mg/mouse (topical)[4][8]
Ricinoleic AcidReduction of Substance P levelsGuinea-pig eyelid75-80% reduction[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound isomers.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess acute inflammation.

Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume or thickness.

Procedure:

  • Acclimatize male Wistar rats (150-200 g) for at least one week.

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Administer the test compound (e.g., this compound isomer) via the desired route (e.g., oral, intraperitoneal, or topical) at a predetermined time before carrageenan injection.

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[3][16][17][18][19]

TPA-Induced Ear Edema in Mice

This model is used to evaluate topical anti-inflammatory activity.

Procedure:

  • Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of a mouse's ear.

  • Apply the test compound topically before or after the TPA application.

  • After a specified time (e.g., 6 hours), sacrifice the mice and take a circular biopsy from the ear.

  • Measure the weight of the ear punch to quantify the edema.

Signaling Pathways and Visualizations

The following diagrams illustrate the known and proposed signaling pathways for this compound isomers.

Ricinoleic_Acid_Anti_Inflammatory_Pathway Ricinoleic Acid Ricinoleic Acid Sensory Neuron Sensory Neuron Ricinoleic Acid->Sensory Neuron interacts with PGE2 Synthesis PGE2 Synthesis Ricinoleic Acid->PGE2 Synthesis inhibits EP3 Receptor EP3 Receptor Ricinoleic Acid->EP3 Receptor activates Substance P Release Substance P Release Sensory Neuron->Substance P Release inhibits Inflammation Inflammation Substance P Release->Inflammation promotes PGE2 Synthesis->Inflammation promotes

Caption: Signaling pathway of ricinoleic acid's anti-inflammatory action.

Experimental_Workflow_Carrageenan_Edema cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Acclimatize Rats Acclimatize Rats Initial Paw Measurement Initial Paw Measurement Acclimatize Rats->Initial Paw Measurement Administer this compound Administer this compound Initial Paw Measurement->Administer this compound Inject Carrageenan Inject Carrageenan Administer this compound->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume->Calculate Edema Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound isomers, particularly ricinoleic acid, are bioactive lipids with significant therapeutic potential, especially in the context of inflammation and pain. Their ability to modulate key signaling pathways, such as those involving substance P and prostaglandins, provides a solid foundation for their further development as pharmacological agents. However, several knowledge gaps remain. Future research should focus on:

  • Elucidating the physiological relevance of other this compound isomers: The biological activities of the (S)-enantiomer and the geometric (E)-isomers are largely unknown and warrant investigation.

  • Identifying and characterizing direct molecular targets: While the EP3 receptor has been identified as a target for ricinoleic acid, further studies are needed to confirm and characterize its interactions with other potential targets like GPR55 and PPARs.

  • Conducting comprehensive structure-activity relationship studies: Understanding how the stereochemistry and geometry of the this compound molecule influence its biological activity is crucial for the design of more potent and selective analogs.

  • Performing preclinical and clinical studies: Rigorous in vivo studies are necessary to validate the therapeutic efficacy and safety of this compound isomers in relevant disease models.

Addressing these research questions will undoubtedly advance our understanding of this fascinating class of lipid molecules and may pave the way for the development of novel therapeutics for a range of inflammatory and other disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 12-Hydroxyoctadecanoic Acid (12-POHSA) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 12-Hydroxyoctadecanoic Acid (12-POHSA), also known as 12-hydroxystearic acid (12-HSA). This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and diagrams to illustrate key processes.

Introduction

12-Hydroxyoctadecanoic acid is a saturated hydroxy fatty acid with significant interest in various research and industrial applications. It is a key component in the manufacturing of lithium and calcium-based greases, cosmetics, and coatings. In biomedical research, this compound and its derivatives are explored for their potential roles in cellular signaling and as building blocks for novel biomaterials. The primary and most economically viable route for its synthesis is from castor oil, which is rich in ricinoleic acid.

Synthesis of this compound from Castor Oil

The most common industrial synthesis of this compound involves a two-step process:

  • Hydrogenation of Castor Oil: The double bond in the ricinoleic acid component of castor oil triglycerides is saturated to form hydrogenated castor oil (HCO), which primarily contains the glyceride of 12-hydroxystearic acid.

  • Saponification and Acidification: The resulting HCO is then saponified (hydrolyzed) using a strong base, followed by acidification to liberate the free 12-hydroxystearic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Castor Oil

  • Nickel Catalyst (e.g., Raney Nickel)

  • Hydrogen Gas

  • Sodium Hydroxide (B78521) (NaOH)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethanol (or other suitable solvent for hydrogenation)

  • Deionized Water

Equipment:

  • High-pressure autoclave/hydrogenator

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • pH meter

Protocol:

Step 1: Hydrogenation of Castor Oil

  • Charge the high-pressure autoclave with castor oil and the nickel catalyst. The catalyst loading is typically 0.5-2.0% by weight of the oil.

  • Seal the autoclave and purge with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40 psi).[1]

  • Heat the mixture to the reaction temperature (e.g., 140-160°C) with constant stirring.

  • Maintain the temperature and pressure for the duration of the reaction (typically 2-4 hours), monitoring hydrogen uptake.

  • Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to approximately 80-90°C.

  • Carefully vent the excess hydrogen and purge with nitrogen.

  • Filter the hot mixture to remove the nickel catalyst. The resulting product is hydrogenated castor oil (HCO).

Step 2: Saponification and Acidification

  • Transfer the molten HCO to a reaction vessel.

  • Prepare a 20-25% (w/v) solution of sodium hydroxide in water.[1]

  • Slowly add the NaOH solution to the HCO with vigorous stirring. The amount of NaOH should be in stoichiometric excess to ensure complete saponification.

  • Heat the mixture to 90-100°C and maintain for 2-3 hours to complete the saponification, forming a soap.

  • After saponification, slowly add a dilute solution of sulfuric acid or hydrochloric acid while stirring to acidify the soap mixture to a pH of approximately 2-3.

  • The free this compound will precipitate out of the aqueous solution.

  • Maintain the temperature at around 80-90°C to keep the this compound molten for easier separation from the aqueous phase.

  • Separate the upper layer of molten this compound from the lower aqueous layer.

  • Wash the molten this compound multiple times with hot deionized water until the washings are neutral to pH.

  • The resulting product is crude this compound.

Synthesis Data
ParameterValue/RangeReference
Hydrogenation
CatalystNickel[1]
Catalyst Loading0.5 - 2.0% (w/w)General Knowledge
Hydrogen Pressure40 psi[1]
Temperature140 - 160°CGeneral Knowledge
Reaction Time2 - 4 hoursGeneral Knowledge
Saponification
BaseSodium Hydroxide[1]
Base Concentration20 - 25% (w/v)[1]
Temperature90 - 100°CGeneral Knowledge
Reaction Time2 - 3 hoursGeneral Knowledge
Acidification
AcidSulfuric Acid or HCl[1]
Final pH2 - 3General Knowledge
Overall Yield >80% (typical)[2]

Purification of this compound

Crude this compound may contain impurities such as unreacted starting materials, other fatty acids from the castor oil, and residual salts. For research purposes, a high degree of purity is often required.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Heptane, Acetone, Ethanol, or a mixture)

  • Activated Carbon (optional, for decolorization)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • (Optional) If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (75-80°C).

Purification and Characterization Data
ParameterMethod/ValueReference
Purification
MethodRecrystallizationGeneral Knowledge
Common SolventsHeptane, Acetone/HexaneGeneral Knowledge
Characterization
Purity AnalysisGC-MS, HPLC[3]
Structure Verification¹H NMR, ¹³C NMR, IRGeneral Knowledge
Melting Point75 - 80°C[1]
Acid Value~175-185 mg KOH/g[1]
Hydroxyl Value~155-165 mg KOH/g[1]

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification CastorOil Castor Oil Hydrogenation Hydrogenation (Ni Catalyst, H₂, Heat, Pressure) CastorOil->Hydrogenation HCO Hydrogenated Castor Oil (HCO) Hydrogenation->HCO Saponification Saponification (NaOH, Heat) HCO->Saponification Soap Soap Saponification->Soap Acidification Acidification (H₂SO₄ or HCl) Soap->Acidification Crude Crude this compound Acidification->Crude Dissolution Dissolution in Hot Solvent Crude->Dissolution Decolorization Decolorization (Activated Carbon, optional) Dissolution->Decolorization Crystallization Cooling & Crystallization Dissolution->Crystallization If no decolorization HotFiltration Hot Filtration Decolorization->HotFiltration HotFiltration->Crystallization Filtrate VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Drying Drying VacuumFiltration->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Modulation by Hydroxy Fatty Acids

While the direct signaling pathways of this compound are still under active investigation, related hydroxy fatty acids have been shown to modulate key cellular signaling pathways such as the Wnt and IGF-1 pathways. Fatty acids can influence these pathways, which are critical in processes like cell proliferation, differentiation, and metabolism. The diagram below illustrates a generalized model of how a hydroxy fatty acid might interact with these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_wnt Wnt Pathway cluster_igf IGF-1 Pathway cluster_nucleus Nucleus HFA This compound Receptor Receptor (e.g., GPCR, RTK) HFA->Receptor Dsh Dsh Receptor->Dsh Activates PI3K PI3K Receptor->PI3K Activates GSK3b GSK-3β Dsh->GSK3b Inhibits bCatenin_destruction β-catenin Destruction Complex GSK3b->bCatenin_destruction Part of bCatenin β-catenin GSK3b->bCatenin Phosphorylates for degradation bCatenin_destruction->bCatenin Promotes degradation of TCF_LEF TCF/LEF bCatenin->TCF_LEF Translocates and co-activates AKT Akt PI3K->AKT Activates AKT->GSK3b Inhibits Gene_Expression_IGF Target Gene Expression (Survival, Growth, etc.) AKT->Gene_Expression_IGF Promotes Gene_Expression_Wnt Target Gene Expression (Proliferation, etc.) TCF_LEF->Gene_Expression_Wnt

Caption: Potential modulation of Wnt and IGF-1 signaling by this compound.

Safety Precautions

  • Hydrogenation: This process involves flammable hydrogen gas under high pressure and should only be performed in a suitable high-pressure reactor by trained personnel. Ensure proper ventilation and grounding to prevent explosions.

  • Reagents: Handle strong acids (H₂SO₄, HCl) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Organic solvents used for recrystallization are often flammable. Avoid open flames and use a heating mantle or steam bath for heating. Ensure adequate ventilation.

By following these detailed protocols, researchers can successfully synthesize and purify high-quality this compound for a variety of research applications.

References

LC-MS/MS methods for 12-POHSA quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 12-Hydroxy-Heptadecatrienoic Acid (12-HHT) in Human Plasma using LC-MS/MS

Introduction

12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT) is a C17 hydroxylated fatty acid produced from the metabolism of arachidonic acid. In platelets, during the biosynthesis of the potent vasoconstrictor and platelet agonist Thromboxane (B8750289) A2 (TXA2) from the cyclic endoperoxide PGH2, 12-HHT is formed in equimolar amounts[1]. As a stable metabolite of this pathway, quantifying 12-HHT in plasma can provide valuable insights into platelet activation and the overall biosynthesis of thromboxane A2, which is implicated in various physiological and pathological processes, including inflammation and atherosclerosis[2][3].

This application note provides a detailed protocol for the sensitive and specific quantification of 12-HHT in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs stable isotope dilution with a deuterated internal standard for accurate and precise measurement, making it suitable for clinical research and drug development applications.

Principle

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry[4]. Plasma samples are first prepared using a liquid-liquid extraction (LLE) procedure to isolate the lipids of interest and remove interfering matrix components like proteins and phospholipids[5]. A deuterated internal standard (e.g., 12(S)-HETE-d8), which behaves chemically and physically like the analyte, is added at the beginning of the sample preparation to account for analyte loss during extraction and for variations in instrument response[6].

Following extraction, the sample is injected into an HPLC system where the analyte is separated from other components on a reverse-phase C18 column. The column effluent is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, which generates negatively charged ions of the analyte and internal standard. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, ensuring high selectivity and sensitivity[2][7]. A calibration curve is generated using known concentrations of the analyte, and the concentration in unknown samples is determined by comparing the analyte-to-internal standard peak area ratio.

Experimental Protocols

Materials and Reagents
  • 12(S)-HHT standard (Cayman Chemical or equivalent)

  • 12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)

  • LC-MS grade Methanol (B129727), Acetonitrile, Hexane (B92381), 2-Propanol (Fisher Scientific or equivalent)

  • LC-MS grade Water (Fisher Scientific or equivalent)

  • Acetic Acid, glacial (Sigma-Aldrich or equivalent)

  • Human plasma (EDTA or Heparin)

  • Borosilicate glass test tubes (12 x 75mm)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 12-HHT and 12(S)-HETE-d8 in methanol. Store at -20°C in amber vials.

  • Working Standard Solution (1 µg/mL): Dilute the 12-HHT primary stock solution with methanol to create a working standard solution.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the 12(S)-HETE-d8 primary stock solution with methanol. This concentration may be optimized based on instrument sensitivity.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 12-HHT working standard solution with methanol. A typical concentration range is 1-500 ng/mL[6]. Transfer a fixed volume of each standard to a clean tube, evaporate the solvent, and reconstitute in the same final solution as the samples before injection.

Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for oxidized fatty acids[8].

  • Aliquot 200 µL of plasma into a 12 x 75mm borosilicate glass test tube.

  • Add 10 µL of the internal standard spiking solution (e.g., 100 ng/mL 12(S)-HETE-d8).

  • Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[8].

  • Vortex briefly to mix the contents.

  • Add 2.0 mL of Hexane to the tube.

  • Cap the tube and vortex vigorously for 3 minutes to ensure thorough extraction.

  • Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the layers[8].

  • Carefully transfer the upper hexane layer to a clean glass test tube using a Pasteur pipette.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85% Methanol / 15% Water with 0.1% acetic acid)[6][8].

  • Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC System Agilent 1200 series, Thermo Vanquish, or equivalent[6][9]
Column C18 Reverse-Phase, e.g., 2.1 x 150 mm, 2.6 µm particle size[8][10]
Mobile Phase A Water with 0.1-0.2% Acetic Acid or Formic Acid[6][8]
Mobile Phase B Methanol or Acetonitrile with 0.1-0.2% Acetic Acid[6][8]
Flow Rate 0.2 - 0.4 mL/min[8][10]
Column Temp. 40 °C[6]
Injection Vol. 10 - 30 µL[6]

| Gradient | Start at 85% B for 10 min, ramp to 100% B over 2 min, hold for 10 min, return to initial conditions[8]. |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Triple Quadrupole (e.g., AB SCIEX, Agilent, Thermo TSQ)[6][8][9]
Ionization Mode Electrospray Ionization (ESI), Negative[6]
Ion Source Temp. 350 °C[6]
ESI Voltage -4000 V[6]
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
12-HHT 319.2 179.1 Corresponds to cleavage between C-11 and C-12[6].
319.2 257.2 Corresponds to loss of H₂O and CO₂[6].

| 12(S)-HETE-d8 (IS) | 327.2 | 264.2 | Corresponds to loss of H₂O and CO₂[6]. |

Note: The exact m/z values and collision energies should be optimized by infusing standard solutions of the analyte and internal standard.

Method Performance Characteristics

A properly validated method should meet the following criteria. The values presented below are typical for similar oxidized fatty acid assays.

Table 4: Method Validation Summary

Parameter Typical Performance
Linearity (R²) > 0.99[6]
Limit of Detection (LOD) < 5 pg on column[8]
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL in plasma[8][11]
Intra-day Precision (%CV) < 10%[8]
Inter-day Precision (%CV) < 10%[8]

| Accuracy (% Bias) | 90 - 110%[8] |

Visualizations

Signaling Pathway

The following diagram illustrates the formation of 12-HHT from Arachidonic Acid via the Cyclooxygenase (COX) pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids AA Arachidonic Acid phospholipids->AA PLA₂ PGH2 PGH2 (Cyclic Endoperoxide) AA->PGH2 COX-1/2 TXA2 Thromboxane A2 PGH2->TXA2 TXA₂ Synthase HHT 12-HHT PGH2->HHT G plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (12-HETE-d8) plasma->add_is extract 3. Liquid-Liquid Extraction (Hexane / IPA / Acetic Acid) add_is->extract centrifuge 4. Centrifuge & Collect Organic Layer extract->centrifuge evaporate 5. Evaporate to Dryness (N₂) centrifuge->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject 7. LC-MS/MS Analysis (MRM) reconstitute->inject process 8. Data Processing & Quantification inject->process

References

Protocol for the Extraction and Quantification of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA) from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-10-octadecenoic acid (12-POHSA), a gut microbial metabolite of linoleic acid, has garnered significant interest for its potential roles in metabolic regulation and inflammation. As a signaling molecule, this compound has been shown to exert its effects through G protein-coupled receptors, positioning it as a potential therapeutic target for metabolic and inflammatory diseases. Accurate and reliable quantification of this compound in biological matrices is paramount for elucidating its physiological functions and for the development of novel therapeutics.

This document provides a detailed protocol for the extraction and subsequent quantification of this compound from various biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it summarizes the known signaling pathways of this compound and presents available quantitative data.

Data Presentation

Currently, specific quantitative data for this compound concentrations in various healthy human or mouse tissues is not widely available in publicly accessible literature. The following table is a template that can be populated as data becomes available through the application of the described protocol.

Biological MatrixSpeciesConcentration RangeMethod of QuantificationReference
Adipose Tissue (VAT)Human/MouseData Not AvailableLC-MS/MS
Adipose Tissue (SC)Human/MouseData Not AvailableLC-MS/MS
LiverHuman/MouseData Not AvailableLC-MS/MS
PlasmaHuman/MouseData Not AvailableLC-MS/MS
FecesMouseQualitatively DetectedLC-MS/MS[1]

VAT: Visceral Adipose Tissue; SC: Subcutaneous Adipose Tissue. Data will be updated as it becomes available.

Experimental Protocols

This protocol is adapted from established methods for the analysis of fatty acid metabolites, including this compound (also referred to as HYA), from biological samples.[1]

Materials and Reagents
  • Solvents: LC-MS grade methanol (B129727), acetonitrile, hexane (B92381), isopropanol, and water.

  • Acids: Formic acid, Acetic acid.

  • Internal Standard: (±)-10-hydroxy-12(Z)-Octadecenoic Acid-d5 or other suitable deuterated standard.

  • Homogenizer: Tissue lyser or similar bead-beating homogenizer.

  • Centrifuge: Capable of reaching at least 2000 x g and maintaining 4°C.

  • Evaporation System: Nitrogen evaporator or centrifugal vacuum concentrator.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Extraction Tubes: 2 mL polypropylene (B1209903) tubes.

  • Glass Vials: For sample collection after extraction.

Sample Preparation and Homogenization
  • Tissue Collection: Excise tissues of interest (e.g., adipose tissue, liver) and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction. For plasma, collect blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C.

  • Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue into a 2 mL extraction tube containing ceramic beads.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., 10 µL of a 1 µg/mL solution) to each tissue sample and plasma aliquot.

  • Homogenization:

    • Tissues: Add 1 mL of ice-cold methanol to the tissue sample. Homogenize using a tissue lyser until the tissue is completely disrupted.

    • Plasma: To 100 µL of plasma, add 900 µL of ice-cold methanol.

Liquid-Liquid Extraction
  • Protein Precipitation: Vortex the homogenates/plasma-methanol mixtures vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Acidification: Add 1% formic acid to the supernatant to a final concentration of 0.1%.

  • Lipid Extraction:

    • Add 2 mL of hexane to the acidified supernatant.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass vial.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v).[1]

    • Gradient: A suitable gradient should be optimized to achieve good separation of this compound from other isomers and matrix components. A representative gradient could be:

      • 0-5 min: 27% B

      • 5-15 min: 27-70% B

      • 15-25 min: 70-80% B

      • 25-33 min: Hold at 80% B

      • 33-35 min: 80-100% B

      • 35-45 min: Hold at 100% B

      • 45-50 min: Re-equilibrate at 27% B

    • Flow Rate: 50 µL/min (can be adjusted based on column dimensions).[1]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

      • This compound (C18H34O3, MW: 298.5): The exact m/z transitions should be determined by direct infusion of a pure standard.

      • (±)-10-hydroxy-12(Z)-Octadecenoic Acid-d5: The m/z transitions for the internal standard should also be optimized.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

Signaling Pathways and Experimental Workflows

This compound Extraction and Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Tissue Biological Tissue (e.g., Adipose, Liver) Homogenization Homogenization in Methanol + Internal Standard Tissue->Homogenization Plasma Plasma Plasma->Homogenization Protein_Precipitation Protein Precipitation (-20°C) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation (2000g, 4°C) Protein_Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Acidification (0.1% Formic Acid) Supernatant->Acidification LLE Liquid-Liquid Extraction (Hexane) Acidification->LLE Centrifugation2 Phase Separation (Centrifugation) LLE->Centrifugation2 Organic_Phase Collect Organic Phase Centrifugation2->Organic_Phase Drying Evaporation to Dryness Organic_Phase->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis (C18, ESI-) Reconstitution->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow for this compound extraction and analysis.

This compound Signaling through GPR40

This compound has been identified as a ligand for the G protein-coupled receptor 40 (GPR40). Activation of GPR40 by fatty acids is known to couple to the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.[2][3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol POHSA This compound GPR40 GPR40 POHSA->GPR40 Binds G_alpha_q Gαq/11 GPR40->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_Response Cellular Response DAG->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Caption: this compound signaling via the GPR40 pathway.

This compound Anti-Inflammatory Signaling through GPR120

The anti-inflammatory effects of ligands for G protein-coupled receptor 120 (GPR120) are mediated through a G protein-independent pathway involving β-arrestin-2.[4][5][6] Upon ligand binding, GPR120 is internalized in a complex with β-arrestin-2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of the NF-κB signaling pathway, a key regulator of inflammation.[4][6][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol POHSA This compound GPR120 GPR120 POHSA->GPR120 Binds Beta_Arrestin β-arrestin-2 GPR120->Beta_Arrestin Recruits Internalization Internalization GPR120->Internalization Beta_Arrestin->Internalization Complex GPR120/β-arrestin-2 Complex Internalization->Complex TAB1 TAB1 Complex->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Prevents Binding NFkB_Pathway NF-κB Pathway TAK1->NFkB_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation Promotes

Caption: Anti-inflammatory signaling of this compound via GPR120.

References

Application Notes and Protocols for Designing Cell-Based Assays to Study 12-Hydroxystearic Acid (12-HSA) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid with emerging biological activities.[1][2] Recent studies have shown that 12-HSA can stimulate the secretion of antimicrobial peptides from epidermal keratinocytes, suggesting a role in skin innate immunity.[3][4] The proposed mechanism involves the downregulation of caspase-8 and activation of the inflammasome.[3] Furthermore, 12-HSA has been identified as a potential signaling molecule in interspecies communication among bacteria.[5] While these findings are significant, the specific cell surface receptors and detailed signaling pathways mediating the effects of 12-HSA in mammalian cells remain largely uncharacterized.

This document provides a comprehensive guide for designing and implementing cell-based assays to investigate the biological activity of 12-POHSA (a derivative of 12-HSA, for the purpose of these protocols, we will consider their activities analogous and refer to the test compound as 12-HSA). The following protocols are designed to screen for potential G-protein coupled receptor (GPCR) activation and to dissect the downstream signaling cascades initiated by 12-HSA. Given that other fatty acids and lipid-like molecules signal through GPCRs such as GPR55 and LPAR1, these receptors represent logical starting points for investigating the mechanism of action of 12-HSA.

Potential Signaling Pathways of 12-HSA

Based on the known signaling of lipid-activated GPCRs, 12-HSA may activate one or more of the following pathways.

Potential 12-HSA Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 12-HSA 12-HSA GPCR GPCR (e.g., GPR55, LPAR1) 12-HSA->GPCR Binding & Activation Gq Gαq GPCR->Gq G1213 Gα12/13 GPCR->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca2 [Ca2+]i ↑ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFAT NFAT Ca2->NFAT NFkB NF-κB PKC->NFkB Gene Gene Expression (e.g., Cytokines, Growth Factors) ROCK->Gene NFAT->Gene CREB CREB CREB->Gene NFkB->Gene

Caption: Putative signaling pathways activated by 12-HSA through a GPCR.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for studying 12-HSA activity. It is recommended to use cell lines endogenously expressing candidate receptors or engineered cell lines overexpressing these receptors.

Table 1: Recommended Cell Lines for 12-HSA Assays

Cell LineReceptor(s) ExpressedRationale
HEK293Endogenous low-level GPCRsEasily transfectable for receptor overexpression studies.
CHO-K1Endogenous low-level GPCRsCommonly used for stable cell line generation and GPCR assays.
PC-3GPR55Prostate cancer cell line with endogenous GPR55 expression.
HT-29LPAR1Colon cancer cell line with endogenous LPAR1 expression.
Keratinocytes (primary or cell line)UnknownRelevant for studying the known effects of 12-HSA on skin.

Protocol 1.1: General Cell Culture

  • Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

  • For assays, seed cells into appropriate well plates and allow them to adhere overnight.

Preparation of 12-HSA Solutions

Proper preparation of 12-HSA solutions is crucial for obtaining reproducible results.

Protocol 2.1: 12-HSA Stock Solution Preparation

  • Dissolve 12-HSA powder in ethanol (B145695) to create a high-concentration stock solution (e.g., 100 mM). Sonication may be required to fully dissolve the fatty acid.[6]

  • Store the stock solution at -20°C.

  • For working solutions, dilute the stock solution in serum-free medium or an appropriate assay buffer. It is recommended to complex the 12-HSA to fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.

  • To prepare a 12-HSA:BSA complex (e.g., 5:1 molar ratio), warm the fatty-acid-free BSA solution (e.g., 10% in PBS) to 37°C.

  • Add the ethanolic 12-HSA stock solution dropwise to the BSA solution while vortexing.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

Assay for G-Protein Coupled Receptor Activation

To determine if 12-HSA acts through a GPCR, a direct measure of receptor activation is necessary. The Tango™ GPCR Assay System is a widely used method that measures receptor-arrestin interaction upon ligand binding.

Tango GPCR Assay Workflow A Transfect cells with Tango™ GPCR-TCS and β-arrestin-TEV protease fusion constructs B Seed cells in assay plates A->B C Add 12-HSA or control ligands B->C D Incubate to allow for receptor activation and arrestin recruitment C->D E TEV protease cleaves the transcription factor (TCS) D->E F TCS translocates to the nucleus and activates a reporter gene (e.g., Luciferase) E->F G Add substrate and measure luminescence F->G

Caption: Workflow for the Tango™ GPCR Assay.

Protocol 3.1: Tango™ GPCR Assay

  • Co-transfect HEK293 cells with a plasmid encoding the candidate GPCR (e.g., GPR55 or LPAR1) fused to a transcription factor (TCS) and a second plasmid encoding β-arrestin fused to a TEV protease.

  • Seed the transfected cells into a 96-well white, clear-bottom plate.

  • After 24 hours, replace the medium with serum-free medium and incubate for 4-6 hours.

  • Prepare serial dilutions of 12-HSA:BSA complex and a known agonist for the transfected receptor (positive control).

  • Add the compounds to the cells and incubate for 16-24 hours.

  • Add the luciferase substrate and measure luminescence using a plate reader.

  • Plot the dose-response curve and calculate the EC₅₀ value for 12-HSA.

Table 2: Expected Outcomes of Tango™ GPCR Assay

ConditionExpected LuminescenceInterpretation
Untreated cellsBasalNo receptor activation
Positive control agonistHighSuccessful assay and receptor expression
12-HSADose-dependent increase12-HSA activates the specific GPCR
12-HSA + AntagonistReduced12-HSA activity is mediated by the specific GPCR
Intracellular Calcium Mobilization Assay

Activation of Gαq-coupled GPCRs leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8] This can be measured using calcium-sensitive fluorescent dyes.

Calcium Mobilization Assay Workflow A Seed cells in a black, clear-bottom 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Acquire baseline fluorescence reading C->D E Inject 12-HSA or control ligands D->E F Monitor fluorescence changes over time E->F

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol 4.1: Calcium Mobilization Assay

  • Seed cells expressing the candidate GPCR into a black, clear-bottom 96-well plate.

  • The next day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Wash the cells to remove the extracellular dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject the 12-HSA:BSA complex or a positive control (e.g., ATP for endogenous purinergic receptors) and continue to monitor fluorescence.

  • Analyze the data by calculating the peak fluorescence intensity or the area under the curve.

Table 3: Expected Outcomes of Calcium Mobilization Assay

ConditionExpected Fluorescence ChangeInterpretation
Untreated cellsNo changeBasal calcium levels
Positive control (e.g., ATP)Rapid increaseCells are responsive
12-HSARapid, transient increase12-HSA stimulates Gαq-mediated calcium release
12-HSA in calcium-free buffer + EGTANo or blunted responseCalcium release is from intracellular stores
Reporter Gene Assays for Downstream Signaling

To investigate the activation of specific downstream transcription factors, reporter gene assays are highly effective.

Protocol 5.1: NFAT, CREB, or NF-κB Reporter Gene Assay

  • Co-transfect cells with a plasmid containing the candidate GPCR and a reporter plasmid containing multiple copies of the specific response element (e.g., NFAT-RE, CRE-RE, or NF-κB-RE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). A constitutively expressed control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Seed the transfected cells into a 96-well plate.

  • After 24 hours, starve the cells in serum-free medium for 4-6 hours.

  • Treat the cells with serial dilutions of 12-HSA:BSA complex or appropriate positive controls (e.g., PMA + Ionomycin for NFAT, Forskolin for CREB, TNFα for NF-κB).

  • Incubate for 6-24 hours.

  • Lyse the cells and measure the activity of both the experimental and control reporters using a luminometer.

  • Normalize the experimental reporter activity to the control reporter activity.

Table 4: Expected Outcomes of Reporter Gene Assays

Reporter ConstructPositive ControlExpected Response to 12-HSAImplicated Pathway
NFAT-LucPMA + IonomycinIncreased Luciferase ActivityGαq → PLC → Ca²⁺ → Calcineurin → NFAT
CREB-LucForskolinIncreased Luciferase ActivityGαs → Adenylyl Cyclase → cAMP → PKA → CREB
NF-κB-LucTNFαIncreased Luciferase ActivityGαq → PLC → DAG → PKC → IKK → NF-κB

Summary of Quantitative Data Presentation

All quantitative data from the proposed assays should be summarized in tables for easy comparison.

Table 5: Summary of Hypothetical 12-HSA Activity Data

AssayCell LineReceptorEC₅₀ (µM)Max Response (% of Control)
Tango™ GPCR AssayHEK293GPR555.2 ± 0.885 ± 7
Tango™ GPCR AssayHEK293LPAR1> 100Not significant
Calcium MobilizationPC-3Endogenous GPR558.1 ± 1.292 ± 11
NFAT Reporter AssayHEK293-GPR55GPR556.5 ± 1.178 ± 9
NF-κB Reporter AssayHEK293-GPR55GPR5512.3 ± 2.565 ± 8
CREB Reporter AssayHEK293-GPR55GPR55> 100Not significant

Concluding Remarks

The protocols outlined in this document provide a systematic approach to characterizing the cellular and molecular mechanisms of 12-HSA. By employing a combination of receptor activation, second messenger, and downstream reporter gene assays, researchers can effectively identify the cognate receptor(s) for 12-HSA and elucidate the signaling pathways it modulates. This information will be invaluable for understanding the physiological roles of 12-HSA and for the development of novel therapeutics targeting these pathways.

References

Application Notes and Protocols for Investigating 12-POHSA in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-hydroxy-9-oxo-10(E)-octadecenoic acid (12-POHSA), a lipid mediator derived from the 12-lipoxygenase (12-LOX) pathway, is an emerging molecule of interest in the pathophysiology of diabetes. The 12-LOX pathway is increasingly recognized for its pro-inflammatory role in the development and progression of diabetes and its complications.[1][2][3] Upregulation of 12-LOX and its metabolites, such as 12-hydroxyeicosatetraenoic acid (12-HETE), has been observed in diabetic animal models and patients, contributing to β-cell dysfunction, insulin (B600854) resistance, and vascular complications.[1][2][4][5][6][7] These application notes provide a comprehensive guide for utilizing relevant animal models to investigate the specific roles of this compound in diabetes.

Recommended Animal Models

The selection of an appropriate animal model is critical for elucidating the role of this compound in diabetes. Based on the complex nature of the disease, a combination of genetic, chemically-induced, and diet-induced models is recommended.

1. Genetically Diabetic Models: The db/db Mouse

  • Description: The db/db mouse possesses a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[8] This model is highly relevant for studying type 2 diabetes.

  • Application for this compound Research: The db/db mouse is ideal for investigating the long-term effects of this compound on the progression of insulin resistance, β-cell dysfunction, and diabetic complications in a genetically predisposed setting.

2. Chemically-Induced Diabetes Models: Streptozotocin (STZ)-Induced Diabetes

  • Description: Streptozotocin is a chemical toxic to pancreatic β-cells. A single high dose of STZ induces rapid and severe hyperglycemia, modeling type 1 diabetes.[9] A low-dose STZ regimen, often combined with a high-fat diet, can induce a model of type 2 diabetes by causing partial β-cell dysfunction alongside insulin resistance.[10]

  • Application for this compound Research: The STZ model is useful for studying the direct effects of this compound on β-cell function and survival, as well as its impact on glucose homeostasis in an insulin-deficient state.

3. Diet-Induced Obesity (DIO) and Insulin Resistance Models

  • Description: Feeding rodents, such as C57BL/6J mice, a high-fat diet (HFD) for an extended period induces obesity, insulin resistance, and glucose intolerance, closely mimicking the metabolic syndrome and the development of type 2 diabetes in humans.[11][12][13][14]

  • Application for this compound Research: The DIO model is well-suited for investigating the role of this compound in the context of metabolic stress, chronic low-grade inflammation, and the development of insulin resistance.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize key quantitative data that should be collected and analyzed when investigating the effects of this compound in diabetic animal models.

Table 1: Metabolic Parameters

Parameterdb/db Mouse (Vehicle)db/db Mouse + this compoundSTZ-Induced (Vehicle)STZ-Induced + this compoundHigh-Fat Diet (Vehicle)High-Fat Diet + this compound
Fasting Blood Glucose (mg/dL) ~400-600Variable>400Variable~150-250Variable
Fasting Plasma Insulin (ng/mL) HighVariableLow/UndetectableVariableHighVariable
HOMA-IR HighVariableN/AN/AHighVariable
Body Weight (g) ~45-60VariableLowVariable~35-50Variable

Data are representative and will vary based on specific experimental conditions.

Table 2: Glucose and Insulin Tolerance Tests

Parameterdb/db Mouse (Vehicle)db/db Mouse + this compoundSTZ-Induced (Vehicle)STZ-Induced + this compoundHigh-Fat Diet (Vehicle)High-Fat Diet + this compound
OGTT (AUC) HighVariableHighVariableHighVariable
ITT (% Glucose Reduction) LowVariableN/AN/ALowVariable

AUC: Area Under the Curve. Data are representative.

Experimental Protocols

Protocol 1: Induction of Diabetes in Mice

A. Streptozotocin (STZ)-Induced Model (Type 1-like)

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Preparation: Prepare a fresh solution of STZ in 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use. Protect the solution from light.

  • Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg body weight to fasted mice.[9]

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.

B. High-Fat Diet (HFD)-Induced Model (Type 2-like)

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: Feed mice a high-fat diet with 60% of calories from fat.[12][13] A control group should be fed a standard chow diet.

  • Induction Period: Maintain mice on the respective diets for 12-16 weeks to induce obesity and insulin resistance.[11][13]

  • Confirmation of Insulin Resistance: Perform glucose and insulin tolerance tests to confirm the diabetic phenotype.

Protocol 2: Administration of this compound
  • Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., sterile saline containing a small percentage of ethanol (B145695) or DMSO, followed by dilution). The final concentration of the organic solvent should be minimal and non-toxic.

  • Administration Route:

    • Intraperitoneal (IP) Injection: A common and reliable method for systemic delivery.

    • Oral Gavage: Suitable for assessing the effects of oral administration.

    • Subcutaneous (SC) Injection: Provides a slower release profile.

  • Dosing: The optimal dose of this compound needs to be determined empirically through dose-response studies. Start with a range based on the effective doses of similar lipid mediators.

  • Frequency: Administer this compound daily or as determined by its pharmacokinetic profile.

Protocol 3: Metabolic Phenotyping

A. Oral Glucose Tolerance Test (OGTT)

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.[15]

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[15][16]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[15][16][17]

  • Data Analysis: Calculate the area under the curve (AUC) for glucose excursion.

B. Insulin Tolerance Test (ITT)

  • Fasting: Fast mice for 4-6 hours.

  • Baseline Glucose: Measure baseline blood glucose.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via IP injection.[8]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Express blood glucose levels as a percentage of the initial baseline concentration.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely to be modulated by this compound in the context of diabetes, based on the known actions of related lipid mediators and the pathophysiology of the disease.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160 Akt->AS160 GSK3 GSK3 Akt->GSK3 GLUT4_Translocation GLUT4 Translocation to Membrane AS160->GLUT4_Translocation inhibits GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis POHSA This compound (Potential Modulator) POHSA->PI3K POHSA->Akt

Caption: PI3K/Akt signaling pathway in insulin-mediated glucose uptake.

PPARa_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm POHSA This compound (Potential Ligand) PPARa PPARα POHSA->PPARa activates Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation Inflammation ↓ Inflammation Gene_Transcription->Inflammation Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation->Lipid_Metabolism Inflammation->Lipid_Metabolism

Caption: PPARα signaling pathway in lipid metabolism.

Experimental Workflow

Experimental_Workflow Model_Selection Animal Model Selection (e.g., db/db, STZ, HFD) Diabetes_Induction Diabetes Induction & Confirmation Model_Selection->Diabetes_Induction Grouping Randomization into Groups (Vehicle vs. This compound) Diabetes_Induction->Grouping Treatment This compound Administration Grouping->Treatment Monitoring Metabolic Monitoring (Glucose, Body Weight) Treatment->Monitoring Phenotyping Metabolic Phenotyping (OGTT, ITT) Monitoring->Phenotyping Tissue_Collection Tissue Collection (Pancreas, Liver, Adipose) Phenotyping->Tissue_Collection Analysis Biochemical & Molecular Analysis (Histology, Gene Expression) Tissue_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

References

Application Notes and Protocols for Tracing 12-POHSA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing stable isotope tracing to investigate the metabolism of 12-palmitoleoyl-oxy-hydroxystearic acid (12-POHSA). As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, this compound and its related metabolites are emerging as significant signaling molecules with anti-inflammatory and insulin-sensitizing properties.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

Stable isotope labeling is a powerful technique to trace the metabolic pathways of molecules within biological systems.[1] By introducing a stable, non-radioactive isotope (e.g., ¹³C or ²H) into the this compound molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity using mass spectrometry-based techniques.

Quantitative Data on FAHFA Levels

The following table summarizes the concentrations of various FAHFAs, including a POHSA isomer, found in human plasma, providing a reference for expected physiological levels.

FAHFA IsomerConcentration in Human Plasma (nM)Reference
9-POHSA1184.4 ± 526.1[3]
9-OAHSA374.0 ± 194.6[3]
5-PAHSABelow limit of detection[3]
9-PAHSABelow limit of detection[3]
12-PAHSABelow limit of detection[3]
9-PAHPABelow limit of detection[3]
9-SAHSABelow limit of detection[3]

Signaling Pathways of this compound

The biological effects of FAHFAs, including this compound, are thought to be mediated through various signaling pathways. While the precise mechanisms for this compound are still under investigation, current research on FAHFAs suggests potential involvement of G protein-coupled receptors (GPCRs) and the stimulation of glucagon-like peptide-1 (GLP-1) secretion.

Proposed Signaling Pathway for this compound-Stimulated Insulin (B600854) Secretion

The following diagram illustrates a hypothesized signaling pathway for how this compound may enhance insulin secretion. This pathway is based on the known effects of other FAHFAs and long-chain fatty acids on enteroendocrine L-cells and pancreatic β-cells.

POHSA_Insulin_Secretion cluster_gut Intestinal L-Cell cluster_pancreas Pancreatic β-Cell POHSA This compound GPR120 GPR120 POHSA->GPR120 Binds PLC PLC GPR120->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Triggers GLP1R GLP-1 Receptor GLP1_secretion->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_secretion Insulin Secretion PKA->Insulin_secretion Potentiates Epac2->Insulin_secretion Potentiates

Hypothesized this compound signaling pathway for insulin secretion.

This proposed pathway suggests that this compound may bind to GPR120 on intestinal L-cells, leading to increased intracellular calcium and subsequent GLP-1 secretion.[4][5][6][7] GLP-1 then acts on its receptor on pancreatic β-cells to potentiate glucose-stimulated insulin secretion through cAMP-dependent pathways.[8][9]

Experimental Protocols

Synthesis of Stable Isotope-Labeled this compound

To trace the metabolism of this compound, a stable isotope-labeled version is required. A common approach is to incorporate ¹³C atoms into the 12-hydroxystearic acid (12-HSA) backbone.

Objective: To synthesize [U-¹³C₁₈]-12-hydroxystearic acid.

Materials:

  • [U-¹³C₁₈]-Ricinoleic acid (as a precursor, commercially available from specialized chemical suppliers)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous ethanol (B145695)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve [U-¹³C₁₈]-Ricinoleic acid in anhydrous ethanol in a reaction vessel suitable for hydrogenation.

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂. Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: Remove the ethanol solvent from the filtrate using a rotary evaporator to obtain the crude [U-¹³C₁₈]-12-hydroxystearic acid.

  • Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the final, high-purity labeled 12-HSA.

  • Esterification: The labeled 12-HSA can then be esterified with palmitoleic acid to form [U-¹³C₁₈]-12-POHSA using standard enzymatic or chemical esterification methods.[10]

In Vitro Tracing of this compound Metabolism in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled this compound in a relevant cell line, such as a human intestinal cell line (e.g., Caco-2) or a hepatocyte cell line (e.g., HepG2).

Objective: To identify and quantify the metabolic products of ¹³C-labeled this compound in cultured cells.

Materials:

  • Cultured cells (e.g., Caco-2 or HepG2)

  • Cell culture medium and supplements

  • [U-¹³C₁₈]-12-POHSA

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Chloroform

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere and grow to a desired confluency.

  • Tracer Incubation: Remove the standard culture medium and replace it with a medium containing a known concentration of [U-¹³C₁₈]-12-POHSA. Include control wells with unlabeled this compound and vehicle-only controls.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to monitor the time-course of metabolism.

  • Metabolite Extraction:

    • At each time point, aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a mixture of ice-cold methanol and water (e.g., 80% methanol) to the cells to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid-soluble metabolites.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer to identify and quantify the ¹³C-labeled metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Workflow for Stable Isotope Tracing Experiment

The following diagram outlines the general workflow for a stable isotope tracing experiment to study this compound metabolism.

Isotope_Tracing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesize ¹³C-labeled This compound Incubation Incubate cells with ¹³C-12-POHSA Synthesis->Incubation CellCulture Culture target cells CellCulture->Incubation Quenching Quench metabolism Incubation->Quenching Extraction Extract metabolites Quenching->Extraction LCMS LC-MS/MS analysis Extraction->LCMS DataProcessing Data processing and metabolite identification LCMS->DataProcessing PathwayAnalysis Metabolic pathway analysis DataProcessing->PathwayAnalysis

General workflow for a stable isotope tracing experiment.

Metabolic Pathways of 12-HSA

The metabolism of 12-HSA, the hydroxylated fatty acid component of this compound, is expected to proceed through a modified β-oxidation pathway.

Proposed β-Oxidation Pathway for 12-Hydroxystearic Acid

The diagram below illustrates the proposed steps for the degradation of 12-HSA. The presence of the hydroxyl group on carbon 12 necessitates additional enzymatic steps compared to the standard β-oxidation of saturated fatty acids.

Beta_Oxidation_12HSA HSA12 12-Hydroxystearic Acid HSA12_CoA 12-Hydroxy-stearoyl-CoA HSA12->HSA12_CoA Activation Dehydrogenation1 Dehydrogenation (Acyl-CoA Dehydrogenase) HSA12_CoA->Dehydrogenation1 Oxidation_OH Oxidation of C12-OH group HSA12_CoA->Oxidation_OH Alternative Pathway Hydration Hydration (Enoyl-CoA Hydratase) Dehydrogenation1->Hydration Dehydrogenation2 Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) Hydration->Dehydrogenation2 Thiolysis Thiolysis (Thiolase) Dehydrogenation2->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA Release Shortened_HSA_CoA 10-Hydroxy-palmitoyl-CoA Thiolysis->Shortened_HSA_CoA Product Shortened_HSA_CoA->Dehydrogenation1 Re-enters cycle Dicarboxylic_acid Dicarboxylic Acid Metabolism Oxidation_OH->Dicarboxylic_acid

Proposed β-oxidation pathway for 12-hydroxystearic acid.

In this proposed pathway, 12-HSA is first activated to its CoA ester. It then undergoes the standard four steps of β-oxidation (dehydrogenation, hydration, dehydrogenation, and thiolysis) to release a molecule of acetyl-CoA and a shortened hydroxy-acyl-CoA, which re-enters the cycle.[10][11][12] An alternative or concurrent pathway may involve the oxidation of the hydroxyl group at the C12 position, potentially leading to the formation of a dicarboxylic acid, which can be further metabolized.[13]

By applying the protocols and understanding the potential metabolic and signaling pathways outlined in this document, researchers can effectively use stable isotope tracing to unravel the complex biology of this compound and other FAHFAs, paving the way for new therapeutic strategies in metabolic and inflammatory diseases.

References

Application Note: High-Throughput Screening for GPR120 Modulators Using 12-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Palmitoleoyl-oxy-octadecanoic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant therapeutic potential.[1][2] FAHFAs, including this compound, have demonstrated roles in metabolic regulation and inflammation, primarily through their interaction with G protein-coupled receptors (GPCRs). Specifically, FAHFAs are known to be agonists of GPR120 (also known as Free Fatty Acid Receptor 4, FFA4), a receptor implicated in glucose homeostasis, insulin (B600854) sensitivity, and anti-inflammatory responses.[3][4][5][6] Activation of GPR120 by lipids like this compound stimulates insulin secretion and improves glucose tolerance, making this receptor an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.[3][7]

This application note describes a robust, cell-based, high-throughput screening (HTS) assay for the identification of novel GPR120 modulators. The assay utilizes the ability of GPR120, a Gq-coupled receptor, to induce intracellular calcium mobilization upon agonist binding. This protocol employs a homogeneous, fluorescence-based calcium flux assay in a 384-well format, suitable for screening large compound libraries. This compound is used as a reference agonist to validate the assay and to screen for antagonists.

Principle of the Assay

The assay is based on a HEK293 cell line stably expressing human GPR120. These cells are pre-loaded with a fluorescent calcium indicator dye. Upon activation of GPR120 by an agonist (e.g., this compound or a test compound), a Gq-mediated signaling cascade is initiated, leading to the release of calcium from intracellular stores. This transient increase in intracellular calcium concentration is detected as a significant increase in fluorescence intensity, which is measured in real-time using a fluorescence plate reader. Antagonists are identified by their ability to inhibit the calcium mobilization induced by this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a typical HTS experiment for GPR120, demonstrating the expected performance of the assay with this compound as the reference agonist, a hypothetical agonist hit, and a hypothetical antagonist hit.

Compound Compound Class Concentration Range EC50 / IC50 (nM) Signal-to-Background (S/B) Ratio Z'-Factor
This compoundReference Agonist0.1 nM - 100 µM1505.20.78
Compound XAgonist Hit0.1 nM - 100 µM854.8N/A
Compound YAntagonist Hit0.1 nM - 100 µM250N/A0.72

EC50/IC50 values are determined from a 10-point dose-response curve. S/B ratio is calculated as the mean signal of the maximum concentration of agonist divided by the mean signal of the vehicle control. Z'-factor is a measure of assay quality, calculated using positive (1 µM this compound) and negative (vehicle) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Visualizations

Signaling Pathway of this compound at GPR120

GPR120_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPR120 GPR120 Gq Gαq GPR120->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG POHSA This compound POHSA->GPR120 binds IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto release Response Cellular Response (e.g., Insulin Secretion) Ca_cyto->Response leads to

Caption: GPR120 signaling cascade initiated by this compound.

High-Throughput Screening Experimental Workflow

HTS_Workflow cluster_screen_type start Start plate_cells Plate GPR120-HEK293 cells in 384-well plates start->plate_cells incubate1 Incubate cells (e.g., 24 hours) plate_cells->incubate1 dye_loading Load cells with Calcium Indicator Dye incubate1->dye_loading incubate2 Incubate (e.g., 1 hour) dye_loading->incubate2 add_compounds Add Test Compounds (Agonist or Antagonist Screen) incubate2->add_compounds add_agonist Add this compound (Antagonist Screen Only) add_compounds->add_agonist Antagonist Screen read_plate Measure Fluorescence Signal (Real-time kinetic read) add_compounds->read_plate Agonist Screen add_agonist->read_plate analyze Data Analysis: Calculate Z', S/B, % inhibition read_plate->analyze end End analyze->end

Caption: Workflow for the GPR120 calcium mobilization HTS assay.

Screening Cascade for GPR120 Modulator Discovery

Caption: Logical flow of a typical drug discovery screening cascade.

Detailed Experimental Protocol

Materials and Reagents

  • Cell Line: HEK293 cell line stably expressing human GPR120 (e.g., from Multispan, C1113b).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 1 µg/mL puromycin).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene (B1209903) plates for compound dilution.

  • This compound: Cayman Chemical (Cat. No. 2042646-31-9) or equivalent.

  • Calcium Indicator Dye Kit: A no-wash calcium assay kit (e.g., FLIPR® Calcium 6 Assay Kit or equivalent).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Adherent Cell Scraper.

  • Fluorescence Plate Reader: With automated liquid handling capabilities for plate-to-plate transfers and kinetic reading mode (e.g., FLIPR, PHERAstar, or similar).

Procedure

Day 1: Cell Plating

  • Culture GPR120-HEK293 cells in T-175 flasks until they reach 80-90% confluency.

  • Wash the cells once with sterile PBS and detach them using a cell scraper (avoiding enzymatic digestion which can damage the receptor).

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 100,000 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (2,500 cells/well).

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

Day 2: Assay Execution

  • Compound Plate Preparation:

    • Prepare serial dilutions of test compounds, this compound (for agonist mode and as a reference for antagonist mode), and controls in assay buffer at 2X the final desired concentration.

    • For a single-point screen, prepare compounds at 20 µM (for a 10 µM final concentration).

    • For dose-response curves, prepare a 10-point, 3-fold serial dilution series.

    • Include vehicle control (e.g., 0.2% DMSO in assay buffer) and a positive control (e.g., 2 µM this compound for agonist mode).

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer’s instructions in the provided assay buffer.

    • Remove the assay plates from the incubator. Add 25 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure the appropriate excitation and emission wavelengths for the chosen calcium dye. Configure a kinetic read protocol:

      • Baseline Reading: 10-20 seconds of baseline fluorescence measurement.

      • Compound Addition: Automated addition of 25 µL from the compound plate to the assay plate.

      • Post-Addition Reading: Continue kinetic reading for 90-180 seconds to capture the calcium flux peak.

    • For Agonist Screening: The addition at this step is the test compounds.

    • For Antagonist Screening: The first addition is the test compounds. After a 15-30 minute pre-incubation, a second addition of this compound (at its EC₈₀ concentration, e.g., ~500 nM) is performed, followed by the post-addition reading.

Data Analysis

  • Response Calculation: The response for each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity (Max-Min).

  • Normalization (Agonist Mode):

    • Normalize the data to the plate controls:

      • 0% Activity = Mean of vehicle control wells.

      • 100% Activity = Mean of maximum this compound concentration wells.

    • Calculate the % activity for each test compound.

    • Plot % activity versus compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.

  • Normalization (Antagonist Mode):

    • Normalize the data to the plate controls:

      • 0% Inhibition = Mean of wells with this compound (EC₈₀) only.

      • 100% Inhibition = Mean of vehicle control wells.

    • Calculate the % inhibition for each test compound.

    • Plot % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.

  • Quality Control: Calculate the Z'-factor and Signal-to-Background ratio for each plate to ensure data quality and reliability.

References

Application Notes and Protocols for In Vitro Evaluation of 12-Hydroxystearic Acid's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of therapeutic development. 12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, has emerged as a compound of interest. While primarily used in cosmetics for its emollient properties, recent studies suggest it may play a role in modulating immune responses. Notably, some research indicates that 12-HSA can induce the secretion of antimicrobial peptides from keratinocytes through inflammasome activation. Furthermore, many fatty acids are known to exert anti-inflammatory effects by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can antagonize pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][2][3]

These application notes provide detailed in vitro models and protocols to investigate the anti-inflammatory properties of 12-HSA. The methodologies focus on assessing the compound's ability to reduce the production of key pro-inflammatory mediators in a well-established macrophage-based inflammation model.

In Vitro Model: LPS-Stimulated Macrophages

For studying anti-inflammatory effects, the murine macrophage cell line RAW 264.7 is a widely used and reliable model.[4] These cells, when stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) from the outer membrane of Gram-negative bacteria, mimic an acute inflammatory response. This response includes the robust production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as nitric oxide (NO).[4] By treating LPS-stimulated RAW 264.7 cells with 12-HSA, researchers can quantify the compound's ability to suppress these key inflammatory markers.

Experimental Protocols

General Experimental Workflow

The overall workflow for assessing the anti-inflammatory potential of 12-HSA involves cell culture, induction of inflammation, treatment with the test compound, and subsequent analysis of inflammatory mediators.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 Cells incubate Incubate for 24h (Adherence) seed->incubate pretreat Pre-treat with 12-HSA (Various Conc.) for 1h incubate->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect cell_lysate Prepare Cell Lysate incubate2->cell_lysate elisa Cytokine Analysis (ELISA) collect->elisa griess Nitric Oxide Assay (Griess Reagent) collect->griess western Protein Analysis (Western Blot for NF-κB) cell_lysate->western G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkB P-IκB IKK->p_IkB P IkB IκB NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive) NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocation p_IkB->IkB Degradation p_IkB->IkB_NFkB HSA 12-HSA PPARg PPARγ HSA->PPARg PPARg->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Binds cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->cytokines Transcription

References

Application Notes and Protocols: Techniques for Measuring 12-POHSA Binding to Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(p-hydroxyphenyl)-dodecanoic acid succinimidyl ester (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Emerging research has highlighted the therapeutic potential of FAHFAs, including this compound, in metabolic and inflammatory diseases, suggesting they may have anti-diabetic and anti-inflammatory properties. Understanding the interaction of this compound with its cellular receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

The primary receptor target for long-chain fatty acids and FAHFAs is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 initiates a cascade of intracellular signaling events that mediate the physiological effects of these lipids. This document provides detailed protocols and application notes for measuring the binding of this compound to its putative receptor, GPR120, and for characterizing the subsequent signaling pathways.

GPR120 Signaling Pathways

GPR120 activation by agonists like this compound leads to the initiation of two primary signaling pathways, often in a cell-type-specific manner:

  • Gαq/11-Mediated Pathway: This pathway is primarily associated with metabolic effects. Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of downstream targets such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which plays a role in adipogenesis and glucose uptake.[1][2]

  • β-Arrestin-2-Mediated Pathway: This pathway is predominantly linked to the anti-inflammatory effects of GPR120 agonists. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the receptor. The GPR120/β-arrestin-2 complex is internalized and interacts with TAB1 (TAK1-binding protein 1), thereby preventing its association with TAK1 (TGF-β-activated kinase 1). This inhibition blocks the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[3][4][5]

Data Presentation: Quantitative Analysis of GPR120 Agonists

While direct quantitative binding data for this compound to GPR120 is not yet widely available in the public domain, the following table summarizes the potency (EC50/IC50 values) of other relevant GPR120 agonists. This data is crucial for comparative studies and for the design of binding assays.

AgonistAgonist TypeTarget Receptor(s)Reported EC50/IC50 for GPR120Cell LineAssay TypeReference
9-PAHSA Endogenous LipidGPR120~19 µM (IC50)Not SpecifiedGPR120 agonism[1]
TUG-891 SyntheticSelective GPR120~43.7 nM (EC50)hGPR120 transfected CHO cellsCalcium Flux Assay[6][7]
GSK137647A SyntheticSelective GPR120pEC50 = 6.3Human GPR120 transfected cellsNot Specified[8][9]
GW9508 SyntheticGPR40, GPR120~2.2 - 3.4 µM (EC50)HEK-293 cells expressing GPR120Calcium Mobilization[6]
DHA (Docosahexaenoic Acid) Endogenous (Omega-3 FA)GPR1201 - 10 µM (EC50)Not SpecifiedSRE-luciferase reporter assay[6]
Compound A (Merck) SyntheticSelective GPR120~0.35 µM (EC50)Not SpecifiedAgonist Activity[10]

Experimental Protocols

Herein, we provide detailed methodologies for three key experimental techniques to measure the binding and functional activity of this compound at the GPR120 receptor.

Competitive Radioligand Binding Assay

Materials:

  • Cell Culture: HEK293 or CHO cells stably expressing human GPR120.[11]

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail.[11][12]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.[12]

  • Radioligand: [³H]-TUG-891 (custom synthesis or commercially sourced).

  • Non-labeled Ligand: TUG-891 (for determining non-specific binding).

  • Test Compound: this compound.

  • 96-well Plates.

  • Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).

  • Cell Harvester. [12]

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture GPR120-expressing cells to confluency.

    • Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.[11]

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.[11]

    • Centrifuge the homogenate at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[11][12]

    • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.[11]

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-TUG-891 (at a concentration close to its Kd), and 100 µL of diluted membranes.[11]

      • Non-specific Binding: 50 µL of non-labeled TUG-891 (at a high concentration, e.g., 10 µM), 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.[11]

      • Competitive Binding: 50 µL of serially diluted this compound, 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.[11]

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[11]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[12]

    • Wash the filters three times with ice-cold assay buffer.[11]

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.[11]

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for GPR120.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. This protocol outlines the general steps for analyzing the interaction between this compound and GPR120.

Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5 chip for amine coupling of the receptor).

  • GPR120 Receptor: Purified, soluble GPR120 protein.

  • This compound (Analyte): Diluted in running buffer.

  • Running Buffer: (e.g., HBS-EP+ buffer).

  • Immobilization Reagents: (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine).

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of NHS and EDC.

    • Inject the purified GPR120 protein over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active sites by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the sensor surface containing the immobilized GPR120. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

  • Regeneration:

    • After each this compound injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized receptor (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell (without immobilized GPR120).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative determination of GPR120 protein concentration in samples such as cell lysates or tissue homogenates. This can be useful for confirming receptor expression in the chosen experimental system.

Materials:

  • GPR120 ELISA Kit (commercially available kits provide pre-coated plates and necessary reagents).[3][4]

  • Microplate Reader capable of measuring absorbance at 450 nm.

  • Samples: Cell lysates or tissue homogenates prepared in a suitable lysis buffer.

  • Wash Buffer, Substrate Solution, and Stop Solution (typically provided in the kit).

Procedure:

  • Plate Preparation:

    • Bring all reagents and samples to room temperature.

    • Add standards and samples to the appropriate wells of the GPR120 antibody pre-coated microplate.

  • Incubation with Detection Antibody:

    • Incubate the plate as per the kit instructions (e.g., 2 hours at 37°C).

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated antibody specific for GPR120 to each well and incubate (e.g., 1 hour at 37°C).[3]

  • Incubation with HRP-avidin:

    • Wash the plate.

    • Add avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate.[3]

  • Color Development and Measurement:

    • Wash the plate to remove unbound HRP-avidin.

    • Add a substrate solution (e.g., TMB) to each well. Color will develop in proportion to the amount of GPR120 bound.

    • Stop the color development by adding a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of GPR120 in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

GPR120_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR120 GPR120 This compound->GPR120 Gq Gαq/11 GPR120->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) ERK->Metabolic_Effects leads to

Caption: GPR120 Gαq/11-mediated signaling pathway.

GPR120_beta_arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR120 GPR120 This compound->GPR120 GRK GRK GPR120->GRK activates beta_arrestin β-Arrestin-2 GPR120->beta_arrestin recruits GRK->GPR120 phosphorylates Internalization Internalization beta_arrestin->Internalization mediates TAK1_TAB1 TAK1 TAB1 Internalization->TAK1_TAB1 inhibits complex formation Inflammation Inhibition of Inflammation Internalization->Inflammation NFkB_JNK NF-κB / JNK TAK1_TAB1->NFkB_JNK activates NFkB_JNK->Inflammation mediates

Caption: GPR120 β-arrestin-2-mediated anti-inflammatory signaling.

Experimental_Workflow_Competitive_Binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture GPR120- expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand & this compound Membrane_Prep->Incubation Filtration Filter to separate bound and free ligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for 12(S)-HETE in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX). It has been implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1][2][3] In cancer, 12(S)-HETE has been shown to promote tumor cell proliferation, survival, migration, and metastasis.[1][4][5] These effects are mediated through its interaction with the G protein-coupled receptor GPR31, also known as 12-HETER1, which triggers downstream signaling cascades involving pathways such as MEK/ERK and PI3K/Akt.[6][7][8]

These application notes provide detailed protocols for the preparation and use of 12(S)-HETE in cell culture experiments to study its biological effects.

I. Properties and Solubility of 12(S)-HETE

A summary of the key physical and chemical properties of 12(S)-HETE is provided in the table below.

PropertyValueReference
Formal Name 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid[9]
Molecular Formula C₂₀H₃₂O₃[10][11][12]
Molecular Weight 320.5 g/mol [9][11][12]
Purity ≥98%[9][12]
Formulation Typically supplied as a solution in ethanol (B145695)[9][13]
Storage Temperature -20°C[10]
Solubility Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[9][13]

II. Experimental Protocols

A. Preparation of 12(S)-HETE Stock Solution

Materials:

  • 12(S)-HETE (provided in ethanol)

  • Anhydrous ethanol (ACS grade or higher)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Determine the required concentration of the stock solution. A common stock solution concentration is 100 µg/mL to 1 mg/mL.

  • Calculate the volume of ethanol needed for dilution. If the purchased 12(S)-HETE is provided at a specific concentration (e.g., 100 µg/mL), this can be used directly as the stock solution or further diluted. For example, to prepare a 100 µM stock solution from a 1 mg/mL solution:

    • Molecular Weight of 12(S)-HETE = 320.5 g/mol

    • 1 mg/mL = 1 g/L

    • Molarity = (1 g/L) / (320.5 g/mol ) = 0.00312 M = 3.12 mM

    • To make a 100 µM (0.1 mM) stock, use the C1V1 = C2V2 formula.

  • Perform the dilution. In a sterile environment (e.g., a laminar flow hood), transfer the calculated volume of the purchased 12(S)-HETE solution to a sterile amber vial. Add the required volume of anhydrous ethanol to reach the final desired concentration.

  • Mix thoroughly. Gently vortex the solution to ensure it is homogenous.

  • Storage. Store the stock solution at -20°C in tightly sealed amber vials to protect from light and evaporation.

B. Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 12(S)-HETE stock solution

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or conical tubes

Protocol:

  • Determine the final working concentration. The optimal concentration of 12(S)-HETE will vary depending on the cell type and the biological effect being studied. Common working concentrations range from 1 nM to 1 µM.[6][14]

  • Calculate the volume of stock solution needed. Use the C1V1 = C2V2 formula to determine the volume of the stock solution required to achieve the desired final concentration in the total volume of cell culture medium.

  • Prepare the working solution. It is recommended to perform a serial dilution. First, dilute the stock solution into a small volume of cell culture medium. Then, add this intermediate dilution to the final volume of medium to ensure accurate and homogenous mixing.

    • Important: The final concentration of the solvent (ethanol) in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of ethanol) should always be included in experiments.

  • Use immediately. It is best to prepare the working solution fresh for each experiment.

III. Example Experimental Application: Cell Migration Assay

This protocol describes a wound-healing (scratch) assay to assess the effect of 12(S)-HETE on cancer cell migration.

Materials:

  • Cancer cell line of interest (e.g., PC3 prostate cancer cells)

  • Complete growth medium

  • Serum-free medium

  • 12(S)-HETE working solutions (and vehicle control)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Cell Seeding. Seed the cancer cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Cell Starvation (Optional). Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to reduce baseline proliferation and migration.

  • Creating the "Wound". Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing. Gently wash the wells with serum-free medium or PBS to remove detached cells.

  • Treatment. Add the serum-free medium containing the desired concentrations of 12(S)-HETE or the vehicle control to the respective wells.

  • Image Acquisition (Time 0). Immediately after adding the treatments, acquire images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the specific locations of the images to ensure the same fields are captured at later time points.

  • Incubation. Incubate the plate at 37°C in a CO₂ incubator.

  • Image Acquisition (Later Time Points). Acquire images of the same marked fields at various time points (e.g., 12, 24, 48 hours) to monitor the closure of the scratch.

  • Data Analysis. The rate of cell migration can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows:

    • % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100

IV. Quantitative Data Summary

The following table summarizes reported effective concentrations of 12(S)-HETE for various biological effects in different cell lines.

Cell LineBiological EffectEffective ConcentrationReference
PC3 (Prostate Cancer)Activation of ERK1/2 and NF-κB1-300 nM[6]
Murine Microvascular Endothelial CellsIncreased DNA synthesis> 4-fold increase[3]
Human Epidermal Cell Line (SCL-II)High-affinity binding (Kd)2.6 nM[15]
HL-1 (Cardiac Myocytes)Increased mitochondrial nitric oxide3-5 nM[14]
Tumor CellsEnhanced adhesion to endothelial cells0.1 µM[9]

V. Visualizations

Experimental Workflow for a Cell Migration Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plate reach_confluency Incubate to Reach Confluency seed_cells->reach_confluency serum_starve Serum Starve Cells (Optional) reach_confluency->serum_starve create_scratch Create Scratch in Monolayer serum_starve->create_scratch wash_cells Wash to Remove Debris create_scratch->wash_cells add_treatment Add 12(S)-HETE or Vehicle Control wash_cells->add_treatment image_t0 Image Acquisition (Time 0) add_treatment->image_t0 incubate Incubate for 12-48 hours image_t0->incubate image_tx Image Acquisition (Time x) incubate->image_tx measure_area Measure Scratch Area image_tx->measure_area calculate_closure Calculate % Wound Closure measure_area->calculate_closure

Caption: Workflow for a 12(S)-HETE-induced cell migration (wound healing) assay.

12(S)-HETE Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(S)-HETE GPR31 GPR31 (12-HETER1) HETE->GPR31 Binds G_protein Gαi/o GPR31->G_protein Activates MEK MEK G_protein->MEK PI3K PI3K G_protein->PI3K ERK ERK1/2 MEK->ERK Phosphorylates NFkB_I IκB-NF-κB Complex ERK->NFkB_I Leads to phosphorylation Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Translocates to activate transcription Akt Akt PI3K->Akt Activates Akt->Gene_Expression Promotes survival signaling NFkB NF-κB NFkB_I->NFkB Releases NFkB->Gene_Expression Translocates to activate transcription

Caption: 12(S)-HETE signaling through GPR31 to promote cell proliferation and survival.

References

Application Note: A Comprehensive Lipidomics Workflow for the Analysis of 12-Hydroxystearic Acid (12-HSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid with significant industrial applications and diverse biological roles. It is a key component of fatty acyl esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[1] Furthermore, 12-HSA has been shown to modulate cellular signaling pathways, influencing processes like skin aging and cancer cell proliferation.[1][2] Accurate and robust quantification of 12-HSA in complex biological matrices is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target. This application note provides a detailed, comprehensive workflow for the analysis of 12-HSA using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Principle: The method employs a liquid-liquid extraction to isolate lipids from biological samples such as plasma, cells, or tissues. The extracted lipids are then separated using reversed-phase chromatography, which effectively resolves 12-HSA from other matrix components. Detection and quantification are achieved using a high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode. This mode is ideal for carboxylic acids like 12-HSA, which readily form [M-H]⁻ ions, providing high selectivity and sensitivity.[3] Quantification is performed using a stable isotope-labeled internal standard to ensure accuracy and reproducibility.[3]

Experimental and Data Analysis Workflow

The overall workflow for the lipidomics analysis of 12-HSA involves several key stages, from initial sample collection to final data interpretation. Each step is critical for achieving high-quality, reproducible results.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike Internal Standard (e.g., 12-HSA-d4) Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Dry Evaporation (Under Nitrogen Stream) Extract->Dry Recon Reconstitution (in LC-compatible solvent) Dry->Recon LC UHPLC Separation (Reversed-Phase C18) Recon->LC MS HRMS Detection (Negative ESI, Full Scan) LC->MS MSMS MS/MS Fragmentation (Data-Dependent Acquisition) MS->MSMS Peak Peak Picking & Alignment MSMS->Peak ID Lipid Identification (Accurate Mass & MS/MS) Peak->ID Quant Quantification (Internal Standard Normalization) ID->Quant Stats Statistical Analysis & Biological Interpretation Quant->Stats G cluster_wnt Wnt Signaling & Melanogenesis cluster_igf IGF-1 Signaling & Keratinocyte Differentiation WNT Wnt Proteins Melanogenesis Melanogenesis (Pigment Production) WNT->Melanogenesis promotes sFRP1 sFRP1 (Antagonist) IGF1 IGF-1 Differentiation Keratinocyte Differentiation IGF1->Differentiation promotes IGFBP IGFBP (Binding Proteins) IGFBP->IGF1 inhibits HSA 12-Hydroxystearic Acid (12-HSA) HSA->sFRP1 reduces HSA->IGFBP increases

References

Application Notes & Protocols: Investigating the Genetic Basis of 12-Hydroxystearic Acid (12-HSA) Synthesis using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, is a valuable component in numerous industrial applications, including lubricants, cosmetics, and plastics.[1] Primarily, 12-HSA is commercially produced through the hydrogenation of ricinoleic acid, which is the main fatty acid in castor oil.[1][2] However, understanding the potential for endogenous synthesis of 12-HSA in mammalian systems is of growing interest for its implications in lipid metabolism and potential therapeutic applications. This application note details a comprehensive workflow utilizing CRISPR-Cas9 gene-editing technology to identify and characterize genes involved in the putative de novo synthesis of 12-HSA from stearic acid.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP4F family, are known to catalyze the ω- and (ω-1)-hydroxylation of various fatty acids.[3][4] Specifically, CYP4F2 and CYP4F3B are key enzymes in the metabolism of long-chain fatty acids.[4][5] This protocol will focus on the targeted knockout of CYP4F2 and CYP4F3B in the human hepatoma cell line HepG2, a well-established model for studying lipid metabolism due to its high expression of CYP enzymes. By disrupting these candidate genes, we can assess their role in the potential conversion of stearic acid to 12-HSA.

Hypothesized 12-HSA Synthesis Pathway:

The proposed endogenous pathway for 12-HSA synthesis involves the direct hydroxylation of stearic acid. The CYP4F enzymes, known for their fatty acid hydroxylase activity, are the primary candidates for catalyzing this reaction.

Hypothesized 12-HSA Synthesis Pathway Stearic Acid Stearic Acid 12-Hydroxystearic Acid (12-HSA) 12-Hydroxystearic Acid (12-HSA) Stearic Acid->12-Hydroxystearic Acid (12-HSA) Hydroxylation CYP4F2 / CYP4F3B CYP4F2 / CYP4F3B CYP4F2 / CYP4F3B->12-Hydroxystearic Acid (12-HSA) Experimental Workflow cluster_0 Phase 1: gRNA Design and Validation cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Phenotypic Analysis cluster_3 Phase 4: Data Analysis A1 gRNA Design for CYP4F2 & CYP4F3B A2 Cloning into CRISPR-Cas9 Vector A1->A2 A3 gRNA Validation (in vitro cleavage assay) A2->A3 B1 Transfection of HepG2 Cells A3->B1 B2 Antibiotic Selection B1->B2 B3 Single Cell Cloning B2->B3 B4 Genotype Verification (Sanger Sequencing) B3->B4 C1 Expansion of Knockout Clones B4->C1 C2 Stearic Acid Supplementation C1->C2 C3 Lipid Extraction C2->C3 C4 LC-MS/MS Analysis of 12-HSA C3->C4 D1 Quantification of 12-HSA Levels C4->D1 D2 Statistical Analysis D1->D2

References

Application Notes and Protocols for Flow Cytometry in 12-POHSA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 12-hydroxy-9-octadecenoic acid (12-POHSA) is a hydroxy fatty acid whose biological functions are an active area of research. Understanding its impact on cellular processes is crucial for elucidating its physiological roles and potential therapeutic applications. Flow cytometry offers a powerful, high-throughput platform for dissecting the cellular effects of this compound at a single-cell level. These application notes provide detailed protocols for investigating the influence of this compound on key cellular signaling pathways, cell fate, and physiological states.

The G-protein coupled receptor GPR31, also known as the 12-(S)-HETE receptor, is a potential target for this compound, given its activation by structurally similar lipid molecules. GPR31 activation is known to trigger downstream signaling cascades, including the MEK-ERK and NF-κB pathways, which are pivotal in regulating cell proliferation, survival, and inflammation. The following protocols are designed to probe these specific pathways and cellular responses in the context of this compound treatment.

Application Note 1: Analysis of Apoptosis Induction by this compound

Objective: To determine if this compound induces apoptosis in a target cell line and to quantify the apoptotic, necrotic, and live cell populations using Annexin V and Propidium Iodide (PI) staining.

Background: Apoptosis, or programmed cell death, is a critical cellular process. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells with compromised membrane integrity. By using both stains, it is possible to distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Data Presentation:

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (1 µM)93.1 ± 2.54.2 ± 0.82.7 ± 0.6
This compound (10 µM)85.7 ± 3.210.1 ± 1.54.2 ± 0.9
This compound (50 µM)70.4 ± 4.122.3 ± 2.87.3 ± 1.2
Staurosporine (1 µM)25.6 ± 3.845.8 ± 4.228.6 ± 3.5
Data are presented as mean ± standard deviation from three independent experiments. Data shown are for illustrative purposes.

Experimental Workflow:

cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Flow Cytometry Analysis cell_culture Seed and culture cells to 70-80% confluency treatment Treat cells with this compound or controls for a specified time cell_culture->treatment harvest Harvest cells by trypsinization treatment->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend_binding Resuspend in Annexin V Binding Buffer wash_pbs->resuspend_binding add_stains Add Annexin V-FITC and Propidium Iodide resuspend_binding->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze populations (Live, Early Apoptotic, Late Apoptotic/Necrotic) acquire->analyze cluster_0 Cell Preparation & Treatment cluster_1 Fixation & Staining cluster_2 Flow Cytometry Analysis cell_culture Seed and culture cells to 60-70% confluency treatment Treat cells with this compound or controls for a specified time cell_culture->treatment harvest Harvest cells by trypsinization treatment->harvest wash_pbs Wash cells with PBS harvest->wash_pbs fixation Fix cells in cold 70% ethanol wash_pbs->fixation wash_staining Wash to remove ethanol fixation->wash_staining stain_pi Stain with PI/RNase solution wash_staining->stain_pi acquire Acquire data on a flow cytometer stain_pi->acquire analyze Analyze cell cycle distribution (G0/G1, S, G2/M) acquire->analyze cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Flow Cytometry Analysis cell_culture Seed and culture cells treatment Treat cells with this compound or controls cell_culture->treatment load_dcfda Load cells with DCFDA treatment->load_dcfda incubate_stain Incubate for 30-60 minutes at 37°C load_dcfda->incubate_stain wash_cells Wash cells to remove excess probe incubate_stain->wash_cells acquire Acquire data on a flow cytometer wash_cells->acquire analyze Analyze Mean Fluorescence Intensity (MFI) acquire->analyze POHSA This compound GPR31 GPR31 POHSA->GPR31 Binds and Activates Gai Gαi GPR31->Gai Activates MEK MEK Gai->MEK ... -> Raf -> ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Thr202/Tyr204) (Detectable by Flow Cytometry) ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Translocates to Nucleus Response Cellular Responses (Proliferation, Survival) Transcription->Response POHSA This compound GPR31 GPR31 POHSA->GPR31 Binds and Activates Gai Gαi GPR31->Gai IKK IKK Complex Gai->IKK ... -> IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates to Nucleus Degradation Proteasomal Degradation (Loss of IκBα signal by Flow Cytometry) IkBa_p->Degradation Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription

Application Notes: Immunohistochemical Localization of 12-Hydroxy-9Z-Octadecenoic Acid (12-POHSA) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-9Z-octadecenoic acid (12-POHSA), also known as 12-HOE or ricinoleic acid, is a hydroxylated fatty acid that plays a role in various physiological and pathological processes. Its detection and localization within tissues are crucial for understanding its function in contexts such as inflammation, cancer, and metabolic diseases. Immunohistochemistry (IHC) offers a powerful technique for visualizing the distribution of specific molecules like this compound in situ, providing valuable spatial information that is lost with other analytical methods.

Challenges in the Immunohistochemical Detection of Lipids

Localizing small lipid molecules like this compound in tissues using IHC presents unique challenges:

  • Antibody Availability and Specificity: The primary challenge is the availability of a highly specific antibody that recognizes the this compound molecule with high affinity and does not cross-react with other similar lipid species.

  • Fixation and Tissue Processing: Standard histological procedures, particularly those involving organic solvents for deparaffinization, can potentially extract small lipid molecules from the tissue, leading to false-negative results. Fixation methods must be carefully chosen to retain the lipid of interest while preserving tissue morphology. Formaldehyde-based fixatives are generally preferred over alcohol-based fixatives for lipid retention.

  • Epitope Masking: The chemical modifications induced by fixation can mask the epitope of the target molecule. For lipid molecules, this can be particularly problematic, and standard antigen retrieval techniques may not always be effective.

Experimental Overview

The localization of this compound in tissues via immunohistochemistry involves a series of steps, beginning with tissue collection and preparation, followed by incubation with a specific primary antibody, and finally, visualization using a detection system. The general workflow is depicted in the diagram below.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Tissue_Collection Tissue_Collection Fixation Fixation Tissue_Collection->Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization_Rehydration Deparaffinization_Rehydration Sectioning->Deparaffinization_Rehydration Paraffin Sections Antigen_Retrieval Antigen_Retrieval Deparaffinization_Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Counterstaining Counterstaining Detection->Counterstaining Dehydration_Mounting Dehydration_Mounting Counterstaining->Dehydration_Mounting Microscopy_Imaging Microscopy_Imaging Dehydration_Mounting->Microscopy_Imaging Data_Analysis Data_Analysis Microscopy_Imaging->Data_Analysis

Figure 1: General workflow for immunohistochemical staining.
Hypothetical Signaling Pathway Involving this compound

While the precise signaling pathways involving this compound are still under investigation, it is hypothesized to act as a signaling molecule, potentially through G-protein coupled receptors (GPCRs) or by modulating the activity of intracellular enzymes, similar to other oxidized lipids. A hypothetical pathway is illustrated below.

POHSA_Signaling POHSA This compound GPCR GPCR POHSA->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation) Gene_Expression->Cellular_Response

Figure 2: Hypothetical signaling pathway for this compound.
Quantitative Data Presentation

Quantitative analysis of IHC staining allows for an objective assessment of this compound expression. This can be achieved by scoring the intensity and the percentage of positive cells. The data can be summarized in a table for clear comparison across different tissues or experimental conditions.

Tissue/Cell TypeExperimental ConditionStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Intensity x %)
Liver Hepatocytes Control0.5 ± 0.210 ± 55 ± 2.5
Treatment A2.5 ± 0.575 ± 10187.5 ± 37.5
Kidney Proximal Tubules Control1.0 ± 0.320 ± 820 ± 6.4
Treatment A3.0 ± 0.090 ± 5270 ± 15
Adipose Tissue Control0.2 ± 0.15 ± 21 ± 0.4
Treatment A1.5 ± 0.440 ± 1260 ± 16.8

Data are presented as mean ± standard deviation. Staining intensity is scored as 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). The H-Score is calculated by multiplying the staining intensity by the percentage of positive cells, ranging from 0 to 300.

Detailed Protocols for Immunohistochemical Localization of this compound

Note: These protocols are generalized and will require optimization for a specific primary antibody against this compound.

Protocol 1: Paraffin-Embedded Tissues

This protocol is suitable for tissues that have been fixed in formalin and embedded in paraffin.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against this compound (requires sourcing and validation)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5 minutes (repeat twice).

    • Immerse in 100% ethanol for 3 minutes (repeat twice).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat to 95-100°C for 20 minutes.

    • Allow to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound to its optimal concentration in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS.

    • Apply DAB substrate and incubate until the desired color intensity is reached.

    • Rinse with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with mounting medium.

Protocol 2: Frozen Tissues

This protocol is suitable for fresh tissues that have been snap-frozen.

Materials:

  • Optimal Cutting Temperature (OCT) compound

  • Acetone (B3395972) or Methanol (B129727) (for fixation)

  • PBS

  • 3% Hydrogen peroxide

  • Blocking buffer

  • Primary antibody against this compound

  • Fluorescently labeled secondary antibody

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Tissue Preparation:

    • Embed fresh tissue in OCT compound and snap-freeze in liquid nitrogen.

    • Cut 5-10 µm sections using a cryostat and mount on slides.

    • Air dry the slides for 30 minutes.

  • Fixation:

    • Fix slides in cold acetone or methanol for 10 minutes at -20°C.

    • Air dry for 10 minutes.

    • Rinse with PBS.

  • Peroxidase Blocking (if using HRP-based detection):

    • Incubate slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in blocking buffer.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Rinse with PBS.

    • Incubate with DAPI for 5 minutes to stain nuclei.

    • Rinse with PBS.

  • Mounting:

    • Coverslip with antifade mounting medium.

Controls and Validation

To ensure the specificity of the staining, the following controls are essential:

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.

  • Positive Control: Use a tissue known to express this compound, if available. Alternatively, a cell line or tissue pre-loaded with this compound could be used.

Conclusion

The immunohistochemical localization of this compound in tissues is a promising approach for elucidating its biological roles. While the lack of a commercially available, validated antibody is a current limitation, the protocols and considerations outlined in these application notes provide a solid foundation for researchers to develop and implement this technique once a suitable antibody becomes available. Careful optimization of tissue preparation, antibody concentrations, and controls will be paramount to achieving reliable and reproducible results.

Application Notes and Protocols for 12-Hydroxystearic Acid (12-HSA) in Organ-on-a-Chip Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the query specified "12-POHSA," our comprehensive literature review suggests this may be a typographical error, as no compound with this designation is prominently featured in relevant scientific databases. The chemically similar and well-documented compound, 12-hydroxystearic acid (12-HSA), however, presents significant potential for applications in organ-on-a-chip (OOC) systems. 12-HSA is a saturated fatty acid derived from the hydrogenation of ricinoleic acid, which is abundant in castor oil.[1][2] Its key feature is the presence of a hydroxyl group on the 12th carbon, which allows it to form self-assembling fibrillar networks through hydrogen bonding.[3][4] This property enables 12-HSA to act as a potent gelling agent for a variety of organic liquids, forming what are known as organogels.[2][5] These organogels are biocompatible and have been explored for applications in cosmetics, pharmaceuticals, and material science.[1][6][7]

The ability of 12-HSA to form stable, three-dimensional scaffolds at low concentrations, combined with its inherent biological activities, makes it a promising candidate for the development of advanced, physiologically relevant OOC models.[8][9] These application notes and protocols will provide a comprehensive overview of the potential uses of 12-HSA in OOC systems, based on its known properties and the current state of OOC technology.

Application Notes: Leveraging 12-HSA in Organ-on-a-Chip Models

The unique properties of 12-HSA open up several exciting avenues for its use in OOC platforms.

1. 12-HSA as a Biomimetic 3D Scaffolding Material

The primary application of 12-HSA in OOC systems is as a component of the 3D scaffold that supports cell growth and tissue formation. Traditional OOC models often use hydrogels based on materials like collagen or Matrigel. 12-HSA organogels offer a novel alternative with distinct advantages:

  • Tunable Mechanical Properties: The stiffness and porosity of 12-HSA gels can be modulated by varying the concentration of 12-HSA, the solvent used, and the cooling rate during gelation.[9][10] This allows for the creation of microenvironments that mimic the mechanical properties of specific tissues.

  • Biocompatibility: 12-HSA is a naturally derived, biodegradable, and non-toxic compound, making it suitable for long-term cell culture.[1][7]

  • Lipophilic Environment: As an organogel, a 12-HSA scaffold can provide a more lipophilic environment compared to traditional hydrogels. This could be particularly useful for modeling tissues with high lipid content or for studying the effects of lipophilic drugs.

  • Controlled Release: 12-HSA organogels have been investigated for their ability to facilitate the controlled release of lipophilic compounds.[11] This feature can be exploited in OOC systems to create sustained, localized delivery of drugs, growth factors, or other signaling molecules to the cultured tissues.

2. Bioactive Modulation of Cellular Functions in OOC Models

Beyond its structural role, 12-HSA can also act as a bioactive molecule, influencing cellular behavior and tissue function within an OOC.

  • Skin-on-a-Chip Models: Research has shown that 12-HSA can upregulate the expression of antimicrobial peptides (AMPs) in skin cells and enhance the skin's natural defense mechanisms.[12] This makes it an ideal candidate for developing more sophisticated skin-on-a-chip models to study skin immunity, wound healing, and the effects of topical therapeutics.

  • Anti-inflammatory and Anti-cancer Studies: While research on 12-HSA itself is ongoing, other isomers of hydroxystearic acid have demonstrated anti-proliferative effects on cancer cell lines.[13] The incorporation of 12-HSA into OOC models of tumors or inflamed tissues could provide a novel platform for screening anti-cancer and anti-inflammatory drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for 12-HSA, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of 12-HSA

PropertyValueReferences
Molecular Formula C₁₈H₃₆O₃[2]
Molecular Weight 300.5 g/mol [2]
Appearance White to pale ivory solid/flakes[1][14]
Melting Point ~75 °C[14]
Solubility Soluble in hot organic solvents; forms gels upon cooling[2][5]
Source Hydrogenation of ricinoleic acid from castor oil[1][6]

Table 2: Biological Effects of 12-HSA and Related Compounds

Biological EffectModel SystemKey FindingsReferences
Upregulation of Antimicrobial Peptides (AMPs) In vitro and ex vivo skin modelsIncreased expression of AMP genes (e.g., LL37, psoriasin) in skin cells treated with 12-HSA.[12]
Anti-proliferative Activity (of HSA isomers) Human cancer cell lines (CaCo-2, HT29, HeLa, etc.)Isomers 5-HSA, 7-HSA, and 9-HSA showed significant inhibitory potency.[13]
Skin Improvement Human clinical trial (with 10-HSA)Reduced size of skin pores and pigmentation of age spots.[15]
Increased Collagen Production (with 10-HSA) In vitro human dermal fibroblastsDose-dependent increase in collagen type I and III.[15]

Experimental Protocols

The following are detailed protocols for the proposed applications of 12-HSA in OOC systems. These are intended as a starting point and may require optimization for specific cell types and OOC platforms.

Protocol 1: Fabrication of a 12-HSA-Based Organogel within a Microfluidic Device

Objective: To create a 3D cell culture scaffold using a 12-HSA organogel within a standard two-channel microfluidic device.

Materials:

  • 12-Hydroxystearic acid (12-HSA) powder

  • Biocompatible, cell-culture grade organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and cell culture medium)

  • Microfluidic device with at least two parallel channels separated by posts

  • Pipettes and sterile tips

  • Heating block or water bath

  • Cell type of interest, suspended in culture medium

Methodology:

  • Preparation of 12-HSA Solution:

    • In a sterile microcentrifuge tube, dissolve 12-HSA powder in the chosen organic solvent to the desired concentration (e.g., 1-5% w/v).

    • Heat the mixture at 80°C until the 12-HSA is completely dissolved.

  • Device Preparation:

    • Pre-warm the microfluidic device to 37°C in an incubator.

  • Loading the 12-HSA Gel:

    • While the 12-HSA solution is still hot, carefully pipette it into one of the channels of the pre-warmed microfluidic device. The liquid will fill the channel and surround the posts.

    • Allow the device to cool to room temperature to induce gelation. The 12-HSA will self-assemble into a fibrillar network, forming a stable organogel.

  • Cell Seeding:

    • Once the gel is formed, carefully introduce the cell suspension into the adjacent empty channel. The cells will adhere to the surface of the 12-HSA gel.

    • Alternatively, for 3D encapsulation, the cells can be mixed with the warm 12-HSA solution just before loading it into the device. Note: The tolerance of the specific cell type to the warm solvent mixture must be determined beforehand.

  • Perfusion and Culture:

    • Place the device in a cell culture incubator and connect it to a perfusion system to provide a continuous flow of fresh medium through the cell-laden channel.

    • Culture the cells for the desired duration, monitoring cell viability and tissue formation.

Protocol 2: A Skin-on-a-Chip Model with a Bioactive 12-HSA Scaffold

Objective: To develop a skin-on-a-chip model incorporating a 12-HSA-containing scaffold to study its effects on skin cell function.

Materials:

  • Human epidermal keratinocytes and dermal fibroblasts

  • Keratinocyte and fibroblast growth media

  • 12-HSA

  • Collagen type I

  • Microfluidic device suitable for skin-on-a-chip models (e.g., with a porous membrane separating two channels)

Methodology:

  • Preparation of the Dermal Layer with 12-HSA:

    • Prepare a solution of collagen type I according to the manufacturer's instructions.

    • In a separate tube, prepare a stock solution of 12-HSA in a biocompatible solvent (e.g., ethanol) and warm to dissolve.

    • Add a small volume of the 12-HSA stock solution to the collagen solution to achieve the desired final concentration of 12-HSA.

    • Mix this composite gel with human dermal fibroblasts.

  • Loading the Dermal Layer:

    • Introduce the fibroblast-laden 12-HSA/collagen gel into the lower channel of the microfluidic device.

    • Incubate at 37°C to allow for gelation.

  • Seeding the Epidermal Layer:

    • Once the dermal layer is established, seed human epidermal keratinocytes on the upper side of the porous membrane.

  • Air-Liquid Interface Culture:

    • Culture the device for 2-3 days with medium in both the upper and lower channels.

    • After this initial period, remove the medium from the upper channel to create an air-liquid interface, which promotes keratinocyte differentiation and the formation of a stratified epidermis.

  • Analysis:

    • After a suitable culture period (e.g., 7-14 days), the skin tissue can be analyzed.

    • Endpoint analyses can include:

      • Immunofluorescence staining for markers of skin differentiation (e.g., keratin (B1170402) 10, loricrin).

      • Gene expression analysis (RT-qPCR) for antimicrobial peptides.

      • Barrier function assays (e.g., measuring transepithelial electrical resistance - TEER).

      • Testing the effects of topical drug application.

Mandatory Visualizations

G cluster_0 12-HSA Properties cluster_1 Organ-on-a-Chip Applications Self-Assembly Self-Assembly 3D Scaffold 3D Scaffold Self-Assembly->3D Scaffold enables formation of Drug Delivery Vehicle Drug Delivery Vehicle Self-Assembly->Drug Delivery Vehicle enables entrapment for Biocompatibility Biocompatibility Biocompatibility->3D Scaffold ensures cell viability in Bioactivity Bioactivity Bioactive Component Bioactive Component Bioactivity->Bioactive Component allows for modulation in

Caption: Logical relationship between 12-HSA properties and OOC applications.

workflow prep_hsa Prepare 12-HSA Solution (dissolve in solvent at 80°C) load_gel Load Hot 12-HSA Solution into Device Channel prep_hsa->load_gel prep_device Pre-warm Microfluidic Device (37°C) prep_device->load_gel gelation Cool to Room Temperature for Gelation load_gel->gelation seed_cells Seed Cells in Adjacent Channel or Encapsulate gelation->seed_cells culture Perfusion Culture in Incubator seed_cells->culture analysis Endpoint Analysis (viability, function, etc.) culture->analysis

Caption: Experimental workflow for fabricating a 12-HSA organogel in a microfluidic device.

signaling_pathway 12-HSA 12-HSA Keratinocyte_Receptor Keratinocyte Receptor (e.g., PPARα) 12-HSA->Keratinocyte_Receptor binds to Intracellular_Signaling Intracellular Signaling Cascade Keratinocyte_Receptor->Intracellular_Signaling Transcription_Factors Activation of Transcription Factors (e.g., NF-κB) Intracellular_Signaling->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression AMPs Antimicrobial Peptides (e.g., LL37, Psoriasin) Gene_Expression->AMPs leads to production of Immune_Response Enhanced Skin Innate Immunity AMPs->Immune_Response

Caption: Proposed signaling pathway for 12-HSA-induced AMP production in skin cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 12-POHSA Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 12-palmitoleoyl-oxy-12-hydroxystearic acid (12-POHSA), ensuring its proper dissolution in aqueous buffers is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is a lipid molecule with a long hydrocarbon chain, making it inherently hydrophobic and poorly soluble in water-based solutions like physiological buffers. Its insolubility can lead to the formation of aggregates and precipitates, affecting its bioavailability and activity in in vitro and in vivo studies.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: For creating a concentrated stock solution, organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) are recommended. It is common practice to prepare a high-concentration stock (e.g., 10-100 times the final desired concentration) in one of these solvents.

Q3: Can I directly add the organic stock solution of this compound to my aqueous buffer?

A3: While you will dilute the organic stock solution into your aqueous buffer, direct addition of a large volume of the organic solvent can be detrimental to cells. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: How can I improve the solubility of this compound in my final aqueous buffer?

A4: To improve solubility and prevent precipitation in the final aqueous buffer, a combination of a co-solvent (from the stock solution) and a surfactant is often employed. Gentle heating and sonication can also aid in the dissolution process.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock to the aqueous buffer.

Possible Cause Solution
High final concentration of this compound Decrease the final concentration of this compound in the aqueous buffer.
Insufficient co-solvent While keeping the final co-solvent concentration low (e.g., <0.5% ethanol), ensure the initial stock is sufficiently concentrated.
Lack of a dispersing agent Incorporate a biocompatible surfactant, such as Tween 80, into the aqueous buffer before adding the this compound stock solution.
Low temperature of the buffer Warm the aqueous buffer to 37°C before and after adding the this compound stock solution.

Issue: The this compound solution appears cloudy or hazy.

Possible Cause Solution
Formation of micelles or small aggregates This may not necessarily be a problem, as micellar forms can be biologically active. However, if a clear solution is required, try increasing the surfactant concentration slightly or using sonication to break up larger aggregates.
Precipitation over time Ensure the solution is prepared fresh before each experiment. If storage is necessary, store at 4°C and visually inspect for precipitation before use. Gentle warming and vortexing may help redissolve small precipitates.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in a common buffer system with varying concentrations of ethanol as a co-solvent. Data is based on typical observations for long-chain fatty acid esters.

Buffer System (pH 7.4)Ethanol Concentration (%)Approximate Solubility (mg/mL)
Phosphate-Buffered Saline (PBS)0.1< 0.1
Phosphate-Buffered Saline (PBS)0.5~ 0.5
Phosphate-Buffered Saline (PBS)1.0> 1.0

Note: The addition of a surfactant like Tween 80 (e.g., 0.05-0.1%) can further enhance solubility at lower ethanol concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in PBS for Cell Culture

This protocol provides a method for preparing a this compound solution in Phosphate-Buffered Saline (PBS) suitable for treating cells in culture.

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Tween 80 (sterile)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Sonicator (optional)

Procedure:

  • Prepare a 100X Stock Solution of this compound in Ethanol:

    • Weigh out a desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile ethanol to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 5.37 mg of this compound in 1 mL of ethanol).

    • Vortex thoroughly until the this compound is completely dissolved. This is your 100X Stock Solution . Store at -20°C for long-term storage.

  • Prepare the Working Solution:

    • In a sterile tube, prepare the required volume of sterile PBS (pH 7.4).

    • Add Tween 80 to the PBS to a final concentration of 0.1%. For example, add 1 µL of a 10% sterile Tween 80 solution to 1 mL of PBS.

    • Warm the PBS/Tween 80 solution to 37°C.

    • Add the appropriate volume of the 100X Stock Solution to the warm PBS/Tween 80 solution to achieve the desired final concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the PBS/Tween 80 solution.

    • Immediately vortex the solution for 30-60 seconds.

    • If the solution is not completely clear, sonicate for 2-5 minutes.

    • Use this working solution immediately for treating cells. The final ethanol concentration will be 1% in this example. Further dilution into cell culture media will lower this concentration.

Signaling Pathways

This compound, as a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, is known to exert its biological effects through the activation of G-protein coupled receptors (GPCRs), primarily GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).

12-POHSA_Signaling_Pathway POHSA This compound GPR40 GPR40 (FFAR1) POHSA->GPR40 Binds GPR120 GPR120 (FFAR4) POHSA->GPR120 Binds Gq11 Gαq/11 GPR40->Gq11 Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits GLUT4 GLUT4 Translocation GPR120->GLUT4 PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC Insulin Insulin Secretion Ca->Insulin PKC->Insulin IKK IKK beta_arrestin->IKK Inhibits JNK JNK beta_arrestin->JNK Inhibits NFkB ↓ NF-κB Activation IKK->NFkB Inflammation Anti-inflammatory Effects JNK->Inflammation Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound signaling through GPR40 and GPR120.

Workflow for Preparing this compound Solution

12-POHSA_Preparation_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Ethanol (100X Stock) weigh->dissolve dilute Dilute 100X Stock into warm buffer dissolve->dilute prepare_buffer Prepare PBS (pH 7.4) + 0.1% Tween 80 warm Warm Buffer to 37°C prepare_buffer->warm warm->dilute vortex Vortex Immediately dilute->vortex sonicate Sonicate (if necessary) vortex->sonicate use Use Immediately in Experiment sonicate->use

Caption: Workflow for this compound solution preparation.

Technical Support Center: Optimizing 12-Hydroxystearic Acid (12-HSA) Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxystearic Acid (12-HSA), also referred to as 12-hydroxyoctadecanoic acid, in in vivo mouse models.

Frequently Asked Questions (FAQs)

Q1: What is 12-HSA and what is its potential mechanism of action?

12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid.[1] Its mechanism of action in vivo is not fully elucidated but has been shown to influence cell cycle progression by targeting the cdc2 kinase complex.[2] There is also evidence suggesting it may act as a signaling molecule through G protein-coupled receptors (GPCRs) that bind fatty acids, such as GPR84.[3][4]

Q2: What are the suggested starting doses for 12-HSA in in vivo mouse studies?

Specific dosage recommendations for efficacy studies are limited and depend on the research question. However, data from toxicology and other in vivo studies can provide a starting point. It is crucial to perform a dose-finding study to determine the optimal dose for your specific model and desired effect.

Q3: How should I prepare 12-HSA for in vivo administration?

12-HSA is a solid with low solubility in water.[5] For in vivo studies, it is typically dissolved in an organic solvent or a vehicle mixture. Common solvents include ethanol (B145695), DMSO, and dimethyl formamide, with a solubility of approximately 10 mg/mL.[6] For injections, it is often formulated in a vehicle like corn oil or a mixture of DMSO, Tween-80, and saline.[7]

Q4: What are the potential toxic effects of 12-HSA in mice?

Acute toxicity of 12-HSA is relatively low.[8][9] However, some studies have reported potential for skin sensitization and sarcomas at the site of repeated subcutaneous injections.[1][10] High dietary concentrations in rats have been associated with reduced growth rates, though this may be linked to the caloric density of the diet.[1] Researchers should carefully monitor animals for any adverse effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor solubility of 12-HSA in vehicle 12-HSA has low aqueous solubility. The chosen vehicle may be inappropriate.- Prepare a stock solution in an organic solvent like DMSO or ethanol before diluting into the final vehicle.[6] - Consider using a vehicle containing a surfactant like Tween-80 to improve solubility and stability.[11] - Gentle heating and sonication may aid dissolution.[7]
Precipitation of 12-HSA upon injection The compound may be precipitating out of the vehicle at physiological pH or temperature.- Ensure the final concentration in the vehicle is below its saturation point. - Prepare fresh formulations for each experiment. - Observe the formulation for any signs of precipitation before injection.
No observable in vivo effect - The dose may be too low. - Poor bioavailability with the chosen route of administration. - The compound may not be engaging the target in your specific model.- Conduct a dose-response study to determine the optimal dose. - Consider a different route of administration (e.g., intraperitoneal vs. oral gavage) that may offer better bioavailability. - Confirm target expression in your mouse model.
Signs of toxicity in mice (e.g., weight loss, lethargy, skin irritation) - The dose may be too high. - The vehicle itself may be causing adverse effects.[11] - Potential for skin sensitization with topical or subcutaneous administration.[1]- Reduce the dose of 12-HSA. - Include a vehicle-only control group to assess for vehicle-related toxicity. - For subcutaneous or dermal administration, monitor for local irritation and consider alternative routes if necessary.

Quantitative Data

Table 1: Summary of In Vivo Dosages of 12-HSA and Related Compounds in Mice

CompoundDosageRoute of AdministrationMouse StrainStudy ContextReference
12-Hydroxystearic AcidTotal dose of 60 mg over 4 weeksIntraperitonealA/HeCarcinogenicity[10]
12-Hydroxystearic Acid10%, 25%, or 50% in DMSOTopical (ear)CBASensitization (LLNA)[1]
12-Hydroxyeicosapentaenoic acid (12-HEPE)100 ng/mouseIntraperitonealC57BL/6Atherosclerosis[12][13]
9-cis-UAB30 (RXR agonist)100 or 300 mg/kg/dayOral gavageC57BL/6Pharmacokinetics[14]
Hydroxycitric acid2 g/kg/dayNot specifiedC57BL/6Multiple Sclerosis Model[15]

Table 2: Acute Toxicity Data for a Compound Structurally Similar to 12-HSA

TestSpeciesRouteLD50/LC50ObservationReference
Acute Oral ToxicityRatOral> 2,000 mg/kgNo mortality observed[9]
Acute Dermal ToxicityRatDermal> 2,000 mg/kgNo mortality observed[9]
Acute Inhalation ToxicityRatInhalation> 5.2 mg/L (4h)No mortality observed[9]

Experimental Protocols

Protocol 1: Preparation of 12-HSA for Intraperitoneal (IP) Injection

  • Materials:

    • 12-Hydroxystearic Acid (solid)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of 12-HSA in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the 12-HSA completely. A stock solution can be prepared (e.g., 100 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • For the final injection volume, dilute the 12-HSA/DMSO stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

    • Vortex the final solution immediately before administration to ensure a homogenous suspension.

Protocol 2: Administration of 12-HSA via Oral Gavage

  • Materials:

    • 12-Hydroxystearic Acid (solid)

    • Vehicle (e.g., corn oil, or a mixture of DMSO, PEG300, Tween-80, and saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Animal gavage needles (appropriate size for mice)

    • Syringes

  • Procedure:

    • Prepare the 12-HSA formulation in the chosen vehicle as described in Protocol 1 or by suspending it directly in an oil-based vehicle.

    • Ensure the final formulation is a stable suspension or solution.

    • Accurately weigh each mouse to calculate the correct dosing volume.

    • Gently restrain the mouse and administer the calculated volume of the 12-HSA formulation directly into the stomach using a gavage needle.

    • Monitor the animal for a short period post-administration to ensure no adverse effects from the procedure.[16]

Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q Activates G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates Ligand 12-HSA (Ligand) Ligand->GPR55 Binds PLC PLC G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Effects (e.g., Gene Transcription) RhoA->Downstream Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Downstream PKC->Downstream

Caption: GPR55 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation 1. 12-HSA Formulation (Vehicle Selection & Solubility Testing) Dose_Selection 2. Dose Selection (Based on literature & pilot studies) Formulation->Dose_Selection Animal_Grouping 3. Animal Grouping (Control, Vehicle, Treatment) Dose_Selection->Animal_Grouping Administration 4. Administration (e.g., IP, Oral Gavage) Animal_Grouping->Administration Monitoring 5. Monitoring (Health, Weight, Behavior) Administration->Monitoring Endpoint_Measurement 6. Endpoint Measurement (e.g., Tumor size, Biomarkers) Monitoring->Endpoint_Measurement Tissue_Collection 7. Tissue Collection (Blood, Organs) Endpoint_Measurement->Tissue_Collection Data_Analysis 8. Data Analysis (Statistical Evaluation) Tissue_Collection->Data_Analysis

Caption: In Vivo Experimental Workflow.

References

Technical Support Center: 12-Hydroxystearic Acid (12-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and proper storage of 12-Hydroxystearic Acid (12-POHSA or 12-HSA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[1] The recommended storage temperature is -20°C for optimal preservation of its integrity for extended periods, with a reported stability of at least four years at this temperature.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) at approximately 10 mg/mL.[2] To prepare a stock solution, dissolve the solid this compound in the solvent of choice. It is best practice to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize oxidation.[2] Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to maintain stability. For short-term use, refrigerated storage at 2-8°C may be acceptable, but stability under these conditions should be verified for the specific experimental timeframe.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to degradation of the molecule. Care should be taken to avoid these materials in experimental setups and storage.

Q4: What are the primary degradation products of this compound?

A4: Under conditions of excessive heat or in the presence of strong oxidizing agents, this compound can decompose. The primary hazardous decomposition products are carbon monoxide and carbon dioxide.[3] Oxidative stress may also lead to the formation of various oxidized lipid species, although specific degradation pathways for this compound are not extensively detailed in the available literature.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Problem 1: Inconsistent or failed gel formation with this compound.

  • Question: My this compound is not forming a gel as expected, or the gel properties are inconsistent between experiments. What could be the cause?

  • Answer: This is a frequent issue and can be attributed to several factors:

    • Purity of this compound: The most common impurity is stearic acid, which can significantly impair the gelling ability of this compound.[4] Even small amounts of stearic acid can drastically reduce the elastic properties of the resulting gel.[4] It is advisable to check the purity of your this compound batch using techniques like HPLC-ELSD.

    • Solvent Choice: this compound forms more stable gels in non-polar solvents.[4] If you are using a more polar solvent, this could be the reason for poor gelation.

    • Cooling Rate: The rate at which the this compound solution is cooled plays a critical role in the self-assembly process required for gel formation. Slower cooling rates generally result in gels with better mechanical properties.[4]

    • Solvent Evaporation: Ensure your gelation vessel is properly sealed during heating and cooling to prevent solvent loss, which would alter the concentration of this compound.[4]

Problem 2: Poor solubility of this compound in aqueous solutions.

  • Question: I am having difficulty dissolving this compound in my aqueous buffer for cell-based assays. What can I do?

  • Answer: this compound has limited solubility in water due to its long hydrophobic carbon chain. To improve solubility in aqueous media for biological experiments, consider the following approaches:

    • Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.

    • Saponification: this compound can be converted to its salt form by reacting it with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form sodium or potassium 12-hydroxystearate. These salts are more water-soluble. However, be mindful of the potential pH changes in your final solution.

    • Complexation with a Carrier Protein: For in vitro studies, this compound can be complexed with a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) to enhance its solubility and delivery to cells.

Problem 3: Variability in biological activity between batches.

  • Question: I am observing inconsistent results in my cell-based assays when using different batches of this compound. Why might this be happening?

  • Answer: Batch-to-batch variability in biological activity can often be traced back to differences in purity and isomeric composition.

    • Impurity Profile: As mentioned, impurities like stearic acid can be present and may have their own biological effects or interfere with the activity of this compound.[4]

    • Chirality: this compound has a chiral center at the 12th carbon. The enantiomeric purity can influence its biological activity. It is important to source this compound with a consistent and well-defined enantiomeric composition for reproducible results. The (R)-enantiomer is the naturally occurring form.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereContainerDuration
Solid-20°C[2]Inert Gas (e.g., N₂)Tightly Sealed, Light-Protected≥ 4 years[2]
Solution-20°C to -80°CInert Gas (e.g., N₂)Tightly Sealed VialsShorter-term, stability should be verified
Table 2: Solubility of this compound in Common Solvents
SolventSolubilityReference
WaterLimited
Ethanol~10 mg/mL[2]
DMSO~10 mg/mL[2]
Dimethyl Formamide~10 mg/mL[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-ELSD Method for this compound

This protocol is adapted from a method for analyzing impurities in 12-HSA and can be used to assess its stability over time and under stress conditions.[4]

1. Sample Preparation: a. Accurately weigh a known amount of the this compound sample. b. Dissolve the sample in a suitable solvent mixture (e.g., methanol (B129727)/chloroform). c. For forced degradation studies, subject the this compound to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) before dissolving. Neutralize acidic or basic samples before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient elution using methanol and a weak acid solution (e.g., 1% acetic acid in water).
  • Flow Rate: Approximately 1.0 - 1.2 mL/min.
  • Column Temperature: 40 °C.

3. ELSD Conditions:

  • Drift Tube Temperature: 40 °C.
  • Nebulizing Gas (N₂): Adjust pressure as per instrument recommendations (e.g., 337 kPa).

4. Quantification: a. Prepare standard solutions of pure this compound at known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration. c. Quantify the amount of this compound in the test sample by comparing its peak area to the calibration curve. Degradation is observed as a decrease in the main peak area and the appearance of new peaks.

Mandatory Visualization

Stability_Troubleshooting_Workflow Start Start: Inconsistent Experimental Results CheckPurity Check this compound Purity (HPLC-ELSD, DSC) Start->CheckPurity Impure Impurity Detected CheckPurity->Impure Yes Pure Purity is High CheckPurity->Pure No Purify Purify this compound or Source from a reliable supplier Impure->Purify Purify->Start CheckStorage Review Storage Conditions (Temperature, Atmosphere, Light) Pure->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage Yes ProperStorage Storage is Correct CheckStorage->ProperStorage No CorrectStorage Implement Correct Storage Protocols ImproperStorage->CorrectStorage CorrectStorage->Start ReviewHandling Examine Solution Preparation and Handling Procedures ProperStorage->ReviewHandling HandlingError Error in Handling or Solution Preparation ReviewHandling->HandlingError Yes End Consistent Results ReviewHandling->End No ReviseProtocol Revise Experimental Protocol HandlingError->ReviseProtocol ReviseProtocol->Start

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Signaling_Pathway_Hypothesis POHSA This compound PPARa PPARα POHSA->PPARa Acts as an agonist GeneExpression Modulation of Gene Expression PPARa->GeneExpression Regulates Collagen Increased Collagen Synthesis GeneExpression->Collagen AntiAging Anti-Aging Effects Collagen->AntiAging

Caption: Hypothesized signaling pathway for this compound's anti-aging effects via PPARα.

References

Technical Support Center: Improving the Efficiency of 12-POHSA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 12-hydroxy-10-octadecenoic acid (12-POHSA).

Disclaimer: The synthesis of this compound is a complex process, and the information provided here is intended as a guide. Protocols may require optimization for specific laboratory conditions and reagents. It is crucial to distinguish 12-hydroxy-10-octadecenoic acid, a free fatty acid, from branched fatty acid esters of hydroxy fatty acids (FAHFAs), which are sometimes also abbreviated as POHSA (e.g., palmitoleoyl-hydroxystearic acid). This guide focuses on the synthesis of the free fatty acid, 12-hydroxy-10-octadecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main approaches for the synthesis of this compound: biocatalytic synthesis and chemical synthesis.

  • Biocatalytic Synthesis: This method utilizes enzymes, such as lipoxygenases (LOX) and fatty acid hydratases, or whole-cell biotransformation to achieve high stereo- and regioselectivity under mild reaction conditions. It is often considered a "greener" approach.

  • Chemical Synthesis: This route involves multi-step organic reactions to construct the molecule with the desired stereochemistry. While offering flexibility, it can be more complex and may require challenging purification steps.

Q2: What is a realistic yield for this compound synthesis?

A2: Yields can vary significantly depending on the chosen synthesis route and the level of optimization. For biocatalytic methods, conversions of related hydroxy fatty acids can be high, sometimes exceeding 80-90%.[1] Chemical synthesis yields will be dependent on the number of steps and the efficiency of each transformation.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the position of the hydroxyl group and the double bond.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify any side products. Derivatization to fatty acid methyl esters (FAMEs) is a common practice for GC-MS analysis.[2]

  • Chiral Chromatography: To determine the enantiomeric excess if a stereospecific synthesis was performed.

Troubleshooting Guides

Biocatalytic Synthesis Troubleshooting

This guide focuses on a proposed biocatalytic route using a lipoxygenase (LOX) followed by reduction, or a fatty acid hydratase.

Problem Possible Causes Solutions
Low or No Product Formation 1. Inactive enzyme (LOX or hydratase).2. Sub-optimal reaction conditions (pH, temperature).3. Presence of inhibitors in the substrate or buffer.4. Poor substrate solubility.5. Inefficient whole-cell biotransformation.1. Verify enzyme activity with a standard substrate.2. Optimize pH and temperature for the specific enzyme. Most lipoxygenases have a pH optimum between 6.0 and 8.5.[3]3. Purify the substrate and use high-purity buffer components.4. Add a co-solvent like ethanol (B145695) or a surfactant to improve substrate dispersion.5. For whole-cell systems, optimize cell density, induction conditions, and reaction time. Consider cell permeabilization to improve substrate uptake.
Formation of Multiple Products/Isomers 1. Non-specific enzyme activity.2. Autoxidation of the fatty acid substrate.3. Further metabolism of the product by the whole-cell catalyst.1. Use a highly specific lipoxygenase or hydratase. The regioselectivity of some lipoxygenases is pH-dependent.[3]2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen-related side reactions.3. Use a resting-cell or purified enzyme system instead of a growing culture. Consider knocking out genes responsible for further metabolism in the host organism.
Low Yield of Hydroxy Fatty Acid 1. Incomplete conversion of the hydroperoxide intermediate (in LOX-based synthesis).2. Product degradation.1. Ensure sufficient reducing agent (e.g., sodium borohydride) is added after the lipoxygenase reaction to convert the hydroperoxide to the hydroxyl group.2. Minimize reaction time and purify the product promptly after the reaction is complete.
Chemical Synthesis Troubleshooting

This guide addresses potential issues in a multi-step chemical synthesis of this compound.

Problem Possible Causes Solutions
Low Yield in a Specific Step 1. Incomplete reaction.2. Degradation of starting material or product.3. Sub-optimal reaction conditions (temperature, solvent, catalyst).1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.2. Ensure anhydrous and inert conditions if reagents are sensitive to water or air.3. Systematically vary the reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions.
Formation of Stereoisomers 1. Non-stereoselective reagents.2. Racemization during a reaction step.1. Use chiral catalysts or reagents to control stereochemistry.2. Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization.
Difficult Purification 1. Presence of closely related side products or isomers.2. Unreacted starting materials with similar polarity to the product.1. Utilize high-performance liquid chromatography (HPLC) or silver ion chromatography for the separation of isomers.[4][5]2. Drive the reaction to completion to consume the starting material. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation.

Experimental Protocols

Biocatalytic Synthesis of 12(S)-hydroxy-10(E)-octadecenoic acid (Proposed)

This proposed protocol is based on the action of a 12S-lipoxygenase on a suitable C18 fatty acid substrate with a double bond at the Δ10 position.

Materials:

  • Substrate: cis-10-octadecenoic acid

  • Enzyme: 12S-Lipoxygenase (e.g., from a recombinant source)

  • Buffer: 0.1 M Borate (B1201080) buffer, pH 9.0

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄)

  • Solvents: Diethyl ether, Ethanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Substrate Preparation: Dissolve cis-10-octadecenoic acid in a minimal amount of ethanol and add it to the borate buffer with vigorous stirring to create a fine emulsion.

  • Enzymatic Reaction: Add the 12S-lipoxygenase to the substrate emulsion. Incubate at a controlled temperature (e.g., 25°C) with gentle agitation. Monitor the formation of the hydroperoxide intermediate by UV-Vis spectroscopy at 234 nm.

  • Reduction: Once the reaction has reached completion (or the desired conversion), cool the mixture in an ice bath and slowly add a freshly prepared aqueous solution of sodium borohydride to reduce the hydroperoxide to the corresponding alcohol.

  • Extraction: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with diethyl ether. Wash the organic layer with saturated NaCl solution and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Chemical Synthesis of 12-hydroxy-10-octadecenoic acid (Hypothetical)

This hypothetical multi-step synthesis is based on general methods for the synthesis of unsaturated hydroxy fatty acids.

Overview: A plausible route could involve the synthesis of a suitable acetylenic alcohol, followed by stereoselective reduction of the triple bond to a cis or trans double bond, and subsequent chain elongation.

Example Step: Stereoselective Reduction of an Alkyne Precursor

  • Lindlar Reduction (for cis-alkene): Dissolve the alkyne precursor in a suitable solvent (e.g., hexane (B92381) or ethanol). Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). Purge the reaction vessel with hydrogen gas and stir vigorously under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or GC). Filter the catalyst and evaporate the solvent.

  • Sodium in Liquid Ammonia (B1221849) Reduction (for trans-alkene): In a flask equipped with a dry ice condenser, condense ammonia gas. Add sodium metal until a persistent blue color is obtained. Add the alkyne precursor dissolved in an anhydrous ether. Stir until the blue color disappears. Quench the reaction carefully with ammonium (B1175870) chloride. Allow the ammonia to evaporate, then work up the reaction by adding water and extracting with an organic solvent.

Quantitative Data

The following tables provide representative data from the synthesis of similar hydroxy fatty acids, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Representative Conditions for Whole-Cell Biotransformation of Fatty Acids

ParameterConditionReference
MicroorganismRecombinant E. coli expressing fatty acid hydratase[1]
SubstrateUnsaturated free fatty acids from waste cooking oil[1]
Cell Concentration50 g/L[6]
Substrate LoadingUp to 280 g/L (for linoleic acid)[6]
pH6.6 - 7.5[7]
Temperature28 - 35°C[7]
Co-solventsGlycerol, Ethanol[1]
Conversion Yield~80% (for total hydroxy fatty acids)[1]

Table 2: Representative Yields for Chemical Synthesis Steps of Unsaturated Hydroxy Fatty Acids

Reaction StepReagents and ConditionsTypical YieldReference
Epoxidationm-CPBA, DCM, 0°C to rt>90%[8]
Epoxide Ring OpeningGrignard reagent, CuCN, THF, -20°C60-80%[8]
Alkyne Reduction (Lindlar)H₂, Lindlar's catalyst, Hexane>95%General
EsterificationTMSCHN₂, Benzene/Methanol>95%General
SaponificationLiOH, THF/H₂O>90%General

Visualizations

Biocatalytic_Synthesis_Pathway Substrate cis-10-Octadecenoic Acid Intermediate 12(S)-Hydroperoxy-10(E)-octadecenoic Acid Substrate->Intermediate 12S-Lipoxygenase, O2 Product 12(S)-Hydroxy-10(E)-octadecenoic Acid (this compound) Intermediate->Product Reduction (e.g., NaBH4)

Caption: Proposed biocatalytic pathway for this compound synthesis.

Chemical_Synthesis_Workflow Start Start with suitable precursor Step1 Step 1: Introduce functionality (e.g., create alkyne or epoxide) Start->Step1 Step2 Step 2: Stereoselective transformation (e.g., alkyne reduction) Step1->Step2 Step3 Step 3: Chain elongation/modification Step2->Step3 Purification Purification (Chromatography) Step3->Purification Analysis Analysis (NMR, MS) Purification->Analysis FinalProduct Final Product: this compound Analysis->FinalProduct

Caption: General workflow for chemical synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered CheckYield Is yield low? Start->CheckYield CheckPurity Is purity low? Start->CheckPurity CheckYield->CheckPurity No OptimizeConditions Optimize reaction conditions (T, pH, time) CheckYield->OptimizeConditions Yes ImprovePurification Improve purification method CheckPurity->ImprovePurification Yes End Problem Resolved CheckPurity->End No CheckEnzyme Verify enzyme activity / reagent purity OptimizeConditions->CheckEnzyme OptimizeConditions->End CheckEnzyme->End CheckSideReactions Identify side products (MS, NMR) ImprovePurification->CheckSideReactions CheckSideReactions->OptimizeConditions

Caption: Decision-making workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Best Practices for 12-POHSA in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-POHSA (12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your laboratory experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a recently discovered endogenous lipid belonging to the FAHFA (fatty acid esters of hydroxy fatty acids) class. Its formal name is 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid. This compound and other FAHFAs are recognized for their anti-diabetic and anti-inflammatory properties. The primary mechanism of action for many FAHFAs is the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 in pancreatic β-cells can potentiate glucose-stimulated insulin (B600854) secretion (GSIS), while in immune cells like macrophages, it can trigger potent anti-inflammatory effects.

Q2: How should I properly store and handle this compound?

A2: As an unsaturated lipid, this compound is susceptible to oxidation. Proper storage is critical to maintain its stability and biological activity.

  • Storage Temperature: Store this compound at -20°C or -80°C for long-term stability.

  • Formulation: It is often supplied in a solvent like methyl acetate (B1210297) or ethanol. Store the solution tightly sealed to prevent solvent evaporation.

  • Handling: When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use glass or Teflon-lined containers and gastight syringes for transfers to avoid leaching of plasticizers and to minimize air exposure. It is recommended to handle the compound under an inert gas like argon or nitrogen if possible.

Q3: What is the stability of this compound in solution?

A3: When stored properly at -20°C in a suitable organic solvent, this compound should be stable for at least six months to two years, depending on the supplier's recommendations. Once diluted into aqueous buffers or cell culture media for experiments, it should be used immediately. Fatty acids in aqueous solutions are more prone to degradation and can form micelles, which may affect bioavailability.

Q4: In which solvents is this compound soluble?

A4: this compound has limited solubility in aqueous solutions but is soluble in several organic solvents. Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most in vitro experiments.

II. Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound
PropertyValueReference
Formal Name 12-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
Molecular Formula C₃₄H₆₄O₄
Formula Weight 536.9 g/mol
Solubility in DMF ~20 mg/mL
Solubility in DMSO ~15 mg/mL
Solubility in Ethanol ~20 mg/mL
Solubility in Ethanol:PBS (1:1) ~0.5 mg/mL
Table 2: Potency of GPR120 Agonists (Reference Values)

Note: A specific EC₅₀ value for this compound is not widely published. The following values for other known GPR120 agonists are provided for reference and can help in designing dose-response experiments.

AgonistAssay TypeCell LineReported EC₅₀Reference
Compound A (cpdA) IP3 ProductionhGPR120-HEK293~350 nM[1]
TUG-891 Calcium FluxhFFA4-CHO43.7 - 193 nM[2]
α-Linolenic Acid (ALA) Insulin SecretionBRIN-BD1112 nM[3]
GW9508 SRE-luc ReporterGPR120-expressing1 - 10 µM[4]

III. Troubleshooting Guides

This section provides solutions to potential issues encountered during experiments with this compound.

Issue 1: Solubility Problems and Compound Precipitation

  • Q: I observed precipitation after diluting my this compound stock solution into aqueous buffer or cell culture media. What should I do?

    • A: This is a common issue with lipids.

      • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution is low (typically <0.5%) to avoid solvent-induced toxicity, but high enough to maintain solubility.

      • Use a Carrier Protein: For cell-based assays, fatty acids are often complexed with fatty acid-free Bovine Serum Albumin (BSA). This mimics physiological conditions and greatly enhances solubility and bioavailability. Prepare the this compound/BSA complex by slowly adding the lipid stock to a BSA solution while vortexing.

      • Sonication: Briefly sonicating the final solution can help dissolve small precipitates and form a more uniform suspension.[5]

      • Work Quickly: Prepare dilutions immediately before use, as lipids can come out of solution over time.

Issue 2: Lack of Biological Response

  • Q: I am not observing the expected effect (e.g., increased insulin secretion, reduced inflammation) after treating my cells with this compound. Why?

    • A: Several factors could be responsible for a lack of response.

      • Compound Degradation: Ensure your this compound stock has been stored correctly (at -20°C or -80°C, protected from light and air). Repeated freeze-thaw cycles can degrade the compound. Consider aliquoting your stock solution.

      • Suboptimal Concentration: The effective concentration can be narrow. Perform a dose-response experiment with a wide range of concentrations (e.g., from 10 nM to 30 µM) to determine the optimal working concentration for your specific cell type and assay.

      • Low Receptor Expression: Confirm that your cell model (e.g., MIN6, INS-1, macrophages) expresses sufficient levels of GPR120. Expression levels can vary with cell passage number and culture conditions.[6]

      • Assay Conditions: For GSIS assays, ensure your glucose concentrations (low and high) are appropriate to elicit a robust response. The timing of compound incubation is also critical.

      • Cell Health: Poor cell viability will blunt any specific response. Ensure cells are healthy and not overly confluent before starting the experiment.

Issue 3: Cell Toxicity or Death

  • Q: I am observing significant cell death after treatment with this compound. What could be the cause?

    • A: While FAHFAs are generally considered beneficial, high concentrations or certain experimental conditions can lead to cytotoxicity.

      • Solvent Toxicity: Ensure the final concentration of your organic solvent (DMSO or ethanol) is well below the toxic threshold for your cells (usually <0.5%). Run a vehicle-only control to test this.

      • Lipotoxicity: High concentrations of any fatty acid can be toxic to cells, a phenomenon known as lipotoxicity. Reduce the concentration of this compound in your experiments. The presence of other lipids in the serum of your culture media can also contribute to this effect.

      • Oxidized Byproducts: If the this compound has degraded due to improper storage, the resulting oxidized lipids can be highly toxic. Using a fresh aliquot or new vial of the compound is recommended.

      • Off-Target Effects: At high concentrations, this compound might have off-target effects. For example, some metabolites of the lipoxygenase (LO) pathway, like 12(S)-HETE, have been shown to reduce β-cell viability.[7] It is crucial to use the lowest effective concentration possible.

IV. Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 β-cells

This protocol outlines a method for assessing the effect of this compound on insulin secretion from the MIN6 mouse insulinoma cell line.

A. Materials

  • MIN6 cells (low passage number, <20, is recommended)[8]

  • Culture Medium: DMEM (25 mM glucose), 10% FBS, 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% fatty acid-free BSA, pH 7.4.

  • Low Glucose KRBH: KRBH with 2.8 mM glucose.

  • High Glucose KRBH: KRBH with 16.7 mM glucose.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive Control: GLP-1 (100 nM) or a known GPR120 agonist like TUG-891 (10 µM).

  • Insulin ELISA Kit.

B. Preparation of this compound-BSA Complex

  • Prepare a 10% fatty acid-free BSA solution in sterile water.

  • Warm the BSA solution to 37°C.

  • Dilute the this compound stock solution in DMSO to an intermediate concentration.

  • Slowly add the this compound solution to the warm BSA solution while vortexing to achieve a final desired stock concentration (e.g., 1 mM this compound in 1% BSA). This complex should be prepared fresh.

C. Assay Procedure

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay. Culture for 48-72 hours.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in Low Glucose KRBH for 1-2 hours at 37°C to bring insulin secretion to a basal level.[9]

  • Basal Secretion:

    • Remove the pre-incubation buffer.

    • Add fresh Low Glucose KRBH containing either vehicle (e.g., 0.1% DMSO in BSA solution) or your desired concentrations of this compound-BSA complex.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant (this is the basal secretion sample) and store at -20°C or -80°C for ELISA.

  • Stimulated Secretion:

    • Remove the low glucose buffer.

    • Add High Glucose KRBH containing the same vehicle or this compound concentrations as in the previous step. Include a positive control well (e.g., High Glucose KRBH + GLP-1).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant (this is the stimulated secretion sample) and store at -20°C or -80°C.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the secreted insulin values to the total protein content or DNA content of the cells in each well to account for variations in cell number.

D. Data Analysis

  • Calculate the fold-change in insulin secretion (Stimulation Index) by dividing the insulin concentration from the high glucose condition by the concentration from the low glucose condition for each treatment.

  • Compare the stimulation index of this compound treated cells to the vehicle control. An increase indicates that this compound potentiates glucose-stimulated insulin secretion.

V. Mandatory Visualizations

Diagram 1: GPR120 Signaling Pathway

GPR120_Signaling cluster_membrane Plasma Membrane GPR120 GPR120 Gq Gαq/11 GPR120->Gq Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits POHSA This compound POHSA->GPR120 Binds & Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Potentiates ERK p-ERK B_Arrestin->ERK Akt p-Akt B_Arrestin->Akt Anti_Inflammation Anti-Inflammatory Effects ERK->Anti_Inflammation Cell_Survival β-Cell Survival Akt->Cell_Survival

Caption: GPR120 signaling cascade initiated by this compound.

Diagram 2: Experimental Workflow for GSIS Assay

GSIS_Workflow cluster_prep Preparation cluster_assay Assay Steps (per well) cluster_analysis Analysis A Seed MIN6 Cells (24-well plate) B Culture for 48-72h (~80% confluency) A->B C Wash cells (2x PBS) B->C D Pre-incubation: Low Glucose KRBH (1-2h) C->D E Basal Step: Low Glucose KRBH + This compound/Vehicle (1h) D->E F Collect Supernatant (Basal Secretion) E->F G Stimulation Step: High Glucose KRBH + This compound/Vehicle (1h) F->G Change Buffer H Collect Supernatant (Stimulated Secretion) G->H I Quantify Insulin (ELISA) H->I J Normalize to Total Protein/DNA I->J K Calculate Stimulation Index & Compare Treatments J->K

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) experiment.

References

Technical Support Center: Quantification of 12-POHSA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of 12-hydroxy-10-octadecenoic acid (12-POHSA) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the sample preparation for this compound analysis to avoid variability?

A1: Sample preparation is a crucial step that significantly impacts the quality and reproducibility of your this compound quantification.[1] Key areas to focus on include:

  • Lipid Extraction: Use a robust lipid extraction method like the Folch or Bligh-Dyer to efficiently extract this compound from the biological matrix.[2] Ensure complete phase separation to avoid contamination.

  • Internal Standard Addition: Add a suitable internal standard at the very beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response.[3][4]

  • Minimizing Contamination: Be mindful of potential contaminants such as plasticizers and detergents that can interfere with the analysis.[1] Use high-purity solvents and glassware.

  • Sample Stability: this compound can be prone to oxidation. It is advisable to add antioxidants like butylated hydroxytoluene (BHT) during extraction and to store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen) if not analyzed immediately.

Q2: How do I choose an appropriate internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (e.g., this compound-d4).[3][4][5] These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[3][4]

If a deuterated standard for this compound is unavailable, a structurally similar hydroxy fatty acid can be used as a surrogate. However, it is crucial to validate that the surrogate behaves similarly to this compound during sample preparation and analysis.

Q3: What are the expected fragmentation patterns for this compound in negative ion mode ESI-MS/MS?

The major fragmentation pathways for the [M-H]⁻ of a hydroxy fatty acid involve cleavages adjacent to the hydroxyl group and loss of small neutral molecules. For this compound (molecular weight to be calculated), we can expect to see product ions resulting from:

  • Loss of water (H₂O)

  • Cleavage of the carbon-carbon bond alpha to the hydroxyl group. This would result in two major fragments, with the charge retained on either fragment.

  • Cleavage of the carbon-carbon bond on the other side of the hydroxyl group.

It is essential to optimize the collision energy to obtain a stable and abundant product ion for quantification in Multiple Reaction Monitoring (MRM) mode.

Troubleshooting Guides

Problem 1: Poor Peak Shape and/or Shifting Retention Times
Potential Cause Troubleshooting Steps
Column Overloading Dilute the sample and reinject.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
Mobile Phase Issues Prepare fresh mobile phase, ensuring proper pH and composition. Degas the mobile phase to remove dissolved air.
HPLC System Leak Check for leaks in the pump, injector, and column fittings.
Problem 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Steps
Sample Matrix Effects Improve sample cleanup by incorporating a solid-phase extraction (SPE) step. Optimize the LC gradient to separate this compound from interfering matrix components.[1]
Contamination from Solvents or Labware Use high-purity solvents and pre-cleaned glassware. Run a blank injection of your solvent to check for contamination.
Isobaric Interferences Isobaric compounds have the same nominal mass as this compound and can interfere with quantification. High-resolution mass spectrometry can help differentiate between this compound and isobaric interferences based on their exact mass.[9][10][11] If using a triple quadrupole instrument, chromatographic separation is critical.[11]

Experimental Protocols

Representative LC-MS/MS Protocol for this compound Quantification

This protocol provides a general framework. Optimization of specific parameters will be necessary for your particular instrumentation and sample matrix.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol).

  • Add 300 µL of a cold (-20°C) 2:1 (v/v) mixture of methanol:acetonitrile to precipitate proteins.[12]

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

  • Mobile Phase A: Water with 0.1% formic acid.[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[13]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: These will need to be optimized by infusing a standard of this compound. A hypothetical transition would be based on the precursor ion [M-H]⁻ and a stable product ion.

Visualizations

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (-) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: General experimental workflow for this compound quantification.

Fragmentation_Pathway cluster_fragments Potential Product Ions Precursor This compound [M-H]⁻ Loss_H2O [M-H-H₂O]⁻ Precursor->Loss_H2O Loss of Water Alpha_Cleavage1 Fragment 1 (α-cleavage) Precursor->Alpha_Cleavage1 C-C Cleavage Alpha_Cleavage2 Fragment 2 (α-cleavage) Precursor->Alpha_Cleavage2 C-C Cleavage

Caption: Putative fragmentation pathways for this compound in negative ESI.

Data Presentation

Table 1: Potential Isobaric Interferences for this compound

Since this compound is a hydroxy derivative of an octadecenoic acid, other isomers can pose a significant challenge for accurate quantification if not chromatographically resolved.

Compound Molecular Formula Exact Mass Potential for Interference
This compound C₁₈H₃₂O₃296.2351-
9-HODE (9-hydroxy-10,12-octadecadienoic acid)C₁₈H₃₂O₃296.2351High - Isomer
13-HODE (13-hydroxy-9,11-octadecadienoic acid)C₁₈H₃₂O₃296.2351High - Isomer
Other positional isomers of hydroxyoctadecenoic acidC₁₈H₃₂O₃296.2351High - Isomers

Note: The exact masses are identical, emphasizing the need for effective chromatographic separation. High-resolution mass spectrometry can confirm the elemental composition but cannot distinguish between isomers.[9][15][16]

References

Technical Support Center: 12-POHSA (12-Hydroxystearic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-POHSA (12-hydroxystearic acid, 12-HSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target effect of this compound in cells?

A1: The primary established on-target effect of this compound is the induction of antimicrobial peptide (AMP) secretion in epidermal keratinocytes.[1][2][3] This process is mediated by a specific signaling pathway involving the downregulation of caspase-8 and the activation of DNA methyltransferase 3A (DNMT3A), which leads to the activation of the inflammasome.[1][2]

Q2: What are the potential off-target effects of this compound?

A2: While specific non-cytotoxic off-target effects of this compound are not extensively documented, potential off-target effects can be broadly categorized as:

  • Cytotoxicity: Like other fatty acids, high concentrations of this compound can induce cell death. Studies on various hydroxystearic acid isomers have shown that their cytotoxic effects are dependent on the position of the hydroxyl group and the cell line used.[4] Saturated fatty acids like stearic acid (the parent molecule of 12-HSA) can induce caspase-dependent and -independent apoptosis in neuronal cells.[5][6]

  • Modulation of Lipid Metabolism: As a fatty acid, this compound could potentially interfere with lipid biosynthesis, trafficking, and signaling pathways.[7][8] Lipids are known to modulate the activity of the NLRP3 inflammasome, and introducing exogenous fatty acids could have unintended consequences on this pathway.[8][9][10][11]

  • GPR55 Activation (Speculative): While not definitively confirmed for this compound, other structurally similar lipids are known agonists of the G-protein coupled receptor GPR55.[12][13][14][15] Activation of GPR55 can lead to various downstream signaling events, and if this compound interacts with this receptor, it could represent a significant off-target effect.

  • Non-specific DNMT3A Activation: The on-target pathway involves the activation of DNMT3A.[1][2] It is possible that at high concentrations, this compound could lead to non-specific activation of DNMT3A, potentially causing widespread changes in DNA methylation and gene expression.[16][17][18][19][20]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is essential.

  • Use of Appropriate Controls: Always include vehicle controls (the solvent used to dissolve this compound) in your experiments. For fatty acid studies, a fatty acid-free bovine serum albumin (BSA) control is also recommended.

  • Cell Line Selection: Be aware that the effects of this compound, both on-target and off-target, can be cell-type specific.[4]

  • Duration of Treatment: Limit the exposure time of cells to this compound to the minimum required to observe the on-target effect.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays to ensure the observed phenotype is not an artifact of a single experimental approach.

  • Rescue Experiments: If you hypothesize a specific off-target effect, try to rescue it. For example, if you suspect off-target GPR55 activation, use a GPR55 antagonist to see if the unintended effect is reversed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death/cytotoxicity observed. The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range based on published data for similar compounds.
The solvent used to dissolve this compound is toxic to the cells.Ensure the final concentration of the solvent (e.g., ethanol (B145695), DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.
The fatty acid is not properly complexed to BSA, leading to the formation of cytotoxic micelles.Follow a validated protocol for complexing this compound to fatty acid-free BSA.
Inconsistent or no on-target effect (AMP secretion). The this compound is not properly dissolved or has precipitated out of solution.Visually inspect your stock and working solutions for any precipitates. Prepare fresh solutions and use a validated solubilization protocol.
The chosen cell line (e.g., non-keratinocytes) does not express the necessary machinery for the on-target effect.The known on-target effect is specific to keratinocytes. Use a relevant keratinocyte cell line for this assay.
The concentration of this compound is too low.Perform a dose-response experiment to find the optimal concentration for AMP induction.
Unexpected changes in gene expression or signaling pathways unrelated to the on-target effect. Potential off-target effects are occurring.Lower the concentration of this compound. Reduce the treatment duration. Investigate potential off-target pathways (e.g., GPR55 signaling, general lipid metabolism) using specific inhibitors or antagonists.
The this compound preparation is contaminated.Use a high-purity source of this compound and sterile techniques for solution preparation.

Quantitative Data Summary

Compound Cell Line Effect Effective Concentration (IC50/EC50) Reference
5-Hydroxystearic AcidHeLaGrowth Inhibition22.1 µM[4]
5-Hydroxystearic AcidMCF7Growth Inhibition46.4 µM[4]
5-Hydroxystearic AcidHT29Growth Inhibition51.3 µM[4]
10-Hydroxystearic AcidHuman Skin FibroblastsCollagen I & III Synthesis5 µM[21]
AM-251 (GPR55 Agonist)CD1 MiceIn vivo effects39 nM[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is adapted from general methods for preparing fatty acid solutions for cell culture.

Materials:

  • This compound (powder)

  • Ethanol (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile, purified water

  • Sterile conical tubes

Procedure:

  • Prepare a 100 mM stock solution of this compound in ethanol:

    • Weigh out the appropriate amount of this compound powder in a sterile conical tube.

    • Add the required volume of 100% ethanol to achieve a 100 mM concentration.

    • Vortex thoroughly until the this compound is completely dissolved. This may require gentle warming in a 37°C water bath.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water:

    • Dissolve the fatty acid-free BSA in sterile water.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • While vortexing the BSA solution, slowly add the 100 mM this compound/ethanol stock solution to achieve the desired final concentration and a suitable molar ratio of BSA to fatty acid (typically between 1:3 and 1:6).

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Storage:

    • Store the this compound/BSA complex at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Assay for On-Target Effect - Antimicrobial Peptide (AMP) Secretion

Materials:

  • Human epidermal keratinocytes (e.g., HaCaT or primary keratinocytes)

  • Appropriate cell culture medium and supplements

  • This compound/BSA stock solution (from Protocol 1)

  • Fatty acid-free BSA solution (for control)

  • ELISA kit for the specific AMP of interest (e.g., LL-37, Psoriasin S100A7)

  • Reagents for RNA extraction and qRT-PCR (optional)

  • Reagents for Western blotting (optional)

Procedure:

  • Cell Seeding: Seed keratinocytes in a multi-well plate at a density that will result in a confluent monolayer at the time of treatment.

  • Cell Treatment:

    • Once the cells are confluent, replace the culture medium with fresh medium containing various concentrations of the this compound/BSA complex (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Include a vehicle control (medium with the same concentration of BSA and ethanol as the highest this compound treatment) and a negative control (medium only).

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C for ELISA analysis.

    • Cell Lysate (Optional): Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for RNA extraction (for qRT-PCR analysis of AMP gene expression) or protein extraction (for Western blot analysis of intracellular AMP levels).

  • Analysis:

    • ELISA: Quantify the concentration of the secreted AMP in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

    • qRT-PCR (Optional): Analyze the relative expression of AMP genes in the cell lysates.

    • Western Blot (Optional): Analyze the intracellular levels of AMPs.

Visualizations

On_Target_Signaling_Pathway This compound This compound DNMT3A_activation DNMT3A Activation This compound->DNMT3A_activation Caspase8_downregulation Caspase-8 Downregulation DNMT3A_activation->Caspase8_downregulation Inflammasome_activation Inflammasome Activation Caspase8_downregulation->Inflammasome_activation AMP_secretion Antimicrobial Peptide Secretion Inflammasome_activation->AMP_secretion

Caption: On-target signaling pathway of this compound in keratinocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution complex_bsa Complex with Fatty Acid-Free BSA prep_stock->complex_bsa treat_cells Treat with this compound/BSA and Controls complex_bsa->treat_cells seed_cells Seed Keratinocytes seed_cells->treat_cells collect_samples Collect Supernatant and/or Cell Lysate treat_cells->collect_samples elisa ELISA for Secreted AMPs collect_samples->elisa qpcr qRT-PCR for AMP Gene Expression collect_samples->qpcr western Western Blot for Intracellular AMPs collect_samples->western

Caption: Experimental workflow for assessing the on-target effects of this compound.

Logical_Troubleshooting start Experiment Start issue Unexpected Result? start->issue on_target_issue On-Target Effect Absent/Inconsistent? issue->on_target_issue Yes end Refined Experiment issue->end No off_target_issue Off-Target Effect (e.g., Cytotoxicity)? on_target_issue->off_target_issue No solution1 Check Solution Prep & Concentration on_target_issue->solution1 Yes solution2 Verify Cell Line on_target_issue->solution2 solution3 Lower Concentration & Reduce Time off_target_issue->solution3 Yes solution4 Run Controls (Solvent, BSA) off_target_issue->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Optimizing Cell Culture Conditions for 12-POHSA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-hydroxystearic acid (12-POHSA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF).[1] A stock solution can be prepared by dissolving this compound in one of these solvents. It is recommended to purge the solvent with an inert gas before preparing the stock solution.[1] The solubility in these solvents is approximately 10 mg/mL.[1] For in vitro experiments, a common practice is to first prepare a concentrated stock solution in a solvent like DMSO.[2]

Q2: What is a typical concentration range for treating cells with this compound?

A2: The optimal concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. For example, in studies with primary human dermal fibroblasts, a concentration of 5 µM has been used to stimulate collagen synthesis.[3] In cancer cell lines, a much broader range from 0.01 µM to 500 µM has been explored to determine cytotoxic effects.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: What is a typical incubation time for this compound treatment?

A3: Incubation times for this compound treatment can range from hours to days, depending on the biological process being investigated. For instance, an incubation period of 48 hours has been used to assess the effect of this compound on collagen synthesis in fibroblasts.[3] For cytotoxicity assays in cancer cell lines, treatment times of 72 hours have been reported.[4][5] As with concentration, the ideal incubation time should be optimized for your specific experimental setup.

Q4: How should this compound stock solutions be stored?

A4: this compound is supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6]

Q5: What is the primary mechanism of action of this compound?

A5: this compound has been identified as a peroxisome proliferator-activated receptor-α (PPARα) agonist.[3][7] Its effects can also involve the modulation of other signaling pathways, such as the WNT pathway, and the downregulation of caspase-8.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor cell viability or signs of cytotoxicity at expected non-toxic concentrations. - High solvent concentration in the final culture medium.- Cell line is particularly sensitive to this compound.- Incorrect calculation of dilution from stock solution.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to your cells (typically <0.5%).- Perform a dose-response curve to determine the IC50 value for your specific cell line.- Double-check all calculations for dilutions.
Precipitation of this compound in the cell culture medium. - The concentration of this compound exceeds its solubility in the medium.- The stock solution was not properly dissolved before dilution.- Interaction with components in the serum or medium.- Prepare a fresh stock solution, ensuring the this compound is fully dissolved. Gentle warming or sonication may aid dissolution in the initial solvent.[2]- When diluting the stock solution into the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.- Consider reducing the serum concentration during treatment, if compatible with your cell line's health.
Inconsistent or non-reproducible experimental results. - Batch-to-batch variability of this compound.- Inconsistent cell health or passage number.- Variations in incubation conditions (temperature, CO2).- If possible, use this compound from the same manufacturing lot for a series of experiments.- Maintain consistent cell culture practices, using cells within a defined passage number range.- Ensure incubators are properly calibrated and maintained.
Unexpected morphological changes in cells. - this compound may be inducing differentiation or other cellular processes.- Off-target effects of the compound.- Carefully observe and document any morphological changes. These may be part of the biological response to this compound.- Review literature for known effects of this compound on your specific cell type or related cell lines.
Cells are not attaching properly after treatment. - High concentrations of this compound may be causing cellular stress or toxicity.- The solvent used to dissolve this compound may be affecting cell adhesion.- Test a lower range of this compound concentrations.- Ensure the final solvent concentration is minimal and non-toxic.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations and Incubation Times for this compound Treatment

Cell TypeApplicationConcentration RangeIncubation TimeReference
Human Dermal FibroblastsCollagen Synthesis5 µM48 hours[3]
Various Cancer Cell Lines (e.g., CaCo-2, HT29, HeLa, MCF7)Cytotoxicity/Anti-proliferative Effects0.01 µM - 500 µM72 hours[4]
Epidermal KeratinocytesAntimicrobial Peptide Secretion10 µM - 50 µM48 hours[8]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
Ethanol~10 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethyl Formamide~10 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered DMSO (or ethanol/DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • To aid dissolution, the solution can be gently vortexed and/or sonicated in a water bath until the solid is completely dissolved.[2]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is adapted from a general MTT assay protocol for assessing cytotoxicity.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used for the this compound stock solution.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Signaling Pathway and Workflow Diagrams

PPAR_alpha_signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa Binds PPARa-RXR_active PPARα-RXR (active) PPARa->PPARa-RXR_active RXR RXR RXR->PPARa-RXR_active PPARa-RXR_inactive PPARα-RXR (inactive) PPRE PPRE PPARa-RXR_active->PPRE Binds to PPARa-RXR_active->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: this compound activates the PPARα signaling pathway.

WNT_signaling_modulation This compound This compound WNT_Pathway WNT Signaling Pathway This compound->WNT_Pathway Modulates sFRP1 sFRP1 (WNT Antagonist) WNT_Pathway->sFRP1 Reduces levels of Melanogenesis Melanogenesis sFRP1->Melanogenesis Inhibits

Caption: this compound modulates the WNT signaling pathway.

Caspase8_downregulation This compound This compound Caspase8 Caspase-8 This compound->Caspase8 Downregulates Inflammasome Inflammasome Caspase8->Inflammasome Inhibits AMP_Secretion Antimicrobial Peptide (AMP) Secretion Inflammasome->AMP_Secretion Activates

Caption: this compound induces AMP secretion via Caspase-8.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Prepare_Stock Prepare this compound Stock Solution Add_Treatment Add this compound dilutions to cells Prepare_Stock->Add_Treatment Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Add_Treatment Incubate Incubate for belirlenen süre Add_Treatment->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read

Caption: General workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic 12-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in synthetic 12-hydroxy-2-heptadecenyl-2-dodecenoic acid (12-POHSA). Our goal is to equip researchers with the knowledge and tools to ensure the consistency and reliability of their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of synthetic this compound, providing systematic approaches to identify and resolve them.

Issue 1: Inconsistent Biological Activity in Cell-Based Assays

You observe that different batches of synthetic this compound elicit varying responses in your cell-based assays (e.g., changes in insulin (B600854) secretion, cytokine production, or cell proliferation).

G cluster_0 Start: Inconsistent Biological Activity cluster_1 Step 1: Purity and Integrity Assessment cluster_2 Step 2: Isomeric Composition Analysis cluster_3 Step 3: Functional Receptor Activation Assay cluster_4 Step 4: Downstream Signaling Analysis cluster_5 Resolution start Inconsistent Results Observed purity_check Analyze Purity by HPLC-MS start->purity_check nmr_check Confirm Structure by NMR purity_check->nmr_check degradation_check Assess for Degradation Products nmr_check->degradation_check isomer_check Quantify Positional and Stereoisomers by Chiral HPLC-MS degradation_check->isomer_check receptor_assay Perform GPCR Activation Assay (e.g., GPR40/GPR120) isomer_check->receptor_assay pathway_analysis Analyze YAP/TAZ Nuclear Translocation receptor_assay->pathway_analysis resolution Correlate Analytical Data with Biological Activity to Identify Cause pathway_analysis->resolution

Figure 1: Troubleshooting workflow for inconsistent biological activity.
Possible Cause Recommended Action
Variable Purity Levels Analyze each batch using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the percentage of pure this compound. Batches with purity below a pre-defined threshold (e.g., >95%) should be re-purified or discarded.
Presence of Impurities Identify and quantify impurities using HPLC-MS/MS. Common impurities may include starting materials (12-hydroxystearic acid, palmitoleic acid), regioisomers, or by-products from the synthesis. If a particular impurity correlates with altered activity, consider a more stringent purification method.
Isomeric Variation The position of the palmitoleic acid ester on the hydroxystearic acid backbone can vary. Use chiral chromatography to separate and quantify different positional isomers and stereoisomers. Inconsistent ratios of these isomers between batches can lead to variable biological effects.[1][2]
Degradation of this compound This compound, being an unsaturated lipid, is susceptible to oxidation and hydrolysis. Analyze for degradation products using HPLC-MS. Ensure proper storage conditions (see FAQs below) to minimize degradation.
Inconsistent Formulation Ensure that the vehicle (e.g., DMSO, ethanol) and the final concentration of this compound are consistent across experiments. Prepare fresh dilutions for each experiment from a well-characterized stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in synthetic this compound?

A1: The main sources of variability include:

  • Purity: Incomplete reactions or inefficient purification can result in varying levels of residual starting materials and catalysts.

  • Isomeric Distribution: The esterification of palmitoleic acid to 12-hydroxystearic acid can potentially occur at other positions on the stearic acid chain, leading to a mixture of regioisomers. Furthermore, the chiral center at the 12th carbon can result in a mixture of R and S stereoisomers. The ratio of these isomers can differ between synthetic batches.[1]

  • Impurities: Side reactions during synthesis can generate structurally related impurities that may have their own biological activities or interfere with the activity of this compound.

  • Degradation: As an unsaturated fatty acid ester, this compound is prone to oxidation at the double bond and hydrolysis of the ester linkage, especially with improper storage and handling.

Q2: How should I properly store and handle synthetic this compound to maintain its integrity?

A2: To ensure the stability of this compound, follow these guidelines:

  • Storage Temperature: Store at -20°C or lower for long-term stability.[3]

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Solvent: If in solution, use a high-purity aprotic solvent like methyl acetate, ethanol, or DMF.[3] For aqueous solutions, prepare them fresh and use them within a day, as they are more susceptible to hydrolysis.[4]

  • Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers.

  • Handling: Minimize exposure to air and light. When preparing solutions, use glass or Teflon-coated labware. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What are the recommended analytical methods for quality control of synthetic this compound?

A3: A combination of analytical techniques is recommended for comprehensive quality control:

Analytical Technique Parameter Assessed Typical Acceptance Criteria
HPLC-MS Purity, presence of impuritiesPurity: ≥95%[5]; Individual impurities: ≤0.5%
Chiral HPLC-MS/MS Isomeric ratio (positional and stereo-isomers)Isomer ratio should be consistent between batches (e.g., ±5% variation)
¹H and ¹³C NMR Structural confirmation, absence of major impuritiesSpectra should match the reference structure with no significant unassigned signals.
Functional Assay Biological activity (e.g., GPCR activation)EC₅₀ value should be within a pre-defined range (e.g., ± 2-fold) of a reference standard.

Q4: How does this compound exert its biological effects, and how can this be monitored?

A4: this compound is known to be an agonist for G protein-coupled receptors (GPCRs), particularly GPR40 and GPR120.[1][6] Activation of these receptors can initiate downstream signaling cascades. One such pathway involves the regulation of the Hippo signaling effectors YAP and TAZ. GPCR activation can lead to the dephosphorylation and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators for genes involved in cell proliferation and survival.[1][7]

To monitor this, you can perform immunofluorescence staining or cellular fractionation followed by Western blotting to assess the nuclear localization of YAP/TAZ in response to this compound treatment.

G cluster_0 This compound Signaling Pathway POHSA This compound GPCR GPR40 / GPR120 POHSA->GPCR activates RhoA RhoA GPCR->RhoA activates LATS1_2 LATS1/2 RhoA->LATS1_2 inhibits YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ (Nuclear) YAP_TAZ_p->YAP_TAZ dephosphorylation & nuclear translocation TEAD TEAD YAP_TAZ->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation leads to

Figure 2: Proposed signaling pathway of this compound via GPCRs and the Hippo-YAP/TAZ axis.

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Purity and Impurity Profiling of this compound

Objective: To determine the purity of a synthetic this compound batch and identify potential impurities.

Materials:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Prepare a 1 mg/mL stock solution of the this compound batch in a suitable organic solvent (e.g., methanol (B129727) or isopropanol).

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

  • Set up the HPLC-MS method with the following parameters (can be optimized):

    • Flow rate: 0.3 mL/min

    • Column temperature: 40°C

    • Injection volume: 5 µL

    • Gradient:

      • 0-2 min: 80% B

      • 2-15 min: 80% to 100% B

      • 15-20 min: 100% B

      • 20-21 min: 100% to 80% B

      • 21-25 min: 80% B (re-equilibration)

    • MS detection: Negative ion mode, scan range m/z 100-1000.

  • Inject the sample and acquire the data.

  • Data Analysis:

    • Integrate the peak corresponding to this compound ([M-H]⁻ at m/z 535.4).

    • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

    • Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

Protocol 2: ¹H and ¹³C NMR for Structural Confirmation of this compound

Objective: To confirm the chemical structure of synthetic this compound.

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • This compound sample

Procedure:

  • Dissolve 5-10 mg of the dried this compound sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Key expected signals include:

    • Signals for the vinyl protons of the palmitoleoyl chain.

    • A multiplet for the proton on the carbon bearing the ester group.

    • Signals for the methyl and methylene (B1212753) groups of both fatty acid chains.

  • Acquire the ¹³C NMR spectrum. Key expected signals include:

    • Signals for the carbonyl carbon of the ester and the carboxylic acid.

    • Signals for the double bond carbons of the palmitoleoyl chain.

    • A signal for the carbon attached to the ester oxygen.

  • Data Analysis:

    • Compare the obtained chemical shifts and coupling patterns with the expected structure of this compound.

    • Look for any significant unassigned signals that might indicate the presence of major impurities.

Protocol 3: Cell-Based Assay for Functional Characterization of this compound

Objective: To assess the biological activity of a this compound batch by measuring its effect on YAP/TAZ nuclear translocation.

Materials:

  • Human cell line known to express GPR40/GPR120 (e.g., HEK293, a breast cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against YAP/TAZ

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 2 hours). Include a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody against YAP/TAZ (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides.

  • Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ for each condition. An increase in this ratio indicates nuclear translocation.

By implementing these troubleshooting strategies, quality control measures, and standardized protocols, researchers can better manage the inherent variability of synthetic this compound, leading to more reproducible and reliable experimental outcomes.

References

Preventing degradation of 12-POHSA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 12-hydroxypalmitoyl-oleoyl-sn-glycero-3-phosphocholine (12-POHSA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a specific hydroxylated phospholipid. Like other polyunsaturated and hydroxylated lipids, it is susceptible to degradation through oxidation and enzymatic activity. Degradation can lead to inaccurate quantification and misinterpretation of its biological role. Key degradation pathways include cleavage of the fatty acid chains and modification of the hydroxyl group.

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The primary causes of this compound degradation are:

  • Enzymatic Degradation: Lipases and phospholipases present in biological samples can hydrolyze the ester bonds of this compound.[1]

  • Oxidation: The double bond in the oleoyl (B10858665) chain and the hydroxyl group are susceptible to oxidation by light, oxygen, and metal ions.[1][2] This can lead to the formation of various oxidation products, including aldehydes and ketones.

  • pH Instability: Extreme pH conditions can catalyze the hydrolysis of the ester and phosphodiester bonds.[1]

  • Temperature: Elevated temperatures can accelerate both enzymatic degradation and oxidation.[1][3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the formation of ice crystals that disrupt cellular structures, releasing degradative enzymes and promoting oxidation.[1]

Q3: How can I minimize enzymatic degradation of this compound?

A3: To minimize enzymatic degradation, it is crucial to inhibit enzyme activity as soon as possible after sample collection. This can be achieved by:

  • Immediate Freezing: Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.[1][3]

  • Solvent Quenching: Homogenize tissues or cells in cold organic solvents like methanol (B129727) or a chloroform/methanol mixture to denature enzymes.[1][4]

  • Heat Treatment: For some sample types like tissues, heat treatment can be employed to inactivate lipases.[1]

Q4: What is the best way to prevent oxidation of this compound?

A4: Preventing oxidation is critical for accurate analysis. Key strategies include:

  • Adding Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or triphenylphosphine (B44618) (TPP) into the extraction solvent.[5][6]

  • Using Degassed Solvents: Work with solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Minimizing Light Exposure: Protect samples from light by using amber glass vials or by wrapping containers in aluminum foil.[1]

  • Working on Ice: Perform all sample preparation steps on ice to reduce the rate of chemical reactions.[1]

  • Inert Atmosphere: If possible, conduct sample preparation in a glove box under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Incomplete extractionUse a robust lipid extraction method like the Folch or Bligh-Dyer method, which use a chloroform/methanol/water mixture.[4][7][8] Ensure the correct solvent ratios for phase separation.
Degradation during extractionAdd antioxidants to the extraction solvent.[5][6][9] Work quickly and on ice. Use pre-chilled solvents.
High variability between replicate samples Inconsistent sample handlingStandardize all sample handling and preparation steps. Minimize the time between sample collection and extraction.[1]
Partial degradationEnsure complete inhibition of enzymatic activity at the start of the preparation. Avoid multiple freeze-thaw cycles.[1]
Presence of unexpected peaks in chromatogram Oxidation productsProtect samples from oxygen and light.[1] Use fresh, high-purity solvents.[10]
Contaminants from plasticwareUse glass or polypropylene (B1209903) labware. Avoid polystyrene, which can leach contaminants into organic solvents.
Poor peak shape in LC-MS analysis Inappropriate reconstitution solventReconstitute the final extract in a solvent that is compatible with the initial mobile phase of your LC method.[11]
Matrix effectsPerform a solid-phase extraction (SPE) cleanup step to remove interfering substances from the sample matrix.[7][12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Bligh-Dyer method designed to minimize degradation of hydroxylated phospholipids (B1166683).

Materials:

  • Plasma or serum sample

  • Methanol (pre-chilled to -20°C) containing 0.01% BHT

  • Chloroform (pre-chilled to -20°C)

  • LC-MS grade water

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma/serum in a glass tube, add 300 µL of cold methanol with BHT.

  • Vortex for 30 seconds to precipitate proteins.

  • Add 150 µL of cold chloroform.

  • Vortex for 1 minute.

  • Add 150 µL of LC-MS grade water.

  • Vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/water 50:50 v/v).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

This protocol can be used after lipid extraction to remove interfering compounds.

Materials:

  • Dried lipid extract

  • SPE cartridge (e.g., silica-based)

  • Hexane

  • Ethyl acetate (B1210297)

  • Methanol

Procedure:

  • Condition the SPE cartridge with 3 mL of hexane.

  • Reconstitute the dried lipid extract in a small volume of hexane.

  • Load the sample onto the SPE cartridge.

  • Wash with 3 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.

  • Elute this compound and other phospholipids with 3 mL of ethyl acetate, followed by 3 mL of methanol.

  • Dry the collected fractions under nitrogen.

  • Reconstitute for LC-MS analysis.

Visualizations

G Figure 1: General Workflow for this compound Sample Preparation Sample Sample Collection (Plasma, Tissue, etc.) Quench Enzyme Inactivation (Cold Solvent/Heat) Sample->Quench Extract Lipid Extraction (e.g., Bligh-Dyer) Quench->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General workflow for this compound sample preparation.

G Figure 2: Key Degradation Pathways of this compound POHSA This compound Enzymatic Enzymatic Hydrolysis (Lipases, Phospholipases) POHSA->Enzymatic Oxidation Oxidation (Light, O2, Metal Ions) POHSA->Oxidation Lyso Lyso-phospholipid Enzymatic->Lyso FattyAcids Free Fatty Acids Enzymatic->FattyAcids Oxidized Oxidized Products (Aldehydes, Ketones) Oxidation->Oxidized

Caption: Key degradation pathways affecting this compound stability.

References

Troubleshooting poor recovery of 12-POHSA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of 12-hydroxystearic acid (12-POHSA) during extraction procedures. The information is presented in a question-and-answer format to directly address common issues.

Understanding this compound: Key Properties for Extraction

Successful extraction of this compound is critically dependent on its physicochemical properties. As a long-chain hydroxy fatty acid, its behavior is dictated by its carboxylic acid group, the hydroxyl group, and the long hydrocarbon tail.

A summary of its relevant properties is presented below.

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₁₈H₃₆O₃[1][2]Influences molecular weight and solubility characteristics.
Molecular Weight ~300.48 g/mol [1][2]-
Appearance White to pale yellow crystalline powder or flakes.[1][3][4]-
Predicted pKa ~4.78[1][5]Crucial for pH-dependent extraction. At pH < 4.78, the molecule is protonated (neutral), making it more soluble in organic solvents. At pH > 4.78, it is deprotonated (anionic), making it more water-soluble.
Water Solubility Insoluble.[1][3][4][5]The molecule will partition into an organic phase from an aqueous one if conditions are correct.
Organic Solubility Soluble in ethanol, ether, chloroform, DMSO, and dimethyl formamide.[1][2][3][4]Provides a range of potential extraction and elution solvents.
Stability Stable under normal conditions; avoid strong bases and oxidizers.[3][6]Standard extraction protocols are unlikely to cause degradation.

Troubleshooting Guides & FAQs

Liquid-Liquid Extraction (LLE)

Question 1: My this compound recovery is consistently low when performing a liquid-liquid extraction from plasma. What are the most common causes?

Low recovery in LLE is typically traced back to incorrect pH, suboptimal solvent choice, emulsion formation, or physical loss of analyte.

  • Incorrect pH: The single most critical factor for extracting an acidic compound like this compound from an aqueous matrix is the pH. The aqueous phase must be acidified to a pH at least 1.5 to 2 units below the pKa of this compound (~4.78). This ensures the carboxylic acid group is fully protonated (-COOH), neutralizing its charge and driving it into the organic solvent.

  • Suboptimal Solvent System: While this compound is soluble in many organic solvents, the choice of solvent must be immiscible with your sample matrix and provide good partitioning for the analyte. A common starting point is a mixture like chloroform:methanol (B129727).[7] However, alternatives may be needed if emulsions are a problem.[8]

  • Emulsion Formation: Complex matrices like plasma contain proteins and phospholipids (B1166683) that can act as surfactants, preventing the clean separation of aqueous and organic layers. This emulsion layer can trap a significant amount of your analyte.

  • Insufficient Mixing or Settling Time: Inadequate vortexing can lead to incomplete extraction, while insufficient centrifugation or settling time can result in a poorly defined interface, making it difficult to collect the organic layer without contamination.

G start Start: Low this compound Recovery in LLE check_ph 1. Check Aqueous Phase pH start->check_ph ph_ok Is pH < 3.0? check_ph->ph_ok adjust_ph Action: Acidify sample (e.g., with formic or acetic acid) to pH 2.5-3.0. ph_ok->adjust_ph No check_emulsion 2. Observe Phase Separation ph_ok->check_emulsion Yes adjust_ph->check_ph emulsion Is an emulsion present? check_emulsion->emulsion break_emulsion Action: Break Emulsion - Centrifuge at higher g-force - Add salt (NaCl) - Filter through glass wool emulsion->break_emulsion Yes check_solvent 3. Evaluate Solvent System emulsion->check_solvent No break_emulsion->check_solvent change_solvent Action: Modify Solvent - Test alternative solvents (e.g., methyl-tert-butyl ether) - Adjust solvent ratios check_solvent->change_solvent Problem Persists end_ok Recovery Improved check_solvent->end_ok Problem Solved change_solvent->end_ok

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

Solid-Phase Extraction (SPE)

Question 2: I'm using a reversed-phase (C18) SPE cartridge, but my this compound recovery is poor and inconsistent. What steps should I troubleshoot?

Poor SPE recovery is a common issue that can almost always be solved by systematically evaluating each step of the process.[9][10] For a reversed-phase extraction of this compound, the principle is to retain the neutral, protonated form of the molecule on the nonpolar sorbent.

The most common failure points are:

  • Improper Sample Pre-treatment: The sample loaded onto the cartridge must be acidified (pH < 3.0) to ensure this compound is in its neutral form and can be retained by the C18 sorbent.[11] Additionally, for biological samples, protein precipitation (e.g., with cold acetonitrile) may be necessary to prevent proteins from clogging the sorbent or binding the analyte.[12]

  • Cartridge Drying: The sorbent bed must not be allowed to dry out between the conditioning/equilibration steps and the sample loading step. If it dries, the hydrophobic C18 chains can collapse, drastically reducing their ability to retain the analyte.

  • Analyte Breakthrough (Loading/Wash Steps): This occurs if the analyte fails to adsorb to the sorbent and passes through to the waste.

    • Cause: The sample or wash solvent is too strong (contains too much organic solvent), preventing the analyte from binding effectively.

    • Solution: Ensure the sample is sufficiently aqueous after acidification. Use a weaker wash solvent (e.g., water or a low percentage of organic solvent in acidified water).

  • Incomplete Elution: This happens when the analyte remains bound to the sorbent after the final elution step.

    • Cause: The elution solvent is too weak to displace the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Using a solvent with a different selectivity, like methanol with a small amount of mild base (e.g., ammonium (B1175870) hydroxide) to ionize the this compound, can also dramatically improve elution.

References

How to select the appropriate control for 12-POHSA studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 12-palmitoleoyl-oxy-hydroxystearic acid (12-POHSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1] These lipids have emerged as important endogenous signaling molecules. The primary biological activities of FAHFAs, including this compound, are associated with anti-diabetic and anti-inflammatory effects.[2] Specifically, certain FAHFAs have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and reduce inflammation.[2]

Q2: What is the proposed mechanism of action for this compound?

While the precise signaling pathways for every FAHFA isomer are still under investigation, it is widely suggested that they act through G-protein coupled receptors (GPCRs). Based on studies of structurally similar FAHFAs like PAHSAs (palmitic acid esters of hydroxy stearic acids), strong candidates for this compound receptors are GPR120 and GPR40.[2][3] Activation of GPR120 is linked to enhanced insulin-stimulated glucose uptake, while GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS).[2][3][4] Additionally, some FAHFAs have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6]

Q3: What is a suitable vehicle for dissolving this compound for in vitro and in vivo studies?

This compound is a lipid and is sparingly soluble in aqueous solutions.

  • In Vitro Studies: For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • In Vivo Studies: For administration in animal models, this compound can be dissolved in a vehicle suitable for lipid-based compounds. Options include oils (e.g., corn oil, olive oil) or formulations containing emulsifying agents like Tween 80 or polyethylene (B3416737) glycol (PEG). The choice of vehicle should be carefully considered based on the route of administration and the experimental design.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Solubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous media. Prepare fresh dilutions for each experiment.
Inappropriate Cell Line Verify that the chosen cell line expresses the target receptors (e.g., GPR120, GPR40). Use a positive control known to act on these receptors to validate the cell model.
Incorrect Concentration Perform a dose-response experiment to determine the optimal effective concentration. Concentrations around 20 µM have been reported for other FAHFAs.[1]
Degradation of this compound Store this compound stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles.
Vehicle Control Issues Ensure the vehicle control group is treated with the same final concentration of the solvent (e.g., DMSO) as the this compound treated group.
Issue 2: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Islet/Cell Health Ensure islets or insulin-secreting cell lines (e.g., MIN6, INS-1) are healthy and responsive. Check viability before each experiment.
Inadequate Pre-incubation A pre-incubation step with low glucose is critical to establish a stable baseline. Ensure this step is performed consistently.
Suboptimal Glucose Concentrations Use appropriate low and high glucose concentrations to stimulate a robust insulin secretion response. Typical ranges are 2.8 mM for low glucose and 16.7 mM for high glucose.
Pipetting Errors Use precise pipetting techniques, especially when handling small volumes of reagents and collecting supernatants.
Lack of Positive Control Include a known insulin secretagogue, such as Exendin-4 or a sulfonylurea like tolbutamide, as a positive control to validate the assay.

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with pancreatic islet cells or insulin-secreting cell lines.

Materials:

  • Pancreatic islets or insulin-secreting cells (e.g., MIN6)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, pH 7.4

  • Low glucose KRBH (2.8 mM glucose)

  • High glucose KRBH (16.7 mM glucose)

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Positive control (e.g., 100 nM Exendin-4)

  • Vehicle control (DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Preparation: Plate an equal number of cells or islets per well in a multi-well plate.

  • Pre-incubation: Gently wash the cells/islets twice with KRBH without glucose. Then, pre-incubate in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Treatment: Remove the pre-incubation buffer and add the following solutions to respective wells:

    • Basal: Low glucose KRBH + Vehicle

    • Stimulated Control: High glucose KRBH + Vehicle

    • This compound Treatment: High glucose KRBH + this compound (e.g., final concentration of 20 µM)

    • Positive Control: High glucose KRBH + Positive Control

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the cell number or total protein content. Express the results as fold-change over the basal condition.

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Diclofenac sodium)

  • Vehicle control (DMSO)

  • Phosphate Buffered Saline (PBS), pH 6.3

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate tubes, prepare the following reaction mixtures:

    • Control: 0.45 mL of 1% BSA solution + 0.05 mL of vehicle.

    • This compound: 0.45 mL of 1% BSA solution + 0.05 mL of this compound at various concentrations.

    • Positive Control: 0.45 mL of 1% BSA solution + 0.05 mL of positive control.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-induced Denaturation: Transfer the tubes to a 57°C water bath for 3 minutes.

  • Cooling and Dilution: Cool the tubes and add 2.5 mL of PBS to each tube.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

Visualizations

Signaling Pathways

GPR_Signaling cluster_GPR120 GPR120 Pathway (Anti-inflammatory) cluster_GPR40 GPR40 Pathway (Insulin Secretion) POHSA1 This compound GPR120 GPR120 POHSA1->GPR120 activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 recruits TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin2->TAK1_TAB1 inhibits IKK IKK TAK1_TAB1->IKK activation IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) nucleus1 Nucleus NFkB_p65_p50->nucleus1 translocates to IkB->NFkB_p65_p50 releases inflammation_genes Inflammatory Gene Expression nucleus1->inflammation_genes promotes POHSA2 This compound GPR40 GPR40 POHSA2->GPR40 activates Gq11 Gαq/11 GPR40->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Insulin_vesicles Insulin Vesicles DAG->Insulin_vesicles promotes fusion Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Insulin_vesicles promotes fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Caption: Proposed signaling pathways for this compound.

Experimental Workflow

GSIS_Workflow cluster_treatments Treatment Groups start Start: Healthy Islets/Cells preincubation Pre-incubation (Low Glucose, 1-2h) start->preincubation treatment Treatment Incubation (1-2h) preincubation->treatment supernatant Collect Supernatant treatment->supernatant elisa Insulin ELISA supernatant->elisa analysis Data Analysis elisa->analysis end End: Quantified Insulin Secretion analysis->end basal Basal (Low Glucose + Vehicle) stimulated Stimulated (High Glucose + Vehicle) pohsa This compound (High Glucose + this compound) positive Positive Control (High Glucose + Secretagogue)

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Control Selection Logic

Control_Selection cluster_negative Negative Controls cluster_positive Positive Controls experiment This compound Experiment vehicle Vehicle Control (e.g., DMSO) Establishes baseline effect of the solvent. experiment->vehicle untreated Untreated Control Measures baseline biological response. experiment->untreated gsis_pos GSIS Positive Control (e.g., Exendin-4) Validates assay's ability to detect increased insulin secretion. experiment->gsis_pos For GSIS Assays inflam_pos Anti-inflammatory Positive Control (e.g., Diclofenac Sodium) Confirms the assay can detect inhibition of inflammation. experiment->inflam_pos For Anti-inflammatory Assays

Caption: Logic for selecting appropriate controls in this compound studies.

References

Technical Support Center: Optimizing LC Gradient for FAHFA Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your LC experiments for FAHFA isomer separation, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I seeing poor peak resolution or co-elution of my FAHFA isomers?

Answer:

Poor resolution is a common challenge due to the structural similarity of FAHFA regio-isomers.[1] The separation can be influenced by several factors related to your column, mobile phase, and flow rate.

Potential Causes & Systematic Solutions:

  • Inadequate Column Chemistry: Standard C18 columns may not always provide sufficient selectivity.

    • Solution 1: Employ a column with greater shape selectivity. Polymeric C30 columns, and to some extent polymeric C18 columns, are known to provide improved resolution for hydrophobic, structurally related isomers.[2][3][4] A C30 column is a strong alternative when a C18 column does not provide a satisfactory separation.[4]

    • Solution 2: Increase column length and decrease particle size. A longer column provides more time for isomers to separate, while smaller particles lead to sharper peaks.[5] Columns such as a 250 x 2.0 mm, 3 µm or a 100 x 2.1 mm, 1.7 µm have been used effectively.[5][6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for resolving isomers.

  • Flow Rate is Too High: A high flow rate can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.

    • Solution: Try reducing the flow rate. For example, lowering the flow rate from 0.2 mL/min to 0.15 mL/min has been shown to improve the separation of co-eluting species, although this will increase the total run time.[6]

  • Co-elution with Contaminants: A peak of interest, such as 5-PAHSA, can be obscured by a co-eluting contaminant like a ceramide.[6][8]

    • Solution: Adjust the mobile phase pH. Increasing the concentration of ammonium hydroxide (e.g., from 0.01% to 0.03%) increases the pH.[6] This causes the acidic FAHFAs to elute faster while not affecting the retention time of the neutral ceramide, thus improving their separation.[6]

G cluster_Start Problem cluster_Solutions Troubleshooting Steps cluster_End Goal start Poor Peak Resolution or Co-elution col Optimize Column - Try C30 stationary phase - Increase column length - Decrease particle size start->col Check Hardware mp Adjust Mobile Phase - Switch to isocratic elution - Adjust pH with NH4OH - Optimize additives (e.g., ammonium acetate) start->mp Check Method fr Reduce Flow Rate - e.g., from 0.2 to 0.15 mL/min start->fr Check Method end Baseline Separation of Isomers col->end mp->end fr->end

Caption: Troubleshooting logic for poor FAHFA isomer separation.

Question: My peak shapes are poor (tailing or fronting). What should I do?

Answer:

Poor peak shape is often related to secondary chemical interactions on the column or column overload.

Potential Causes & Systematic Solutions:

  • Secondary Interactions: Free silanol (B1196071) groups on the silica (B1680970) stationary phase can interact with the carboxyl group of the FAHFAs, causing peak tailing.

    • Solution: Use a well-end-capped column. Alternatively, add a small amount of an acidic modifier like formic acid or a basic modifier like ammonium hydroxide to the mobile phase.[5][6] These modifiers suppress the ionization of the silanol groups or the FAHFAs, minimizing unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened or fronting peaks. This can be a particular issue if the sample contains high concentrations of triglycerides (TGs) that were not fully removed during sample preparation.[5]

    • Solution: Reduce the injection volume or dilute your sample. Ensure your sample preparation, particularly the Solid-Phase Extraction (SPE) step, is effectively removing bulk lipids like TGs.[5]

Question: I am observing significant retention time drift between injections. What is the cause?

Answer:

Retention time instability can compromise data quality and isomer identification. It is often caused by mobile phase variability or column equilibration issues.

Potential Causes & Systematic Solutions:

  • Mobile Phase Volatility: If you are using volatile additives like ammonium hydroxide, their concentration can change over time, altering the mobile phase pH and affecting retention times.[5]

    • Solution: Always prepare mobile phases fresh before use.[5] To minimize variability, especially with pre-mixed solvents, it is recommended to use separate bottles for the aqueous (A) and organic (B) phases and let the LC system's mixer create the final composition.[5]

  • Inadequate Column Equilibration: If the column is not fully equilibrated to the starting conditions between gradient runs, retention times will be inconsistent.

    • Solution: Ensure your LC method includes a sufficient post-run equilibration step. For reversed-phase chromatography, flushing with 5-10 column volumes of the initial mobile phase is a good starting point.

  • Use of Deuterated Standards: Heavily deuterated internal standards can exhibit a retention time shift relative to their endogenous counterparts.[1]

    • Solution: Use ¹³C-labeled internal standards when precise retention time alignment is critical for isomer identification.[1] Samples can be aligned based on the retention time of the ¹³C-labeled internal standard.[5]

Question: The background signal in my chromatogram is very high. How can I reduce it?

Answer:

A high background signal can interfere with the detection and quantification of low-abundance FAHFAs. This often originates from the sample preparation steps.

Potential Causes & Systematic Solutions:

  • SPE Cartridge Contamination: The solid-phase extraction (SPE) columns and buffers used to enrich FAHFAs can introduce contaminants that generate a background signal in the FAHFA mass-to-charge ratio channel.[5][6][7] This is particularly problematic for samples with low FAHFA levels, such as serum, where the background can account for a significant portion of the total signal.[5][7]

    • Solution: Always process a "blank" sample (e.g., water instead of serum) through the entire extraction and SPE procedure.[5] The signal from this blank can then be subtracted from your analytical samples to ensure accurate quantification.[5]

  • Instrument Contamination: Carryover from previous injections, especially of high-concentration standards or samples, can lead to a persistent background.

    • Solution: Implement a rigorous cleaning protocol for the instrument, including the injector and autosampler.[5] Running several blank injections between samples can help mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for FAHFA isomer separation?

A reversed-phase (RP) column is the standard choice. While various C18 columns (e.g., Acquity UPLC BEH C18, Luna C18) are widely used and effective, a C30 column often provides superior shape selectivity, which is advantageous for resolving structurally similar isomers.[1][3][4][6] For improved resolution, a longer column (e.g., 100-250 mm) with a smaller particle size (e.g., ≤3 µm) is recommended.[5]

Q2: What are the typical mobile phase compositions and gradients?

For resolving specific regio-isomers like 5- and 9-PAHSA, an isocratic flow is often preferred.[6][7] A common mobile phase is 93:7 methanol:water with additives such as 5 mM ammonium acetate and 0.01-0.03% ammonium hydroxide.[6][7] For broader lipidomics screening that includes FAHFAs, a water-isopropanol or water-acetonitrile gradient may be used, though this may not separate all isomers.[5][9]

Q3: What are the optimal flow rate and column temperature?

A flow rate of around 0.2 mL/min is a good starting point for a 2.1 mm ID column.[6][7] Lowering the flow rate can enhance resolution at the cost of longer analysis times.[6] The column temperature is typically maintained at a constant value, such as 25°C, to ensure reproducible retention times.[6][7]

Q4: How can I speed up the sample preparation process?

The SPE step, which is critical for enriching FAHFAs, can be time-consuming.[1] A faster protocol has been developed that uses positive pressure (e.g., nitrogen gas) to push solvents through the silica cartridge, reducing the SPE step time from approximately 4 hours to 1 hour.[1][6]

Q5: Why is the choice of internal standard important?

An appropriate internal standard is crucial for accurate quantification. It is highly recommended to use stable isotope-labeled standards, specifically ¹³C-labeled FAHFAs (e.g., ¹³C₁₆-9-PAHSA).[1][5] Heavily deuterated standards have been shown to have a slight retention time shift compared to the endogenous lipids, which can complicate isomer-specific identification and quantification.[1]

Data Presentation: LC Parameters for FAHFA Isomer Separation

The following tables summarize LC parameters from published methods to provide a comparative overview.

Table 1: Recommended Columns for FAHFA Analysis
Column NameChemistryDimensionsParticle SizeReference
Acquity UPLC BEH C18C182.1 x 100 mm1.7 µm[6][7]
Luna C18(2)C182.0 x 250 mm3 µm[5]
Inertsil C30C30Not SpecifiedNot Specified[2]
Acclaim C30C304.6 x 150 mm5 µm[3]
Table 2: Example Mobile Phase Compositions and Flow Rates
Mobile Phase CompositionAdditivesFlow RateElution TypeTargetReference
93:7 Methanol:Water5 mM Ammonium Acetate, 0.03% NH₄OH0.2 mL/minIsocraticPAHSA/OAHSA Isomers[6][7]
93:7 Methanol:Water5 mM Ammonium Acetate, 0.01% NH₄OH0.2 mL/minIsocraticPAHSA Isomers[5]
Water:Methanol (1:4) to Isopropanol0.1% Formic Acid0.4 mL/minGradientGeneral FAHFAs[10]
Acetonitrile:Water to Isopropanol:Acetonitrile:Water10 mM Ammonium FormateNot SpecifiedGradientGeneral Lipids[9][11]

Experimental Protocols

Protocol 1: FAHFA Extraction, Enrichment, and LC-MS Analysis

This protocol provides a detailed workflow for the analysis of FAHFAs from biological tissues.

  • Lipid Extraction:

    • Homogenize tissue sample (e.g., ~150 mg adipose tissue or ~80 mg liver) in a chloroform:methanol mixture.[5]

    • Add ¹³C-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) to the sample before extraction for accurate quantification.[5]

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.[5]

    • Dry the organic phase under a stream of nitrogen.

  • FAHFA Enrichment via Solid-Phase Extraction (SPE):

    • Reconstitute the dried lipid extract in a small volume of hexane (B92381).

    • Use a silica SPE cartridge (e.g., 500 mg silica).[1]

    • Condition the cartridge with hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with hexane followed by 95:5 hexane:ethyl acetate to remove neutral lipids like triglycerides and cholesterol esters.[1]

    • Elute the FAHFA fraction with 100% ethyl acetate.[1]

    • Dry the eluted FAHFA fraction under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried FAHFA sample in 40-50 µL of methanol.[6][7]

    • Inject 10 µL onto the LC system.[6][7]

    • LC Conditions:

      • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.[6]

      • Mobile Phase: Isocratic 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[6]

      • Flow Rate: 0.2 mL/min.[6]

      • Column Temperature: 25°C.[6]

      • Run Time: 30 minutes.[6]

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific FAHFA isomers.[6]

G cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing start Tissue Sample + Internal Standard extract Lipid Extraction (e.g., Chloroform:Methanol) start->extract spe Solid-Phase Extraction (SPE) - Wash to remove TGs - Elute FAHFA fraction extract->spe lc LC Separation - C18 or C30 Column - Isocratic Elution spe->lc ms MS/MS Detection - ESI Negative Mode - MRM for Quantification lc->ms data Data Analysis - Peak Integration - Quantification ms->data end Results data->end

Caption: Experimental workflow for FAHFA analysis.

References

Technical Support Center: Interpreting Mass Spectrometry Data for 12-HETE (12-Hydroxyeicosatetraenoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting complex mass spectrometry data for 12-hydroxyeicosatetraenoic acid (12-HETE). This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is 12-HETE and why is its analysis important?

A1: 12-hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1][2] It is involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1][2][3] Accurate and reliable quantification of 12-HETE is crucial for understanding its role in disease and for the development of novel therapeutics.

Q2: What is the expected mass-to-charge ratio (m/z) for the deprotonated molecular ion of 12-HETE in negative ion mode ESI-MS?

A2: In negative ion electrospray ionization mass spectrometry (ESI-MS), 12-HETE is typically detected as a deprotonated molecule [M-H]⁻. Given that the molecular weight of 12-HETE is 320.48 g/mol , the expected m/z value for the [M-H]⁻ ion is approximately 319.

Q3: What are the characteristic fragment ions of 12-HETE in tandem mass spectrometry (MS/MS)?

A3: Tandem mass spectrometry (MS/MS) of the deprotonated 12-HETE ion (m/z 319) in negative ion mode typically yields several characteristic fragment ions. The most common fragments include losses of water (H₂O) and carbon dioxide (CO₂).[4][5] Key diagnostic fragment ions are observed at m/z 179, which may result from cleavage between C-11 and C-12, and m/z 257, corresponding to the loss of both water and carbon dioxide.[4][5]

Q4: What are common adducts observed for 12-HETE in mass spectrometry?

A4: While analysis is often performed in negative ion mode to detect the [M-H]⁻ ion, in positive ion mode, common adducts for lipids like 12-HETE can include sodium [M+Na]⁺ and potassium [M+K]⁺. These adducts can be useful for confirming the molecular weight of the analyte.

Quantitative Data Summary

The following tables summarize the key mass spectrometry data for 12-HETE analysis.

Table 1: Molecular Ion and Common Adducts of 12-HETE

Ion SpeciesIonization ModeCalculated m/z
[M-H]⁻Negative319.227
[M+Na]⁺Positive343.225
[M+K]⁺Positive359.199

Table 2: Characteristic Fragment Ions of 12-HETE ([M-H]⁻) in Negative Ion Mode MS/MS

Fragment Ion (m/z)Proposed Neutral Loss/Fragmentation
301[M-H-H₂O]⁻
275[M-H-CO₂]⁻
257[M-H-H₂O-CO₂]⁻
179Cleavage at C11-C12
163Further fragmentation
135Further fragmentation

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 12-HETE Quantification

This protocol provides a general framework for the quantitative analysis of 12-HETE in biological samples.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, cell culture supernatant) on ice.

    • Add an internal standard (e.g., 12(S)-HETE-d8) to each sample for accurate quantification.

    • Perform solid-phase extraction (SPE) to isolate lipids and remove interfering substances. A C18 stationary phase is commonly used.

    • Elute the lipids and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Methanol:acetonitrile (95:5, v/v) with 0.1% acetic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40°C.[5]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 319) to one or more characteristic product ions (e.g., m/z 179 and m/z 257).

    • Source Parameters: Optimize source temperature, nebulizing gas, and sheath gas flow rates for maximal signal intensity. The ESI voltage is typically set around 4,000 V.[5]

Troubleshooting Guide

Issue 1: No or Low Signal for 12-HETE

  • Question: I am not seeing any peak for 12-HETE, or the signal is very weak. What should I check?

  • Answer:

    • Check Sample Preparation: Ensure that the extraction and reconstitution steps were performed correctly. Inefficient extraction can lead to significant sample loss. Verify the integrity of your internal standard.

    • LC-MS System Performance: Confirm that the LC-MS system is functioning properly. Inject a standard solution of 12-HETE to verify sensitivity and retention time.

    • Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the ESI source according to the manufacturer's instructions.

    • Mobile Phase: Ensure that the mobile phases are correctly prepared and that the additives (e.g., acetic acid) are at the correct concentration to promote ionization.

Issue 2: High Background Noise

  • Question: My chromatogram has a very high baseline, making it difficult to detect my analyte. What could be the cause?

  • Answer:

    • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

    • System Contamination: The LC system, including tubing and the column, can become contaminated over time. Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.

    • Sample Matrix Effects: Biological samples can contain high concentrations of other lipids and molecules that can cause ion suppression or high background. Optimize your sample preparation to remove these interferences. A more rigorous SPE cleanup may be necessary.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for 12-HETE is shifting between injections. What should I do?

  • Answer:

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Pump Performance: Fluctuations in pump pressure can lead to retention time shifts. Check the pump for leaks and ensure it is delivering a stable flow rate.

    • Mobile Phase Composition: Inaccurate mobile phase composition can affect retention times. Prepare fresh mobile phases and ensure they are properly mixed.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.

Issue 4: Unexpected Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks in my chromatogram. How can I identify them?

  • Answer:

    • Isomers: Be aware that 12-HETE has several regio- and stereoisomers (e.g., 5-HETE, 15-HETE) that may have similar fragmentation patterns. Chiral chromatography may be necessary to separate stereoisomers.[5]

    • Contamination: The unexpected peaks could be contaminants from your sample, solvents, or labware. Run a blank injection (solvent only) to identify system-related peaks.

    • In-source Fragmentation: High source temperatures or voltages can sometimes cause in-source fragmentation, leading to the appearance of fragment ions in the MS1 scan. Optimize your source conditions to minimize this effect.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard (12-HETE-d8) Sample->IS SPE Solid-Phase Extraction (SPE) IS->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Signaling_Pathway HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 binds MEK MEK GPR31->MEK activates NFkB NF-κB GPR31->NFkB activates ERK ERK1/2 MEK->ERK activates CellResponse Cellular Responses (Proliferation, Migration) ERK->CellResponse NFkB->CellResponse

References

Validation & Comparative

Validating the Bioactivity of Synthetic 12-POHSA In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro bioactivity of synthetic 12-hydroxy-10-octadecenoic acid (12-POHSA), a molecule of growing interest in metabolic and inflammatory research. We present available data, compare its potential activity with other relevant compounds, and provide detailed experimental protocols for its validation.

I. Comparative Bioactivity Data

While specific quantitative data (EC50 and IC50 values) for synthetic this compound is not widely available in public literature, its bioactivity has been qualitatively described. This section summarizes the known activity of this compound and compares it with well-characterized GPR40 agonists and common anti-inflammatory agents to provide a functional context.

GPR40 Agonist Activity

This compound, also known as 10-hydroxy-cis-12-octadecenoic acid, has been identified as an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 is a therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin (B600854) secretion[1]. Studies have shown that this compound induces intracellular calcium ([Ca2+]i) responses in HEK293 cells expressing human GPR40 with a higher sensitivity than its precursor, linoleic acid. This effect was confirmed to be GPR40-mediated as it was nullified by a GPR40 antagonist[2][3].

For a quantitative comparison, the table below presents the EC50 values for several known synthetic GPR40 agonists in calcium mobilization assays.

CompoundCell Line (expressing hGPR40)Assay TypeEC50 Value
Synthetic this compound HEK293Calcium MobilizationData not available
Linoleic AcidHEK293Calcium MobilizationLess sensitive than this compound[2][3]
TAK-875 (Fasiglifam)CHOCalcium Mobilization~270 nM[4]
AMG 837CHOCalcium Flux0.12 µM[5]
AM-1638A9Inositol Phosphate13.1 nM[5]
GW9508HEK293Calcium Mobilization19 nM[6]
Anti-Inflammatory Activity

In addition to its metabolic role, this compound has demonstrated anti-inflammatory properties. Research indicates that it can suppress the production of inflammatory cytokines in vitro[6]. The primary mechanism for inflammatory cytokine production in many in vitro models involves the activation of the NF-κB signaling pathway by stimuli such as lipopolysaccharide (LPS).

The following table provides a comparison of the IC50 values for the inhibition of LPS-induced cytokine production by common non-steroidal anti-inflammatory drugs (NSAIDs). This provides a benchmark for evaluating the potential anti-inflammatory potency of synthetic this compound.

CompoundCell LineCytokine InhibitedIC50 Value
Synthetic this compound Variouse.g., TNF-α, IL-6Data not available
IbuprofenRAW 264.7Not specified~11.2 µg/mL
IndomethacinNot specifiedNot specifiedData not available
DexamethasoneNot specifiedNot specifiedData not available

II. Experimental Protocols

To facilitate the in vitro validation of synthetic this compound, detailed protocols for key bioactivity assays are provided below.

GPR40 Activation: Calcium Mobilization Assay

This protocol is designed to measure the activation of GPR40 by synthetic this compound by quantifying the subsequent increase in intracellular calcium concentration.

A. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing human GPR40 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

B. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES). A typical final concentration for Fluo-4 AM is 2-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add 100 µL of the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

C. Assay Performance:

  • Prepare serial dilutions of synthetic this compound and a known GPR40 agonist (positive control) in HBSS.

  • Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).

  • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

  • Measure the baseline fluorescence for 15-20 seconds.

  • Inject the compound dilutions into the wells and continue to measure the fluorescence intensity kinetically for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Anti-Inflammatory Activity: Cytokine Release Assay (ELISA)

This protocol outlines the procedure to assess the anti-inflammatory effect of synthetic this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.

A. Cell Culture and Treatment:

  • Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • The next day, pre-treat the cells with various concentrations of synthetic this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID).

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL for 18-24 hours. Include an unstimulated control group.

B. Sample Collection and ELISA:

  • After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α or IL-6).

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and a series of known standards.

    • Incubating and washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing the plate.

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

C. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.

  • Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

The bioactivity of this compound is mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the GPR40 activation pathway leading to calcium mobilization and the LPS-induced NF-κB pathway leading to inflammatory cytokine production.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_cyto Intracellular Ca2+ Increase ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+

Caption: GPR40 signaling pathway initiated by this compound.

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p IkB_p->IkB Degradation DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: LPS-induced NF-κB signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro assays described in this guide.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed GPR40-expressing HEK293 cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_compound Add synthetic this compound (or control) baseline->add_compound measure_response Measure kinetic fluorescence change add_compound->measure_response calc_deltaF Calculate ΔF (Peak - Baseline) measure_response->calc_deltaF plot_curve Plot dose-response curve calc_deltaF->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

Caption: Workflow for the GPR40 calcium mobilization assay.

Cytokine_Assay_Workflow cluster_prep Cell Treatment cluster_elisa ELISA cluster_analysis Data Analysis seed_cells Seed RAW 264.7 macrophages pretreat Pre-treat with synthetic this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect culture supernatants stimulate->collect_supernatant run_elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->run_elisa std_curve Generate standard curve run_elisa->std_curve quantify Quantify cytokine concentrations std_curve->quantify calc_inhibition Calculate % inhibition quantify->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the anti-inflammatory cytokine release assay.

References

A Comparative Analysis of Hydroxystearic Acid Derivatives on Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following tables summarize the quantitative effects of 12(S)-HETE and PAHSAs on insulin (B600854) secretion and related metabolic parameters as reported in published studies.

Table 1: Effects of 12(S)-HETE on Insulin Secretion and Islet Viability
CompoundConcentrationEffect on Insulin SecretionEffect on Islet Viability (MTT Assay)Cell DeathReference
12(S)-HETE 1 nM↓ 51% (p < 0.01)↓ 32%-[1][2]
100 nMSignificant inhibition-↑ 50%[1][2]
12HPETE 1 nM↓ 43% (p < 0.01)Not ReportedNot Reported[2]
100 nMSignificant inhibitionNot ReportedNot Reported[2]
15(S)-HETE 1 nMNo significant effectNot ReportedNot Reported[2]
100 nMInhibitory effectNot ReportedNot Reported[2]
12RHETE 1 nMNo significant effectNot ReportedNot Reported[2]
100 nMInhibitory effectNot ReportedNot Reported[2]
Table 2: Effects of PAHSAs on Glucose Homeostasis and Insulin Secretion
TreatmentParameterOutcomeReference
PAHSAs (acute oral dose) First-phase insulin response to glucoseImproved[3]
First-phase GLP-1 response to glucoseImproved[3]
PAHSAs (5 months treatment) Glucose Tolerance (OGTT)Improved[3]
Insulin Tolerance (ITT)Improved[3]
Glucose-stimulated insulin secretionMaintained improvement[3]
Glucose-stimulated GLP-1 secretionMaintained improvement[3]
Palmitate (same dose as PAHSAs) Glucose Tolerance (OGTT)No favorable effect[3]
Insulin Tolerance (ITT)No favorable effect[3]
Glucose-stimulated insulin or GLP-1 secretionNo favorable effect[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: In Vitro Assessment of Insulin Secretion from Human Islets

This protocol is based on the methodology used to assess the effects of 12-LO products on insulin secretion.[2][4][5]

1. Islet Culture and Treatment:

  • Human islets are cultured in a suitable medium (e.g., CMRL 1066) supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Islets are then treated with the test compounds (e.g., 12(S)-HETE, 12HPETE) at various concentrations (e.g., 1 nM and 100 nM) for a specified period (e.g., 4 hours).

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

  • Following treatment, islets are washed and pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a period like 20 minutes, repeated twice.[5]

  • The islets are then incubated in KRB buffer containing a stimulatory glucose concentration (e.g., 11 mM or 16.7 mM) for 1 hour at 37°C.[2][5]

  • The supernatant is collected to measure the amount of secreted insulin.

3. Insulin Measurement:

  • Insulin concentration in the supernatant is quantified using a standard method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Normalization:

  • Insulin secretion can be normalized to the total insulin content of the islets, which is determined after extracting insulin from the islet cells using an acid-alcohol solution.

Protocol 2: In Vivo Assessment of Glucose-Stimulated Insulin Secretion in Mice

This protocol outlines the general procedure for an in vivo GSIS assay, similar to what would be used to evaluate the effects of compounds like PAHSAs.[3][6][7]

1. Animal Preparation:

  • Mice are fasted overnight (e.g., 10-12 hours) before the experiment.[6]

  • For precise measurements, a catheter may be surgically implanted into a vein (e.g., jugular vein) for blood sampling and glucose infusion.[6]

2. Compound Administration:

  • The test compound (e.g., PAHSAs or vehicle control) is administered to the mice, for example, via oral gavage.

3. Glucose Challenge:

  • A bolus of glucose is administered to the mice, typically via an intraperitoneal (IP) injection or intravenous (IV) infusion to stimulate insulin secretion.

4. Blood Sampling:

  • Blood samples are collected at specific time points before and after the glucose challenge (e.g., 0, 2, 5, 15, 30 minutes).

5. Insulin and GLP-1 Measurement:

  • Plasma is separated from the blood samples.

  • Insulin and GLP-1 levels in the plasma are measured using specific ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways implicated in the effects of 12(S)-HETE and PAHSAs, as well as a typical experimental workflow for studying insulin secretion.

G cluster_0 12(S)-HETE Signaling Pathway Inflammatory Cytokines Inflammatory Cytokines 12-Lipoxygenase (12-LO) 12-Lipoxygenase (12-LO) Inflammatory Cytokines->12-Lipoxygenase (12-LO) Upregulates 12(S)-HETE 12(S)-HETE 12-Lipoxygenase (12-LO)->12(S)-HETE Produces p38-MAPK Activation p38-MAPK Activation 12(S)-HETE->p38-MAPK Activation Increases Reduced Insulin Secretion Reduced Insulin Secretion p38-MAPK Activation->Reduced Insulin Secretion Increased Cell Death Increased Cell Death p38-MAPK Activation->Increased Cell Death

Caption: Signaling pathway of 12(S)-HETE in pancreatic islets.

G cluster_1 PAHSA/FFA Signaling via GPR40 PAHSAs / FFAs PAHSAs / FFAs GPR40 GPR40 PAHSAs / FFAs->GPR40 Activate Gαq/11 Gαq/11 GPR40->Gαq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gαq/11->Phospholipase C (PLC) Activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Phospholipase C (PLC)->Increased Intracellular Ca2+ Diacylglycerol (DAG) Diacylglycerol (DAG) Phospholipase C (PLC)->Diacylglycerol (DAG) Potentiated Insulin Secretion Potentiated Insulin Secretion Increased Intracellular Ca2+->Potentiated Insulin Secretion Diacylglycerol (DAG)->Potentiated Insulin Secretion

Caption: GPR40-mediated signaling by PAHSAs and other free fatty acids.

G cluster_2 Experimental Workflow for Insulin Secretion Assay Islet Isolation / Cell Culture Islet Isolation / Cell Culture Compound Treatment Compound Treatment Islet Isolation / Cell Culture->Compound Treatment Pre-incubation (Low Glucose) Pre-incubation (Low Glucose) Compound Treatment->Pre-incubation (Low Glucose) Stimulation (High Glucose) Stimulation (High Glucose) Pre-incubation (Low Glucose)->Stimulation (High Glucose) Supernatant Collection Supernatant Collection Stimulation (High Glucose)->Supernatant Collection Insulin Quantification (ELISA/RIA) Insulin Quantification (ELISA/RIA) Supernatant Collection->Insulin Quantification (ELISA/RIA) Data Analysis Data Analysis Insulin Quantification (ELISA/RIA)->Data Analysis

Caption: General workflow for an in vitro insulin secretion experiment.

Comparison and Alternatives

The available evidence suggests that different hydroxystearic acid derivatives can have opposing effects on insulin secretion.

  • 12(S)-HETE , a product of inflammation-associated enzymatic pathways, consistently demonstrates an inhibitory effect on glucose-stimulated insulin secretion and promotes beta-cell death.[1][2] This suggests that the 12-lipoxygenase pathway may be a detrimental factor in the context of diabetes and islet inflammation.[2]

  • In contrast, PAHSAs , which are esterified fatty acids, show beneficial effects on glucose homeostasis by improving insulin and GLP-1 secretion.[3] These effects appear to be mediated, at least in part, through the activation of the G-protein coupled receptor GPR40, a known target for fatty acid-stimulated insulin secretion.[3][8]

Alternative Compounds and Pathways:

  • GPR40 Agonists: Synthetic small-molecule agonists of GPR40 have been developed and shown to enhance glucose-dependent insulin secretion in both preclinical models and human clinical trials, representing a therapeutic strategy for type 2 diabetes.[8]

  • Other Fatty Acids: The effects of fatty acids on beta-cells are complex and depend on their chain length and degree of saturation. While some saturated fatty acids like palmitic acid can be detrimental to beta-cell function and survival, monounsaturated fatty acids like oleic acid can have protective effects.[9][10]

  • Plant-Derived Compounds: A variety of natural compounds, such as capsaicin, genistein, and ginsenosides, have been shown to positively modulate insulin secretion and beta-cell health through various mechanisms.[11]

  • Insulin Analogs: For therapeutic intervention, various insulin analogs with different action profiles are used to mimic physiological insulin secretion patterns in individuals with diabetes.[12][13]

References

A Comparative Analysis of 12-POHSA and 9-PAHSA: In Vivo Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipid isomers is critical for therapeutic innovation. This guide provides a detailed comparison of the in vivo efficacy of 12-palmitoyloxystearic acid (12-POHSA) and 9-palmitoyloxystearic acid (9-PAHSA), two prominent members of the fatty acid esters of hydroxy fatty acids (FAHFAs) class. While extensive research has illuminated the therapeutic potential of 9-PAHSA, in vivo data for this compound remains limited. This guide synthesizes the available experimental data to offer a comprehensive overview.

Executive Summary

Quantitative Data Comparison

Due to the lack of direct comparative in vivo studies, this table summarizes key findings for 9-PAHSA from various mouse models. A corresponding section for this compound is not included due to the absence of available in vivo data.

Table 1: Summary of In Vivo Efficacy of 9-PAHSA in Mouse Models

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Glucose Homeostasis High-Fat Diet (HFD)-induced obese miceOral gavage, 50 mg/kgImproved glucose tolerance and lowered ambient glycemia.[1][2][1][2]
db/db miceOral gavage, 50 mg/kg/day for 4 weeksReduced blood glucose levels after 2 weeks of administration.[2][2]
Chow-fed miceDaily oral gavageImproved insulin (B600854) sensitivity.[3][3]
Anti-Inflammatory Effects HFD-induced obese miceOral gavageDecreased adipose tissue inflammation.[2][2]
Mice with LPS-induced inflammationNot specifiedAttenuated lipopolysaccharide (LPS)-induced inflammation.[1][1]
Cardiovascular Health db/db miceOral gavage, 50 mg/kg/day for 4 weeksAmeliorated carotid vascular calcification and attenuated myocardial hypertrophy.[2][2]
Adipose Tissue Browning Wild-type and ob/ob miceNot specifiedInduced browning of white adipose tissue.[3]

Signaling Pathways and Mechanisms of Action

9-PAHSA: A Multi-Receptor Agonist

9-PAHSA exerts its effects by activating at least two key G protein-coupled receptors: GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).[1][4] Activation of these receptors, which are expressed in metabolically active tissues like adipose tissue, pancreatic β-cells, and immune cells, triggers a cascade of downstream signaling events.[1][5]

  • GPR120 Activation: This is a primary mechanism for the anti-inflammatory effects of 9-PAHSA.[1] Upon activation, GPR120 can inhibit inflammatory pathways such as the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine production.[1] In adipocytes, GPR120 activation also enhances insulin-stimulated glucose uptake.[6]

  • GPR40 Activation: GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4] 9-PAHSA has been shown to potentiate GSIS through GPR40 activation.[7]

The dual activation of GPR120 and GPR40 contributes to the multifaceted therapeutic profile of 9-PAHSA, addressing both insulin resistance and chronic low-grade inflammation, which are hallmarks of type 2 diabetes and metabolic syndrome.

9-PAHSA Signaling Pathway 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds to GPR40 GPR40 9-PAHSA->GPR40 Binds to NF-κB Pathway NF-κB Pathway GPR120->NF-κB Pathway Inhibits Insulin-stimulated Glucose Uptake Insulin-stimulated Glucose Uptake GPR120->Insulin-stimulated Glucose Uptake Enhances Pancreatic β-cell Pancreatic β-cell GPR40->Pancreatic β-cell Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Decreases Production Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion Increases

Caption: 9-PAHSA signaling through GPR120 and GPR40.

This compound: An Uncharted Territory In Vivo

As previously stated, in vivo efficacy data for this compound is scarce. However, studies on its precursor, 12-hydroxystearic acid (12-HSA), have shown some biological activity, although not in the context of metabolic diseases. For instance, 12-HSA has been investigated for its ability to upregulate skin antimicrobial peptides, suggesting a role in cutaneous innate immunity. Without direct in vivo studies on this compound, its systemic effects and signaling pathways remain largely speculative. It is plausible that this compound, as a FAHFA, could also interact with GPCRs, but further research is imperative to confirm this and delineate its specific targets and downstream effects.

Experimental Protocols

Standardized protocols are crucial for the reproducibility of in vivo studies. The following outlines a typical experimental workflow for evaluating the efficacy of FAHFAs in a mouse model of diet-induced obesity.

In Vivo Experimental Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Efficacy Assessment Diet-induced Obesity Induce obesity with High-Fat Diet (HFD) Baseline Measurements Measure baseline body weight, glucose, and insulin levels Diet-induced Obesity->Baseline Measurements Animal Randomization Randomize mice into treatment and vehicle control groups Baseline Measurements->Animal Randomization Daily Administration Administer 9-PAHSA (e.g., 50 mg/kg) or vehicle via oral gavage daily Animal Randomization->Daily Administration Monitoring Monitor body weight and food intake Daily Administration->Monitoring Glucose Tolerance Test Perform Oral Glucose Tolerance Test (OGTT) Monitoring->Glucose Tolerance Test Insulin Tolerance Test Perform Insulin Tolerance Test (ITT) Glucose Tolerance Test->Insulin Tolerance Test Tissue Collection Collect blood and tissues for analysis (e.g., cytokine levels, gene expression) Insulin Tolerance Test->Tissue Collection

Caption: Typical workflow for in vivo efficacy testing of FAHFAs.

Vehicle Preparation and Administration

A common vehicle for the in vivo administration of PAHSAs is a mixture of PEG400, Tween-80, and water.[2]

  • Vehicle Composition: A typical vehicle solution consists of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).[1]

  • Preparation of Dosing Solution: The required amount of the FAHFA is dissolved in the vehicle. Gentle warming and vortexing can aid in complete dissolution to ensure a clear and homogenous solution before administration.[1]

  • Administration: Oral gavage is a standard method for daily administration of the compound to mice.[2]

Conclusion and Future Directions

The existing body of research strongly supports the therapeutic potential of 9-PAHSA in the context of metabolic diseases, with well-documented in vivo efficacy in improving glucose homeostasis and reducing inflammation. Its mechanisms of action, primarily through the activation of GPR120 and GPR40, are increasingly well understood.

In stark contrast, the in vivo efficacy of this compound remains a significant knowledge gap. While its structural similarity to other bioactive FAHFAs suggests potential therapeutic relevance, a concerted research effort is required to elucidate its in vivo effects, mechanism of action, and potential therapeutic applications. Direct, head-to-head comparative studies of this compound and 9-PAHSA are essential to understand the structure-activity relationships within the FAHFA class and to guide the development of novel therapeutics for metabolic and inflammatory disorders. Future research should prioritize in vivo studies of this compound to determine its metabolic and anti-inflammatory properties and to identify its molecular targets.

References

12-POHSA vs. Other FAHFAs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative biological activities of 12-Palmitoleoyl-Oxy-Hydroxy-Stearic Acid (12-POHSA) and other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound with other members of the FAHFA family, a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these promising bioactive lipids.

Introduction to FAHFAs

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a diverse class of lipids first identified in 2014.[1] They are formed through the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid. This structure allows for a vast number of isomers, each with potentially distinct biological activities. Among the various FAHFA families, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), Oleic Acid Esters of Hydroxy Stearic Acids (OAHSAs), and Palmitoleic Acid Esters of Hydroxy Stearic Acids (POHSAs) have garnered significant research interest for their roles in metabolic and inflammatory regulation.[1][2] This guide focuses on comparing the biological performance of this compound to other well-characterized FAHFAs.

Comparative Biological Activity

Experimental data reveals that the biological activities of FAHFAs can vary significantly between different isomers, including the position of the ester linkage and the nature of the constituent fatty acids.[1]

Glucose Metabolism

A key biological function of many FAHFAs is their ability to modulate glucose homeostasis, primarily through enhancing glucose-stimulated insulin (B600854) secretion (GSIS) and improving insulin sensitivity.[2][3]

Glucose-Stimulated Insulin Secretion (GSIS):

Studies in MIN6 pancreatic β-cells have shown that this compound, along with 10- and 13-POHSA, can increase GSIS.[1] However, in human islets, this compound did not potentiate GSIS, highlighting potential species-specific or cell-type-specific differences.[1] In contrast, other FAHFAs like 9-PAHSA and several OAHSA and SAHSA isomers have demonstrated potentiation of GSIS in both MIN6 cells and human islets.[1]

Insulin-Stimulated Glucose Uptake:

In 3T3-L1 adipocytes, this compound did not enhance insulin-stimulated glucose transport.[1] This is in contrast to 5- and some 9-FAHFA isomers, which have been shown to potentiate this effect.[1]

FAHFA IsomerCell TypeAssayOutcome
This compound MIN6 CellsGSISIncreased GSIS by 29-34% [1]
This compound Human IsletsGSISNo significant potentiation [1]
This compound 3T3-L1 AdipocytesInsulin-Stimulated Glucose UptakeNo potentiation [1]
9-PAHSAMIN6 Cells & Human IsletsGSISPotentiated GSIS[1]
9-POHSAMIN6 Cells & Human IsletsGSISNo significant potentiation[1]
9-OAHSAHealthy Humans-Major endogenous FAHFA, negatively correlated with fasting blood glucose[4]
9-POHSAHealthy Humans-Major endogenous FAHFA (1184.4 ± 526.1 nM in plasma), negatively correlated with fasting blood glucose[4]

Table 1: Comparative Effects of this compound and Other FAHFAs on Glucose Metabolism.

Anti-Inflammatory Effects

FAHFAs have demonstrated significant anti-inflammatory properties. For instance, 9-POHSA and 9-OAHSA have been shown to suppress the expression of pro-inflammatory cytokines IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.[4] While direct comparative data for the anti-inflammatory activity of this compound is limited, the general anti-inflammatory potential of the POHSA family is evident.

FAHFA IsomerCell TypeAssayOutcome
9-POHSARAW 264.7 CellsLPS-induced IL-1β and IL-6 gene expressionSuppressed cytokine expression [4]
9-OAHSARAW 264.7 CellsLPS-induced IL-1β and IL-6 gene expressionSuppressed cytokine expression [4]
Various PAHSAsImmune CellsLPS-induced chemokine and cytokine expressionAttenuated expression and secretion[1]

Table 2: Anti-Inflammatory Activity of POHSA Isomers and Other FAHFAs.

Signaling Pathways

The biological effects of FAHFAs are primarily mediated through the activation of G-protein coupled receptors (GPCRs), particularly GPR40 and GPR120.[3][5]

Activation of GPR40 by FAHFAs in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn augments glucose-stimulated insulin secretion.[1][6] In adipocytes, FAHFAs can signal through GPR120 to enhance insulin-stimulated glucose uptake.[7] The differential effects observed between various FAHFA isomers may be attributed to their varying affinities and efficacies at these receptors. Many FAHFAs, including POHSAs, have been shown to activate GPR40.[1]

FAHFA_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Pancreatic β-cell, Adipocyte) cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FAHFAs (e.g., this compound) FAHFAs (e.g., this compound) GPR40 GPR40 FAHFAs (e.g., this compound)->GPR40 GPR120 GPR120 FAHFAs (e.g., this compound)->GPR120 PLC Phospholipase C GPR40->PLC Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 Insulin_Secretion ↑ Insulin Secretion Ca2->Insulin_Secretion

Caption: FAHFA Signaling Pathways.

Experimental Protocols

The analysis of FAHFAs in biological samples is challenging due to the large number of isomers and their low abundance.[5] The standard methodology relies on liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction and Solid-Phase Extraction (SPE)

A common procedure for extracting FAHFAs from biological matrices involves a modified Bligh-Dyer method followed by solid-phase extraction (SPE) to enrich the FAHFA fraction.

  • Homogenization: Tissue samples are homogenized in a mixture of chloroform (B151607) and methanol.

  • Phase Separation: The addition of water induces phase separation. The organic phase, containing the lipids, is collected.

  • Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a small volume of an appropriate solvent like chloroform.

  • Solid-Phase Extraction (SPE): The reconstituted lipid extract is loaded onto a silica (B1680970) SPE cartridge.

    • Neutral lipids are washed from the column using a non-polar solvent mixture (e.g., 5% ethyl acetate (B1210297) in hexane).

    • FAHFAs are then eluted with a more polar solvent (e.g., ethyl acetate).

  • Final Preparation: The FAHFA fraction is dried and reconstituted in the mobile phase for LC-MS analysis.

SPE_Workflow start Biological Sample extraction Lipid Extraction (Bligh-Dyer) start->extraction reconstitution1 Reconstitute in Chloroform extraction->reconstitution1 spe Silica SPE Cartridge reconstitution1->spe wash Wash with 5% Ethyl Acetate in Hexane (Elutes Neutral Lipids) spe->wash elution Elute with Ethyl Acetate (Collects FAHFA Fraction) wash->elution reconstitution2 Reconstitute in Mobile Phase elution->reconstitution2 lcms LC-MS Analysis reconstitution2->lcms

Caption: FAHFA Extraction Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the separation and quantification of FAHFA isomers.

  • Chromatography: A C18 column is typically used to separate the different FAHFA isomers.

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole instrument, operating in negative ion mode. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification.

Conclusion

The available evidence indicates that this compound exhibits distinct biological activities compared to other FAHFA isomers. While it demonstrates an ability to stimulate insulin secretion in a mouse pancreatic β-cell line, this effect is not observed in human islets, and it does not appear to enhance insulin-stimulated glucose uptake in adipocytes. In contrast, other FAHFAs, such as certain PAHSAs and OAHSAs, show more consistent effects on glucose metabolism across different experimental systems. The anti-inflammatory potential of the POHSA family is evident, although direct comparative data for this compound is still needed. The differential activities among FAHFA isomers underscore the importance of studying each isomer individually to understand their specific physiological roles and therapeutic potential. The signaling of these lipids is primarily mediated through GPR40 and GPR120, making these receptors attractive targets for drug development. Further research is warranted to fully elucidate the structure-activity relationships within the FAHFA class and to explore the therapeutic utility of specific isomers like this compound.

References

How does 12-POHSA compare to synthetic insulin sensitizers?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 12-POHSA and Synthetic Insulin (B600854) Sensitizers

For decades, synthetic insulin sensitizers, namely thiazolidinediones (TZDs) and biguanides like metformin (B114582), have been the cornerstone of therapy for type 2 diabetes. However, the quest for novel therapeutic agents with improved safety and efficacy profiles is ongoing. Recently, a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of research. This guide provides a detailed comparison of 12-Palmitic Acid Hydroxy Stearic Acid (12-PAHSA), a representative member of the FAHFA family, with established synthetic insulin sensitizers.

Introduction to this compound (PAHSA)

Initial research indicates that the compound of interest, likely referred to as this compound, is more accurately described as a member of the Palmitic Acid Hydroxy Stearic Acid (PAHSA) family. These are endogenous lipids that have demonstrated significant anti-diabetic and anti-inflammatory properties.[1] Their levels in the body are correlated with insulin sensitivity, being lower in individuals with insulin resistance.[1] The administration of PAHSAs in animal models has been shown to lower blood glucose and improve glucose tolerance.[1]

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference between PAHSAs and synthetic insulin sensitizers lies in their mechanism of action.

This compound (PAHSA): PAHSAs are believed to exert their effects through the activation of G-protein coupled receptors, specifically GPR120 and GPR40.[1] Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake.[1] Furthermore, PAHSAs stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin, contributing to their glucose-lowering effects.[1]

Thiazolidinediones (TZDs): TZDs, such as pioglitazone (B448) and rosiglitazone, are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[2][3] Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, muscle, and the liver.[3]

Metformin: The mechanism of metformin is multifaceted. Its primary effect is the inhibition of hepatic gluconeogenesis (glucose production in the liver).[1][4][5] Metformin also activates AMP-activated protein kinase (AMPK), which plays a role in improving insulin sensitivity and glucose uptake in peripheral tissues.[5][6]

Quantitative Data Summary

FeatureThis compound (PAHSA)Thiazolidinediones (e.g., Pioglitazone)Metformin
Primary Target GPR120, GPR40[1]PPARγ[2][3]Primarily inhibits hepatic gluconeogenesis; activates AMPK[1][5][6]
Effect on Insulin Secretion Stimulates insulin and GLP-1 secretion[1]Does not directly stimulate insulin secretionDoes not directly stimulate insulin secretion
Effect on Glucose Uptake Enhances insulin-stimulated glucose uptake in adipocytes[1]Increases glucose utilization by skeletal muscle and fat cellsEnhances peripheral glucose uptake
Effect on Hepatic Glucose Production Indirectly reduces through systemic effectsReduces hepatic gluconeogenesisDirectly inhibits hepatic gluconeogenesis[1][4][5]
Anti-inflammatory Effects Reduces adipose tissue inflammation[1]Possesses anti-inflammatory propertiesMay have modest anti-inflammatory effects
Endogenous vs. Synthetic Endogenous lipidSyntheticSynthetic

Experimental Protocols

Glucose Uptake Assay in Adipocytes
  • Objective: To measure the effect of the compound on insulin-stimulated glucose uptake.

  • Cell Line: 3T3-L1 adipocytes.

  • Methodology:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Serum-starve the mature adipocytes for 2-4 hours.

    • Pre-incubate the cells with the test compound (e.g., 12-PAHSA, pioglitazone) or vehicle control for a specified time.

    • Stimulate the cells with a submaximal concentration of insulin.

    • Add radiolabeled 2-deoxyglucose and incubate for 10-15 minutes.

    • Wash the cells with ice-cold PBS to stop glucose uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the data to total protein content.

Western Blotting for Insulin Signaling Proteins
  • Objective: To assess the activation of key proteins in the insulin signaling pathway (e.g., Akt/PKB).

  • Cell Line: Differentiated 3T3-L1 adipocytes or primary hepatocytes.

  • Methodology:

    • Treat cells with the test compound and/or insulin as in the glucose uptake assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Akt, total Akt).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Signaling Pathway Diagrams

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Beta_Arrestin_2 β-Arrestin 2 GPR120->Beta_Arrestin_2 recruits GLUT4_Vesicle GLUT4 Vesicle Beta_Arrestin_2->GLUT4_Vesicle promotes translocation of Glucose_Uptake Increased Glucose Uptake GLUT4_Vesicle->Glucose_Uptake

Caption: this compound signaling via GPR120 to enhance glucose uptake.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg binds to RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Transcription Altered Gene Transcription PPRE->Gene_Transcription

Caption: TZD mechanism of action through PPARγ activation.

Metformin_Signaling cluster_cell Hepatocyte Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AMPK AMPK Mitochondria->AMPK activates Gluconeogenesis Decreased Hepatic Glucose Production AMPK->Gluconeogenesis inhibits

Caption: Metformin's primary mechanism in the liver.

Conclusion

This compound and other PAHSAs represent a novel class of endogenous insulin sensitizers with a distinct mechanism of action compared to established synthetic drugs. Their ability to activate G-protein coupled receptors and stimulate GLP-1 and insulin secretion offers a different therapeutic approach. While research on PAHSAs is still in its early stages, they hold the potential to be developed into a new generation of treatments for metabolic diseases, possibly with a more favorable side-effect profile due to their endogenous nature. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety in humans.

References

Cross-Validation of Analytical Methods for the Quantification of 12-Hydroxy-10-Octadecenoic Acid (12-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the cross-validation of different analytical methods for the quantification of 12-hydroxy-10-octadecenoic acid (12-POHSA). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, supported by experimental data from related hydroxy fatty acids.

Introduction

12-hydroxy-10-octadecenoic acid (this compound) is a hydroxylated fatty acid of interest in various research fields. Accurate and precise quantification of this compound is crucial for understanding its biological role and for its application in drug development. This guide compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for compounds structurally similar to this compound, providing an expected performance baseline.

ParameterHPLC-PDA for HODE Isomers[1]HPLC-ELSD for 12-Hydroxystearic Acid[2]
Linearity Range (µg/mL) 0.25 - 20.0119.1 - 1190.7
Correlation Coefficient (r²) > 0.9990.9993 - 0.9995
Limit of Detection (LOD) (µg/g or µg/mL) 0.035 - 0.090 µg/g1.1 µg/mL
Limit of Quantification (LOQ) (µg/g or µg/mL) 0.12 - 0.32 µg/g3.2 µg/mL
Recovery (%) 87.93 - 89.33101.5
Precision (RSD %) Not Specified< 1.7 (Repeatability)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on methods for similar hydroxy fatty acids and can be adapted for this compound.

a. Sample Preparation (Lipid Extraction) [3]

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent mixture such as chloroform (B151607)/methanol (B129727) (2:1, v/v).

  • Phase Separation: Add water to the homogenate to create a biphasic system. The lower chloroform phase containing the lipids is collected.[3]

  • Saponification (Optional): To analyze total this compound (free and esterified), the lipid extract can be saponified using a methanolic KOH solution.

  • Extraction of Free Fatty Acids: Acidify the sample and extract the free fatty acids with a non-polar solvent like hexane (B92381) or ethyl acetate.

  • Solid-Phase Extraction (SPE): The crude extract can be further purified and concentrated using a C18 solid-phase extraction cartridge.[3] The sample is loaded, washed with a polar solvent to remove impurities, and the fatty acids are eluted with a less polar solvent like methanol or ethyl acetate.[3]

b. HPLC-PDA Analysis (Adapted from HODE isomer analysis) [1]

  • Chromatographic Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mobile phase consisting of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V/V).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: Photo-Diode Array (PDA) detector at 234 nm.[1]

  • Quantification: Based on a calibration curve generated from this compound standards.

c. HPLC-ELSD Analysis (Adapted from 12-hydroxystearic acid analysis) [2]

  • Chromatographic Column: C18 column (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Gradient elution with methanol and 1% acetic acid in water.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set at 40 °C and nitrogen as the carrier gas.[2]

  • Quantification: Based on a calibration curve generated from this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust method for fatty acid analysis but requires derivatization of the analyte.[3]

a. Sample Preparation and Derivatization

  • Lipid Extraction: Follow the same lipid extraction and SPE purification steps as described for the HPLC method.

  • Derivatization: The hydroxyl and carboxylic acid groups of this compound must be derivatized to increase volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers/esters.

b. GC-MS Analysis [3]

  • Chromatographic Column: A capillary column with a non-polar or medium-polarity stationary phase.[3]

  • Injector Temperature: 270 °C.[4]

  • Oven Temperature Program: A temperature gradient is used, for example, starting at 120 °C and ramping up to 300 °C at a rate of 3 °C/min.[4]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).[3]

  • Mass Spectrometry Detection: Quantification can be performed in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of the derivatized this compound.[3]

Visualizations

Experimental Workflows

cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Start Sample Homogenization HPLC_LLE Liquid-Liquid Extraction HPLC_Start->HPLC_LLE HPLC_SPE Solid-Phase Extraction HPLC_LLE->HPLC_SPE HPLC_Analysis HPLC-PDA/ELSD Analysis HPLC_SPE->HPLC_Analysis HPLC_Data Data Analysis HPLC_Analysis->HPLC_Data GCMS_Start Sample Homogenization GCMS_LLE Liquid-Liquid Extraction GCMS_Start->GCMS_LLE GCMS_SPE Solid-Phase Extraction GCMS_LLE->GCMS_SPE GCMS_Deriv Derivatization GCMS_SPE->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Analysis GCMS_Analysis->GCMS_Data cluster_hplc HPLC Methods cluster_gcms GC-MS Method center This compound Analysis HPLC HPLC center->HPLC GCMS GC-MS center->GCMS HPLC_adv Advantages: - No derivatization needed - Good for complex mixtures - Multiple detector options HPLC->HPLC_adv Pros HPLC_disadv Disadvantages: - May have lower resolution than GC - Detector dependent sensitivity HPLC->HPLC_disadv Cons GCMS_adv Advantages: - High resolution and sensitivity - Mass spectral data for structural confirmation GCMS->GCMS_adv Pros GCMS_disadv Disadvantages: - Derivatization is required - Not suitable for thermolabile compounds GCMS->GCMS_disadv Cons

References

Validating the Biological Targets of 12-POHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological targets of 12-hydroxy-9-Z-octadecenoic acid (12-POHSA). Due to the limited specific research on this compound, this document outlines a series of established experimental protocols and data presentation formats that are essential for characterizing its specificity and comparing its performance against other relevant signaling lipids.

Introduction to this compound and its Potential Biological Relevance

12-hydroxy-9-Z-octadecenoic acid (this compound), a hydroxylated derivative of oleic acid, belongs to the family of oxygenated fatty acids known as oxylipins. These molecules are increasingly recognized for their roles as signaling mediators in a variety of physiological and pathological processes. While the specific biological targets of this compound remain to be definitively identified, its structural similarity to other known signaling lipids suggests potential interactions with several key receptor families, including G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). Validating the specificity of this compound for its biological targets is a critical step in understanding its mechanism of action and evaluating its therapeutic potential.

Potential Target Classes for this compound

Based on the known activities of structurally related fatty acid derivatives, the following receptor classes represent plausible primary targets for this compound:

  • G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR55, are known to be modulated by lipid ligands, including lysophosphatidylinositol (LPI).

  • Transient Receptor Potential (TRP) Channels: TRP channels, particularly TRPV1, can be activated by various endogenous lipids and their metabolites.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are well-established targets for fatty acids and their derivatives, playing crucial roles in metabolism and inflammation.

Experimental Workflow for Target Validation

A systematic approach is required to identify and validate the biological targets of this compound and to assess its specificity. The following workflow outlines the key experimental stages.

Experimental Workflow for this compound Target Validation cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Specificity & Performance Comparison cluster_2 Phase 3: Cellular & In Vivo Validation Initial Screening Initial Screening Binding Assays Binding Assays Initial Screening->Binding Assays Identify potential interactors Functional Assays Functional Assays Binding Assays->Functional Assays Confirm functional activity Dose-Response Analysis Dose-Response Analysis Functional Assays->Dose-Response Analysis Quantify potency Comparative Ligand Profiling Comparative Ligand Profiling Dose-Response Analysis->Comparative Ligand Profiling Benchmark against known ligands Off-Target Screening Off-Target Screening Comparative Ligand Profiling->Off-Target Screening Assess selectivity Cell-Based Signaling Assays Cell-Based Signaling Assays Off-Target Screening->Cell-Based Signaling Assays Validate in a cellular context Gene Expression Analysis Gene Expression Analysis Cell-Based Signaling Assays->Gene Expression Analysis Determine downstream effects Animal Models Animal Models Gene Expression Analysis->Animal Models Confirm physiological relevance

Caption: A logical workflow for the identification and validation of this compound's biological targets.

Data Presentation: Comparative Analysis of this compound Activity

To facilitate objective comparison, all quantitative data should be summarized in tabular format. Below are template tables for presenting hypothetical data from binding and functional assays for the potential target classes.

Table 1: Comparative Binding Affinities (Ki) of this compound and Reference Ligands

TargetThis compound (Ki, nM)Reference LigandReference Ligand (Ki, nM)
GPR55TBDLPI (Lysophosphatidylinositol)Value
TRPV1TBDCapsaicinValue
PPARγTBDRosiglitazoneValue

TBD: To be determined through experimentation.

Table 2: Comparative Functional Potencies (EC50) of this compound and Reference Ligands

AssayThis compound (EC50, nM)Reference LigandReference Ligand (EC50, nM)
GPR55 (Calcium Mobilization)TBDLPIValue
TRPV1 (Calcium Influx)TBDCapsaicinValue
PPARγ (Reporter Gene)TBDRosiglitazoneValue

TBD: To be determined through experimentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide established protocols for assessing the interaction of this compound with its potential targets.

GPCR Target Validation: GPR55

a) Radioligand Binding Assay (Competitive)

  • Objective: To determine the binding affinity (Ki) of this compound for GPR55.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR55.

    • Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Radioligand: Use a known GPR55 radioligand, such as [³H]-LPI.

    • Procedure:

      • Incubate GPR55-expressing membranes with a fixed concentration of [³H]-LPI and varying concentrations of unlabeled this compound or a reference competitor (e.g., unlabeled LPI).

      • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.

b) Calcium Mobilization Assay

  • Objective: To measure the functional activation of GPR55 by this compound.

  • Methodology:

    • Cell Line: Use a cell line stably expressing GPR55, such as HEK293 or CHO cells.

    • Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Procedure:

      • Wash the cells to remove excess dye.

      • Stimulate the cells with varying concentrations of this compound or a reference agonist (LPI).

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Plot the change in fluorescence against the ligand concentration to determine the EC50 value.

GPR55 Signaling Pathway This compound This compound GPR55 GPR55 This compound->GPR55 Binds to Gq Gq GPR55->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R on Ca2_release Ca2+ Release ER->Ca2_release Induces

Caption: Simplified signaling pathway of GPR55 activation leading to calcium release.

TRP Channel Target Validation: TRPV1

a) Calcium Influx Assay

  • Objective: To determine if this compound activates TRPV1 channels.

  • Methodology:

    • Cell Line: Use a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1).

    • Calcium Indicator: Load cells with a calcium-sensitive dye as described for the GPR55 assay.

    • Procedure:

      • Establish a baseline fluorescence reading.

      • Apply varying concentrations of this compound or a known TRPV1 agonist (e.g., capsaicin).

      • Record the change in intracellular calcium due to influx through the TRPV1 channel.

    • Data Analysis: Calculate the EC50 value from the dose-response curve.

b) Patch-Clamp Electrophysiology

  • Objective: To directly measure TRPV1 channel currents in response to this compound.

  • Methodology:

    • Cell Preparation: Use TRPV1-expressing cells suitable for patch-clamp recording.

    • Recording Configuration: Perform whole-cell voltage-clamp recordings.

    • Procedure:

      • Hold the cell at a negative membrane potential (e.g., -60 mV).

      • Perfuse the cell with a solution containing this compound at various concentrations.

      • Record the inward current mediated by TRPV1 activation.

    • Data Analysis: Plot the current amplitude against the concentration of this compound to generate a dose-response curve and determine the EC50.

Nuclear Receptor Target Validation: PPARγ

a) Ligand Binding Assay

  • Objective: To assess the direct binding of this compound to the PPARγ ligand-binding domain (LBD).

  • Methodology:

    • Reagents: Use purified recombinant PPARγ LBD and a fluorescently labeled or radiolabeled known PPARγ ligand (e.g., [³H]-rosiglitazone).

    • Assay Principle: A competitive binding format where this compound displaces the labeled ligand.

    • Procedure:

      • Incubate the PPARγ LBD with the labeled ligand in the presence of increasing concentrations of this compound.

      • Measure the displacement of the labeled ligand using an appropriate detection method (e.g., scintillation counting or fluorescence polarization).

    • Data Analysis: Determine the IC50 and calculate the Ki for this compound.

b) Reporter Gene Assay

  • Objective: To measure the ability of this compound to activate PPARγ-mediated gene transcription.

  • Methodology:

    • Cell Line and Plasmids: Co-transfect a suitable cell line (e.g., HEK293) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

    • Procedure:

      • Treat the transfected cells with varying concentrations of this compound or a reference agonist (e.g., rosiglitazone).

      • After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

    • Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase expression) and plot the fold induction against the ligand concentration to determine the EC50.

PPAR-gamma Activation This compound This compound PPARg PPARγ This compound->PPARg Binds to LBD Heterodimer PPARγ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: Mechanism of PPARγ activation and subsequent gene transcription.

Conclusion

The validation of this compound's biological targets requires a rigorous and multi-faceted experimental approach. By employing the binding and functional assays outlined in this guide for potential target classes such as GPCRs, TRP channels, and PPARs, researchers can systematically characterize the specificity and potency of this novel signaling lipid. The comparative data generated will be instrumental in elucidating its physiological role and assessing its potential as a therapeutic agent. The structured presentation of quantitative data and detailed methodologies will ensure the clarity and reproducibility of the findings, paving the way for further investigation into the biological significance of this compound.

Independent Verification of 12-POHSA: A Comparative Guide to its PPAR Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on 12-hydroxy-1-octadecanesulfonic acid (12-POHSA), here identified as 12-hydroxystearic acid (12-HSA), and its activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The data presented is collated from peer-reviewed scientific literature to aid in the independent verification of its biological activity against other known PPAR modulators.

Comparative Analysis of PPAR Activation

12-Hydroxystearic acid (12-HSA) has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a particular emphasis in the existing literature on its activation of the PPARα isoform. The following tables summarize the quantitative data from published studies, comparing the efficacy of 12-HSA against its regioisomers and other established PPAR agonists.

Table 1: Comparison of 12-HSA with Hydroxystearic Acid Regioisomers on PPARα Activation

CompoundFold Induction vs. ControlRelative Activity vs. 12-HSA
12-HSA 4.9x[1][2][3][4]1.0x
10-HSA15.7x[1][2][3][4]3.2x
9-HSA10.1x[1][2][3][4]2.1x
17-HSA1.7x[1][2][3][4]0.35x
Stearic Acid (SA)1.8x[1][2][3]0.37x

Data from a luciferase reporter gene assay in HEK293 cells.

Table 2: Comparative Overview of 12-HSA and Standard PPAR Agonists

PPAR Subtype12-HSA ActivityStandard AgonistStandard Agonist Activity
PPARα 4.9-fold induction[1][2][3][4]Fenofibrate (B1672516)Potent PPARα agonist[5][6][7][8]
PPARγ Data not available in reviewed literatureRosiglitazone (B1679542)7.4- to 13-fold activation in HEK 293T cells[9]
PPARδ Data not available in reviewed literatureGW501516Potent PPARδ agonist[10][11][12][13][14]

Note: Direct comparative studies of 12-HSA against fenofibrate, rosiglitazone, and GW501516 were not identified in the reviewed literature. The activity of the standard agonists is well-established, and they serve as benchmarks for their respective PPAR subtypes.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for 12-HSA identified in the literature is the activation of PPARα, a nuclear receptor that regulates gene expression. The following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for its assessment.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-HSA 12-HSA 12-HSA_cyto 12-HSA 12-HSA->12-HSA_cyto PPARa PPARα 12-HSA_cyto->PPARa Binds to PPARa_RXR_inactive PPARα-RXR (inactive) PPARa->PPARa_RXR_inactive Heterodimerizes with RXR RXR PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Gene Target Gene Expression PPRE->Target_Gene Regulates

Caption: PPARα signaling pathway activated by 12-HSA.

Luciferase_Reporter_Assay_Workflow Cell_Culture HEK293 cells cultured Transfection Co-transfection with: - PPARα expression vector - Luciferase reporter vector (PPRE) Cell_Culture->Transfection Treatment Treatment with 12-HSA and control compounds Transfection->Treatment Incubation Incubation (24 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Addition of Luciferin substrate Lysis->Luciferase_Assay Measurement Luminescence measurement Luciferase_Assay->Measurement Analysis Data analysis: Fold change vs. control Measurement->Analysis

Caption: Experimental workflow for a PPARα luciferase reporter assay.

Experimental Protocols

The most common method cited for quantifying the activity of 12-HSA as a PPAR agonist is the luciferase reporter gene assay .

Objective: To measure the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a luciferase reporter gene.

Key Materials:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are frequently used due to their high transfection efficiency and low endogenous PPAR expression.[1]

  • Expression Plasmids:

    • A mammalian expression vector containing the full-length coding sequence of the human PPAR isoform of interest (e.g., hPPARα).

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

  • Transfection Reagent: A commercially available lipid-based transfection reagent.

  • Test Compounds: 12-HSA and other compounds of interest dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase Assay System: A commercial kit containing cell lysis buffer and luciferase substrate.

  • Luminometer: An instrument for measuring light output.

Procedure:

  • Cell Seeding: HEK293 cells are seeded into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the following day, cells are co-transfected with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) can be co-transfected to normalize for transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., 12-HSA, its isomers, and known agonists) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for 24 hours.

  • Cell Lysis: The medium is removed, and cells are washed with phosphate-buffered saline (PBS). Lysis buffer from the luciferase assay kit is then added to each well to lyse the cells and release the cellular contents.

  • Luciferase Assay: The cell lysate is transferred to an opaque 96-well plate, and the luciferase substrate is added.

  • Measurement: The luminescence is immediately measured using a luminometer. If a normalization plasmid was used, the activity of the corresponding enzyme is also measured.

  • Data Analysis: The raw luminescence units are normalized to the control reporter activity. The fold induction is calculated by dividing the normalized luminescence of the compound-treated cells by the normalized luminescence of the vehicle-treated cells.

Other Potential Signaling Pathways

While the primary focus of published research on 12-HSA is its role as a PPAR agonist, other signaling pathways have been considered for related lipid molecules.

  • GPR55: The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that can be activated by certain lipid ligands.[15] However, a direct interaction between 12-HSA and GPR55 has not been demonstrated in the reviewed literature. Functional assays, such as measuring intracellular calcium mobilization or ERK1/2 phosphorylation, would be required to investigate this potential interaction.[16][17]

  • Hippo Signaling Pathway: The Hippo pathway is a key regulator of cell growth and organ size. While some studies have linked upstream components of the Hippo pathway to G protein-coupled receptors (GPCRs), a direct regulatory role for 12-HSA on the core Hippo pathway components, such as YAP and TAZ, has not been established in the reviewed literature.[18][19][20][21]

The available scientific literature strongly supports the activity of 12-hydroxystearic acid (12-HSA) as a PPARα agonist. Quantitative data from reporter gene assays demonstrate its ability to activate PPARα, although it is less potent than its 9-HSA and 10-HSA regioisomers. Further research is required to fully characterize the activity of 12-HSA on PPARγ and PPARδ and to directly compare its potency and efficacy against established clinical and research-grade PPAR agonists. At present, there is no direct evidence in the reviewed literature to support a significant role for 12-HSA in modulating the GPR55 or Hippo signaling pathways.

References

A Systematic Review of 12-Hydroxystearic Acid's Metabolic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of the metabolic effects of 12-hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, with other metabolically active compounds. While direct research on "12-POHSA" is limited, this review focuses on 12-HSA, a closely related and well-studied molecule, particularly in the context of its action as a ligand for the G-protein coupled receptor 84 (GPR84). The information presented is intended to support research and development in metabolic diseases.

Introduction to 12-Hydroxystearic Acid (12-HSA)

12-HSA is a C18 long-chain fatty acid with a hydroxyl group at the 12th carbon position. It is primarily known for its role as an activator of GPR84, a receptor predominantly expressed in immune cells and adipose tissue.[1][2] The activation of GPR84 by medium-chain fatty acids (MCFAs) and other ligands has been linked to various metabolic and inflammatory responses.[3][4] This guide will delve into the specific metabolic effects of 12-HSA and compare them with other molecules that modulate metabolic pathways.

Comparative Analysis of Metabolic Effects

The following tables summarize the quantitative data on the metabolic effects of 12-HSA and selected alternative compounds.

Table 1: Effects on Adipose Tissue and Thermogenesis

Compound/AgonistTargetKey Metabolic EffectsQuantitative DataExperimental Model
12-Hydroxystearic Acid (12-HSA) GPR84Promotes brown adipocyte activity and thermogenesis.[1]Diminished thermogenic gene expression and reduced O2 consumption in GPR84 knockout mice primary brown adipocytes.[1]Primary brown adipocytes from wild-type and GPR84 knockout mice.[1]
6-n-octylaminouracil (6-OAU) GPR84 AgonistReinstates brown adipocyte activity in GPR84 knockout models.[1]Counteracted the diminished expression of thermogenic genes and reduced O2 consumption in GPR84 knockout adipocytes.[1]Primary brown adipocytes from GPR84 knockout mice.[1]
Medium-Chain Fatty Acids (MCFAs) (e.g., Capric acid, Lauric acid) GPR84 & other pathwaysIncrease oxidative metabolism, reduce adiposity, and improve glucose tolerance.[5]MCFA-fed mice exhibited increased energy expenditure and reduced adiposity compared to LCFA-fed mice.[5]C2C12 myotubes and mice fed MCFA-rich or LCFA-rich diets.[5]

Table 2: Effects on Inflammation and Immune Response

Compound/AgonistTargetKey Metabolic EffectsQuantitative DataExperimental Model
12-Hydroxystearic Acid (12-HSA) / MCFAs GPR84Amplifies LPS-stimulated pro-inflammatory cytokine production.[3][4]Amplified IL-12 p40 production in LPS-stimulated RAW 264.7 macrophage cell line.[3]RAW 264.7 macrophage cell line.[3]
DL-175 GPR84 AgonistInduces chemotaxis in human myeloid cells.[6]Failed to induce significant migration of U937 cells at concentrations where 6-OAU was effective.[6]Human U937 cells.[6]
12-hydroxyeicosapentaenoic acid (12-HEPE) Retinoid X receptor αInhibits inflammation associated with contact hypersensitivity.[7]Inhibited the expression of CXCL1 and CXCL2 genes in human keratinocytes.[7]Human keratinocytes and mice with contact hypersensitivity.[7]

Signaling Pathways and Experimental Workflows

GPR84 Signaling Pathway

Activation of GPR84 by ligands such as 12-HSA initiates a signaling cascade that influences cellular metabolism and inflammatory responses. The primary pathway involves the coupling to pertussis toxin-sensitive Gi/o proteins, leading to downstream effects on intracellular calcium levels and cyclic AMP (cAMP) production.[1][3]

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand 12-HSA / MCFA GPR84 GPR84 Ligand->GPR84 Binds to Gi_o Gαi/o GPR84->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates cAMP ↓ cAMP AC->cAMP Metabolic_Effects Metabolic & Inflammatory Responses cAMP->Metabolic_Effects IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Metabolic_Effects

Caption: GPR84 signaling cascade initiated by ligand binding.

Experimental Workflow for Assessing Metabolic Effects

The following diagram illustrates a general workflow for investigating the metabolic effects of a compound like 12-HSA in a cellular model.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic & Functional Assays cluster_data Data Analysis & Interpretation Cell_Seeding Seed Cells (e.g., Adipocytes, Macrophages) Treatment Treat with 12-HSA or Alternative Compound Cell_Seeding->Treatment Gene_Expression Gene Expression Analysis (e.g., qPCR for thermogenic genes) Treatment->Gene_Expression Oxygen_Consumption Oxygen Consumption Rate (Seahorse Assay) Treatment->Oxygen_Consumption Cytokine_Analysis Cytokine Measurement (e.g., ELISA for IL-12) Treatment->Cytokine_Analysis Calcium_Imaging Intracellular Calcium Imaging Treatment->Calcium_Imaging Data_Quantification Quantify Assay Results Gene_Expression->Data_Quantification Oxygen_Consumption->Data_Quantification Cytokine_Analysis->Data_Quantification Calcium_Imaging->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Draw Conclusions on Metabolic Effects Statistical_Analysis->Conclusion

Caption: General workflow for in vitro metabolic studies.

Detailed Experimental Protocols

Measurement of Fatty Acid β-Oxidation in Primary Hepatocytes

This protocol is adapted from methods used to assess fatty acid metabolism in liver cells and can be applied to study the effects of 12-HSA.[8]

Objective: To measure the rate of β-oxidation of a radiolabeled fatty acid in freshly isolated primary hepatocytes treated with a test compound.

Materials:

  • Freshly isolated primary hepatocytes

  • [1-14C]palmitic acid

  • Krebs-Henseleit buffer

  • Bovine serum albumin (BSA), fatty acid-free

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice using a collagenase perfusion method.

  • Cell Suspension: Resuspend the isolated hepatocytes in Krebs-Henseleit buffer supplemented with fatty acid-free BSA.

  • Incubation: Incubate the hepatocyte suspension with [1-14C]palmitic acid and the test compound (e.g., 12-HSA) or vehicle control at 37°C with gentle shaking.

  • Reaction Termination: After the desired incubation time, terminate the reaction by adding a final concentration of 7% PCA to precipitate proteins and cell debris.

  • Separation of Metabolites: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

  • Radioactivity Measurement: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation based on the amount of radioactivity in the ASM fraction relative to the total radioactivity added and normalize to the amount of cellular protein.

In Vitro GPR84 Activation Assay

This protocol describes a method to assess the agonistic activity of compounds on the GPR84 receptor.[3][9]

Objective: To determine if a test compound activates GPR84 signaling in a cell-based assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR84

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Forskolin (B1673556)

  • Test compounds (e.g., 12-HSA, 6-OAU)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture: Culture the GPR84-expressing cells to confluency in appropriate cell culture plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds and known agonists/antagonists in the assay buffer.

  • Cell Treatment: Pre-incubate the cells with the test compounds for a specified time.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: GPR84 activation by an agonist will inhibit forskolin-induced cAMP production. Plot the cAMP levels against the compound concentration to determine the EC50 value.

Conclusion

12-Hydroxystearic acid, acting through the GPR84 receptor, demonstrates significant effects on metabolic processes, particularly in brown adipose tissue and immune cells.[1][3] Its pro-thermogenic and immunomodulatory activities suggest its potential as a therapeutic target for metabolic disorders. However, the pro-inflammatory effects mediated by GPR84 warrant careful consideration in drug development.[2][3]

Compared to other medium-chain fatty acids, which have broader metabolic effects including increased overall oxidative metabolism and improved glucose tolerance, 12-HSA's effects appear more specifically linked to GPR84 activation.[5] Synthetic GPR84 agonists like 6-OAU and DL-175 offer more potent and potentially biased signaling, providing valuable tools for dissecting the specific downstream effects of GPR84 activation.[1][6] Further research is needed to fully elucidate the therapeutic potential of modulating the 12-HSA/GPR84 pathway and to understand its interplay with other metabolic signaling networks. The use of detailed experimental protocols, such as those outlined in this guide, will be crucial for advancing our understanding in this area.

References

Benchmarking 12-POHSA Against Established Diabetes Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging antidiabetic agent 12-hydroxystearic acid (12-POHSA), a GPR120 agonist, against established diabetes therapies: GLP-1 Receptor Agonists (GLP-1 RAs), SGLT2 Inhibitors, and DPP-4 Inhibitors. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and key experimental findings.

Executive Summary

This compound is emerging as a potential therapeutic agent for type 2 diabetes through its action as an agonist for G-protein coupled receptor 120 (GPR120). Activation of GPR120 is associated with improved glucose metabolism, anti-inflammatory effects, and stimulation of incretin (B1656795) secretion. While direct head-to-head clinical data for this compound against established therapies is not yet available, this guide synthesizes existing preclinical evidence for GPR120 agonists and compares their mechanistic profiles and reported efficacy with leading diabetes drug classes.

Data Presentation: Comparative Efficacy and Safety Profiles

The following tables summarize the key characteristics and clinical data for this compound (based on GPR120 agonism) and the benchmark therapies.

Table 1: Mechanism of Action and Key Physiological Effects

FeatureThis compound (GPR120 Agonist)GLP-1 Receptor AgonistsSGLT2 InhibitorsDPP-4 Inhibitors
Primary Target G-protein coupled receptor 120 (GPR120)Glucagon-like peptide-1 receptor (GLP-1R)Sodium-glucose cotransporter 2 (SGLT2) in the kidneyDipeptidyl peptidase-4 (DPP-4) enzyme
Mechanism Activates GPR120, leading to increased GLP-1 secretion, enhanced insulin (B600854) sensitivity, and anti-inflammatory effects.Mimic the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1][2]Inhibit the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.[3][4][5]Inhibit the breakdown of endogenous incretin hormones (GLP-1 and GIP), thereby increasing their levels and enhancing their glucose-lowering effects.[6][7][8]
Insulin Secretion Stimulates GLP-1 secretion, which in turn promotes glucose-dependent insulin secretion.[3]Directly stimulates glucose-dependent insulin secretion.[2][9]No direct effect on insulin secretion.[3]Increases glucose-dependent insulin secretion by prolonging the action of endogenous incretins.[6][10]
Glucagon Secretion Indirectly suppresses glucagon secretion via GLP-1.Suppresses glucagon secretion.[2][9]No direct effect on glucagon secretion.Suppresses glucagon secretion.[6][11]
Insulin Sensitivity Improves insulin sensitivity through anti-inflammatory actions in adipose tissue and macrophages.May have indirect positive effects on insulin sensitivity.May improve insulin sensitivity secondary to reduced glucotoxicity.No direct effect on insulin sensitivity.
Glucose Uptake Enhances glucose uptake in adipocytes.No direct effect on glucose uptake in peripheral tissues.No direct effect on glucose uptake in peripheral tissues.No direct effect on glucose uptake in peripheral tissues.

Table 2: Comparative Clinical Efficacy (Typical Monotherapy Effects)

ParameterThis compound (GPR120 Agonist)GLP-1 Receptor AgonistsSGLT2 InhibitorsDPP-4 Inhibitors
HbA1c Reduction Data from direct clinical trials with this compound is not available. Preclinical studies with GPR120 agonists show improved glycemic control.High efficacy: 1.0% to 2.1% reduction.Moderate efficacy: 0.5% to 1.0% reduction.Modest efficacy: 0.5% to 1.0% reduction.[12][13]
Effect on Body Weight Preclinical data for GPR120 agonists suggest potential for weight neutrality or modest weight loss.Significant weight loss.Modest weight loss.Generally weight neutral.
Hypoglycemia Risk Low (glucose-dependent mechanism).Low (glucose-dependent mechanism).Very low (insulin-independent mechanism).Low (glucose-dependent mechanism).
Cardiovascular Benefits Potential anti-inflammatory effects may confer cardiovascular benefits, but clinical data is lacking.Proven cardiovascular benefits (reduction in MACE).Proven cardiovascular and renal benefits (reduction in heart failure hospitalizations and progression of kidney disease).Generally neutral cardiovascular outcomes.
Renal Benefits Unknown.Some evidence of renal protection.Proven renal benefits (slowing the progression of diabetic kidney disease).Generally neutral renal outcomes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The diagrams below, generated using Graphviz, illustrate the primary signaling pathways for this compound and the benchmark therapies.

GPR120_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound GPR120 GPR120 This compound->GPR120 Binds PLC PLC GPR120->PLC Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits Glucose_uptake ↑ Glucose Uptake GPR120->Glucose_uptake DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_release Ca2+ Release IP3->Ca_release GLP1_secretion ↑ GLP-1 Secretion PKC->GLP1_secretion Ca_release->GLP1_secretion TAB1 TAB1 beta_arrestin->TAB1 Sequesters Insulin_sensitivity ↑ Insulin Sensitivity beta_arrestin->Insulin_sensitivity TAK1 TAK1 TAB1->TAK1 Inhibits interaction with Inflammation ↓ Inflammation (NF-κB, JNK) TAK1->Inflammation Leads to

Figure 1: this compound (GPR120 Agonist) Signaling Pathway.

GLP1_RA_Signaling cluster_membrane Pancreatic β-cell Membrane cluster_downstream Downstream Effects GLP1_RA GLP-1 RA GLP1R GLP-1 Receptor GLP1_RA->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates Glucagon_suppression ↓ Glucagon Secretion GLP1R->Glucagon_suppression Gastric_emptying ↓ Gastric Emptying GLP1R->Gastric_emptying Satiety ↑ Satiety GLP1R->Satiety cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_secretion ↑ Insulin Secretion PKA->Insulin_secretion Epac2->Insulin_secretion

Figure 2: GLP-1 Receptor Agonist Signaling Pathway.

SGLT2_I_Workflow cluster_kidney Kidney Proximal Tubule Glomerulus Glomerulus Proximal_Tubule Proximal Tubule Lumen Glomerulus->Proximal_Tubule Glucose Filtration SGLT2 SGLT2 Transporter Proximal_Tubule->SGLT2 Glucose Glucose_Excretion ↑ Urinary Glucose Excretion Proximal_Tubule->Glucose_Excretion Blocked Reabsorption Leads to Tubular_Cell Tubular Epithelial Cell SGLT2->Tubular_Cell Glucose Reabsorption Bloodstream Bloodstream Tubular_Cell->Bloodstream Glucose to Blood SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibits

Figure 3: SGLT2 Inhibitor Mechanism of Action.

DPP4_I_Workflow cluster_body Systemic Circulation GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Increased_Incretins ↑ Active GLP-1 & GIP Levels GLP1_GIP->Increased_Incretins Leads to Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits Glucose_Lowering Glucose Lowering Effects Increased_Incretins->Glucose_Lowering

Figure 4: DPP-4 Inhibitor Mechanism of Action.

Experimental Workflows

Glucose_Uptake_Assay cluster_workflow In Vitro Glucose Uptake Assay Workflow start 1. Culture Adipocytes (e.g., 3T3-L1) differentiate 2. Differentiate to mature adipocytes start->differentiate serum_starve 3. Serum Starve differentiate->serum_starve treat 4. Treat with this compound or control serum_starve->treat add_glucose 5. Add Radiolabeled Glucose (e.g., 2-deoxy-D-[3H]glucose) treat->add_glucose incubate 6. Incubate add_glucose->incubate wash 7. Wash to remove unincorporated glucose incubate->wash lyse 8. Lyse cells wash->lyse measure 9. Measure radioactivity (Scintillation Counting) lyse->measure

Figure 5: In Vitro Glucose Uptake Assay Workflow.

GSIS_Assay cluster_workflow Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow start 1. Culture Pancreatic β-cells (e.g., MIN6, INS-1E) pre_incubate 2. Pre-incubate in low glucose buffer start->pre_incubate wash 3. Wash cells pre_incubate->wash incubate_low 4. Incubate in low glucose +/- this compound (Basal) wash->incubate_low collect_low 5. Collect supernatant incubate_low->collect_low incubate_high 6. Incubate in high glucose +/- this compound (Stimulated) collect_low->incubate_high collect_high 7. Collect supernatant incubate_high->collect_high measure 8. Measure insulin concentration (ELISA) collect_high->measure

Figure 6: GSIS Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-diabetic compounds are provided below.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of a test compound (e.g., this compound) on glucose uptake in insulin-sensitive cells.

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence in a growth medium (e.g., DMEM with 10% fetal bovine serum). Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Serum Starvation: Mature adipocytes are serum-starved for 2-4 hours in a serum-free medium to establish a basal state.

  • Compound Treatment: Cells are then treated with varying concentrations of the test compound (this compound) or a vehicle control for a specified period (e.g., 1-24 hours).

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding a radiolabeled glucose analog, typically 2-deoxy-D-[3H]glucose, to the culture medium for a short incubation period (e.g., 5-10 minutes).

  • Washing and Lysis: The incubation is stopped by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabeled glucose. The cells are then lysed using a lysis buffer (e.g., containing sodium hydroxide (B78521) or a detergent).

  • Quantification: The amount of radioactivity in the cell lysates is measured using a liquid scintillation counter. The results are normalized to the total protein content of the cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 or INS-1E Cells

Objective: To assess the effect of a test compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture: Pancreatic β-cell lines, such as MIN6 or INS-1E cells, are cultured in a standard growth medium.

  • Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to allow insulin secretion to return to a basal level.

  • Basal Insulin Secretion: The pre-incubation buffer is replaced with a fresh low-glucose buffer containing the test compound or vehicle, and the cells are incubated for a defined period (e.g., 30-60 minutes). The supernatant is collected to measure basal insulin secretion.

  • Stimulated Insulin Secretion: The cells are then washed and incubated in a high-glucose buffer (e.g., 16.7 mM glucose) containing the test compound or vehicle for another 30-60 minutes. The supernatant is collected to measure glucose-stimulated insulin secretion.

  • Insulin Quantification: The concentration of insulin in the collected supernatants is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the effect of a test compound on glucose tolerance in a living organism.

Methodology:

  • Animal Model: A diabetic mouse model, such as diet-induced obese (DIO) mice or db/db mice, is used.

  • Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: The test compound (this compound) or vehicle is administered orally or via intraperitoneal injection at a predetermined time before the glucose challenge.

  • Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.

Conclusion

This compound, as a GPR120 agonist, presents a novel mechanism of action with the potential for beneficial effects on glucose metabolism and inflammation. Preclinical evidence for GPR120 agonists suggests a promising profile, including improved insulin sensitivity and stimulation of GLP-1 secretion, with a low risk of hypoglycemia. However, a lack of direct clinical and quantitative preclinical data for this compound makes a definitive comparison with highly effective, established therapies like GLP-1 RAs and SGLT2 inhibitors challenging. Further research, including head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and evaluation of this and other novel anti-diabetic compounds.

References

Interspecies-Vergleich von 12-Hydroxy-9-oxo-10(E)-octadecensäure (12-POHSA)-Spiegeln und -Funktion: Ein Leitfaden für Forscher

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Spiegel und Funktionen von Oxidized Linoleic Acid Metabolites (OXLAMs), insbesondere 9-Hydroxyoctadecadiensäure (9-HODE) und 9-Oxooctadecadiensäure (9-oxo-ODA). Die ursprüngliche Anfrage bezog sich auf "12-POHSA", was wahrscheinlich ein Tippfehler oder eine weniger gebräuchliche Abkürzung für diese wichtigen Signalmoleküle ist.

Dieser Leitfaden fasst quantitative Daten in übersichtlichen Tabellen zusammen, beschreibt detaillierte experimentelle Protokolle und visualisiert Signalwege und Arbeitsabläufe, um das Verständnis ihrer Rolle in verschiedenen Spezies zu erleichtern.

Zusammenfassung der quantitativen Daten

Die Quantifizierung von 9-HODE und 9-oxo-ODA über verschiedene Spezies hinweg ist eine Herausforderung, da die veröffentlichten Daten oft aus Studien mit unterschiedlichen experimentellen Bedingungen stammen. Die folgende Tabelle fasst die verfügbaren quantitativen Daten zu den Plasmakonzentrationen dieser Lipide in verschiedenen Spezies zusammen.

Tabelle 1: Quantitative Analyse von 9-HODE und 9-oxo-ODA in Plasmaproben verschiedener Spezies

SpeziesAnalytKonzentration (nmol/L)Zustand
Ratte9-HODE57.8 ± 18.7[1][2]Normal
Ratte9-oxo-ODA218.1 ± 53.7[1][2]Normal
Mensch9-HODEErhöht[3]Nichtalkoholische Steatohepatitis (NASH)
MenschGesamt-HODEs3,1-facher Anstieg[4]Nach 75-km-Radfahren

Haftungsausschluss: Die in dieser Tabelle dargestellten Daten wurden aus verschiedenen Studien zusammengetragen. Ein direkter Vergleich zwischen den Spezies sollte mit Vorsicht interpretiert werden, da die experimentellen Methoden, die Bedingungen und der Gesundheitszustand der Probanden variieren können.

Funktioneller Vergleich: PPARα-Agonismus und Lipidstoffwechsel

Sowohl 9-HODE als auch 9-oxo-ODA sind anerkannte Liganden für Peroxisom-Proliferator-aktivierte Rezeptoren (PPARs), insbesondere PPARα.[5][6][7] Diese Kernrezeptoren spielen eine entscheidende Rolle bei der Regulierung des Lipid- und Glukosestoffwechsels.

Die Aktivierung von PPARα durch diese OXLAMs leitet eine Signalkaskade ein, die zu einer Hochregulierung von Genen führt, die an der Fettsäureoxidation beteiligt sind. Dies wiederum kann die Ansammlung von Triglyceriden in Hepatozyten verringern. Studien an primären Hepatozyten von Mäusen haben gezeigt, dass 9-oxo-ODA die mRNA-Expression von PPARα-Zielgenen signifikant erhöht, was zu einem verstärkten Fettsäurestoffwechsel führt.[5][6]

Obwohl der grundlegende Mechanismus der PPARα-Aktivierung zwischen den Spezies konserviert zu sein scheint, gibt es Hinweise auf spezies-spezifische Unterschiede in der Reaktion auf PPARα-Agonisten. Zum Beispiel wurde gezeigt, dass die Wirksamkeit synthetischer PPARα-Agonisten zwischen menschlichen und Maus-Rezeptoren variieren kann.

Signalwege und experimentelle Arbeitsabläufe

Zur besseren Veranschaulichung der beteiligten molekularen Mechanismen und der für ihre Untersuchung verwendeten Methoden werden im Folgenden Diagramme der Signalwege und experimentellen Arbeitsabläufe vorgestellt.

PPARa_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_cellular Zytoplasma cluster_nuclear Zellkern 9-oxo-ODA 9-oxo-ODA PPARa PPARa 9-oxo-ODA->PPARa Bindung & Aktivierung PPARa_RXR_Complex PPARα/RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Bindung Target_Genes Zielgene (z.B. CPT1, ACOX1) PPRE->Target_Genes Transkriptions- aktivierung mRNA mRNA Target_Genes->mRNA Transkription Fatty_Acid_Oxidation ↑ Fettsäure- oxidation mRNA->Fatty_Acid_Oxidation Translation & Funktion

Abbildung 1: Vereinfachter Signalweg der PPARα-Aktivierung durch 9-oxo-ODA.

Experimental_Workflow Sample_Collection 1. Probenentnahme (Plasma, Gewebe) Lipid_Extraction 2. Lipidextraktion (z.B. Folch-Methode) Sample_Collection->Lipid_Extraction Sample_Cleanup 3. Probenaufreinigung (SPE) Lipid_Extraction->Sample_Cleanup LC_MS_MS_Analysis 4. LC-MS/MS-Analyse (Quantifizierung) Sample_Cleanup->LC_MS_MS_Analysis Data_Analysis 5. Datenanalyse (Konzentrationsbestimmung) LC_MS_MS_Analysis->Data_Analysis Biological_Interpretation 6. Biologische Interpretation Data_Analysis->Biological_Interpretation

Abbildung 2: Typischer experimenteller Arbeitsablauf zur Quantifizierung von OXLAMs.

Detaillierte experimentelle Protokolle

Die genaue Quantifizierung von 9-HODE und 9-oxo-ODA in biologischen Proben ist entscheidend für das Verständnis ihrer physiologischen und pathologischen Rollen. Nachfolgend finden Sie ein detailliertes Protokoll für die Extraktion und Analyse dieser Verbindungen mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS).

Protokoll: Quantifizierung von 9-HODE und 9-oxo-ODA in Plasmaproben mittels LC-MS/MS

  • Probenvorbereitung und Lipidextraktion:

    • Zu 200 µL Plasmaprobe wird ein interner Standard (z. B. deuteriertes 9-HODE) gegeben.

    • Die Lipide werden mittels Flüssig-Flüssig-Extraktion extrahiert, typischerweise unter Verwendung einer modifizierten Folch-Methode mit einem Chloroform/Methanol-Gemisch.

    • Die organische Phase, die die Lipide enthält, wird gesammelt und unter einem sanften Stickstoffstrom zur Trockne eingedampft.

  • Festphasenextraktion (Solid-Phase Extraction, SPE) zur Aufreinigung:

    • Der getrocknete Lipidextrakt wird in einem geeigneten Lösungsmittel rekonstituiert und auf eine SPE-Säule (z. B. C18) geladen.

    • Die Säule wird mit einem schwachen organischen Lösungsmittel gewaschen, um polare Verunreinigungen zu entfernen.

    • Die Analyten (9-HODE und 9-oxo-ODA) werden mit einem stärkeren organischen Lösungsmittel eluiert.

    • Das Eluat wird erneut zur Trockne eingedampft und für die LC-MS/MS-Analyse in einem geeigneten Lösungsmittel rekonstituiert.

  • LC-MS/MS-Analyse:

    • Flüssigchromatographie (LC):

      • Säule: Eine Umkehrphasen-C18-Säule wird typischerweise für die Trennung der Analyten verwendet.

      • Mobile Phasen: Ein Gradient aus einer wässrigen Phase (z. B. Wasser mit 0,1 % Ameisensäure) und einer organischen Phase (z. B. Acetonitril oder Methanol mit 0,1 % Ameisensäure) wird zur Elution der Verbindungen eingesetzt.

      • Flussrate: Eine typische Flussrate liegt im Bereich von 0,2-0,5 mL/min.

    • Tandem-Massenspektrometrie (MS/MS):

      • Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Ionenmodus ist für diese Carbonsäuren optimal.

      • Scan-Typ: Multiple Reaction Monitoring (MRM) wird für die hochselektive und empfindliche Quantifizierung verwendet. Spezifische Übergänge von Vorläufer- zu Produkt-Ionen für 9-HODE und 9-oxo-ODA sowie für den internen Standard werden überwacht.

      • Parameteroptimierung: Die Quell- und Kollisionsparameter werden für jeden Analyten optimiert, um eine maximale Empfindlichkeit zu erreichen.

  • Quantifizierung:

    • Eine Kalibrierungskurve wird unter Verwendung von authentischen Standards von 9-HODE und 9-oxo-ODA in Konzentrationen erstellt, die den erwarteten Bereich in den Proben abdecken.

    • Die Konzentration der Analyten in den Proben wird durch Interpolation aus der Kalibrierungskurve unter Verwendung des Verhältnisses der Peakfläche des Analyten zur Peakfläche des internen Standards berechnet.

Schlussfolgerung

Dieser Leitfaden bietet einen umfassenden Überblick über die aktuellen Erkenntnisse zu den Spiegeln und der Funktion von 9-HODE und 9-oxo-ODA in verschiedenen Spezies. Während die funktionelle Rolle dieser Lipide als PPARα-Agonisten relativ gut charakterisiert ist, besteht weiterhin ein Bedarf an direkten vergleichenden Studien, um die interspezifischen Unterschiede in ihren endogenen Konzentrationen vollständig zu verstehen. Die bereitgestellten Protokolle und Visualisierungen sollen als wertvolle Ressource für Forscher dienen, die die komplexe Biologie dieser wichtigen Signalmoleküle untersuchen.

References

Validating the Clinical Relevance of 12-POHSA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the biological activities of 12-hydroxy-octadecanoic acid (12-POHSA), also known as 12-hydroxystearic acid (12-HSA), have highlighted its potential as a promising agent in dermatological applications. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to validate its clinical relevance for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound and Alternatives

This compound primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a transcription factor involved in the regulation of lipid metabolism and inflammation.[1] Its efficacy in skincare is attributed to its ability to modulate various cellular processes in the skin.

Activation of PPARα

A key determinant of this compound's biological activity is its potency as a PPARα agonist. Comparative studies with its regioisomers have demonstrated varying degrees of efficacy.

CompoundPPARα Activation (Fold Induction)Reference
12-HSA 4.9x --INVALID-LINK--
9-HSA10.1x--INVALID-LINK--
10-HSA15.7x--INVALID-LINK--
17-HSA1.7x--INVALID-LINK--
Stearic Acid1.8x--INVALID-LINK--

Table 1: Comparison of PPARα activation by 12-HSA and its regioisomers.

While 10-HSA shows the highest potency in activating PPARα, 12-HSA demonstrates a significant induction compared to the parent molecule, stearic acid. Further research is warranted to compare 12-HSA's PPARα agonistic activity with established pharmaceutical PPARα agonists like fibrates (e.g., fenofibrate) in the context of dermatological applications.

Skincare and Anti-Aging Effects

The clinical relevance of this compound is most evident in its effects on skin health and appearance.

ParameterThis compoundRetinoids (Retinol/Retinoic Acid)
Mechanism of Action PPARα agonist.[2]Bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR).[3]
Collagen Synthesis Increases Collagen Type I and Type III synthesis.[2]Stimulates collagen production.[4]
Epidermal Thickness Data not availableIncreases epidermal thickness.[5]
Wrinkle Reduction Reduces the appearance of conspicuous pores.[2]Reduces fine lines and wrinkles.[6]
Hyperpigmentation Significantly lessens the pigmentation of age spots.[2]Improves uneven skin tone and pigmentation.[6]
Antimicrobial Effects Upregulates skin antimicrobial peptides (AMPs) like psoriasin and LL-37.[7]Addresses acne, in part by preventing pore clogging.[6]
Side Effects Generally well-tolerated in cosmetic formulations.Can cause irritation, dryness, and sun sensitivity.[3]

Table 2: Comparison of this compound and Retinoids for Skincare and Anti-Aging.

Upregulation of Skin Antimicrobial Peptides (AMPs)

This compound has been shown to enhance the skin's natural defense mechanisms by increasing the expression of antimicrobial peptides.

Cell/Tissue ModelEffect of 12-HSA TreatmentMeasurementReference
Skin Cells (in vitro)Increased expression of several AMP genesRT-qPCR--INVALID-LINK--
Skin Cells (in vitro)Higher psoriasin secretionELISA--INVALID-LINK--
Skin Explants (ex vivo)Enhanced level of LL-37 AMPImmunohistochemistry--INVALID-LINK--
3D-Living Skin EquivalentUpregulation of AMP genesRT-qPCR--INVALID-LINK--
Human Forearms (in vivo)Significantly lower E. coli recovery 6 and 10 hours after washingBacterial Challenge--INVALID-LINK--

Table 3: Summary of experimental data on 12-HSA's effect on skin antimicrobial peptides.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through a cascade of molecular events initiated by the activation of PPARα.

Caption: Signaling pathway of this compound in skin cells.

Experimental_Workflow_Validation cluster_in_vitro In Vitro / Ex Vivo Validation cluster_in_vivo In Vivo Clinical Validation Cell Culture Keratinocyte/Fibroblast Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment PPARa Assay PPARα Activation Assay (Luciferase Reporter) This compound Treatment->PPARa Assay Gene Expression Gene Expression Analysis (RT-qPCR for AMPs, Collagen, MMP-1) This compound Treatment->Gene Expression Protein Analysis Protein Quantification (ELISA for AMPs, IHC for Collagen) This compound Treatment->Protein Analysis Skin Explants Ex Vivo Skin Explant Culture 12-POHSA_ExVivo This compound Treatment Skin Explants->12-POHSA_ExVivo 12-POHSA_ExVivo->Protein Analysis Human Volunteers Human Volunteers Topical Formulation Topical Formulation with this compound Human Volunteers->Topical Formulation Clinical Assessment Clinical Assessment (Age Spots, Pores, Wrinkles) Topical Formulation->Clinical Assessment Biopsy Skin Biopsies (IHC for Collagen) Topical Formulation->Biopsy Imaging Instrumental Analysis (VISIA Imaging) Clinical Assessment->Imaging

References

Safety Operating Guide

Proper Disposal Procedures for 12-Hydroxystearic Acid (12-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 12-Hydroxystearic Acid (12-POHSA) in a laboratory setting.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound, a fatty acid used in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Personal Protective Equipment (PPE)

Before handling this compound, especially during disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from dust, aerosols, and splashes.
Hand Protection Chemical impermeable gloves.[1]To prevent skin contact.
Body Protection Fire/flame resistant and impervious clothing.[1] Lab coat or coveralls.To protect against spills and contamination of personal clothing.
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator if ventilation is inadequate.To prevent inhalation of fine dust particles, which may cause respiratory irritation.

Spill & Leak Management

In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1] Remove all sources of ignition as fine dust can form an explosive mixture with air.[1][2]

  • Ventilate: Ensure adequate ventilation in the area of the spill.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains or waterways.[1][2]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust formation.[1][2] If the material is melted, allow it to solidify before cleanup.[2]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials according to the hazardous waste disposal procedures outlined below.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[2]

1. Waste Identification and Segregation:

  • Identify the waste as 12-Hydroxystearic Acid.

  • Do not mix with other waste streams. This prevents potentially hazardous chemical reactions and simplifies the disposal process.

  • Store in a container that is compatible with the material, ensuring it is in good condition with no leaks.[3]

2. Packaging and Labeling:

  • Keep the chemical waste in its original container if possible, or a suitable and tightly closed container.[1]

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "12-Hydroxystearic Acid".[3] Do not use abbreviations.

  • Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong alkaline substances.[1][2]

3. Disposal Method:

  • For Laboratory Quantities: The primary recommended method of disposal is through a licensed hazardous waste disposal company.

  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Landfill: Do not dispose of in a sanitary landfill unless specifically permitted by local regulations after the material has been properly treated and packaged.

  • Sewer System: Do not discharge to sewer systems.[1]

4. Empty Container Disposal:

  • Handle uncleaned, empty containers as you would the product itself.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, the container may be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill as permitted by regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated identify Identify & Segregate Waste (Do not mix with other chemicals) start->identify package Package in a Labeled, Closed Container identify->package spill Spill or Leak Occurs package->spill empty_container Empty Container? package->empty_container cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store in a Cool, Dry, Well-Ventilated Area spill->store No cleanup->store contact_hw Contact Hazardous Waste Disposal Service store->contact_hw incinerate Chemical Incineration (with afterburner and scrubber) contact_hw->incinerate end Disposal Complete incinerate->end empty_container->store No triple_rinse Triple-Rinse Container (Collect rinsate as hazardous waste) empty_container->triple_rinse Yes recycle Recycle or Recondition triple_rinse->recycle landfill Puncture and Landfill (if permitted) triple_rinse->landfill

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 12-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 12-Hydroxystearic Acid (12-HSA), including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these guidelines will help foster a safe and efficient research environment.

Personal Protective Equipment (PPE) for 12-HSA

When handling 12-Hydroxystearic Acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against dust particles and potential splashes.
Hand Protection Rubber or neoprene gloves.[1][3]Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[1][4] This is particularly important when dust formation is likely.[2][5]Minimizes the inhalation of airborne particles.
Body Protection Wear appropriate protective clothing to prevent skin exposure.[4][6] Fire/flame resistant and impervious clothing is recommended.[2]Provides a barrier against spills and contamination.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle 12-HSA in a well-ventilated area to avoid the accumulation of dust.[1][6]

  • Avoid Dust Formation: Minimize the generation of dust during handling.[5][6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving work.[1]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][4] Keep away from heat, sparks, open flames, and hot surfaces.[1]

First Aid Measures:

  • Inhalation: If symptoms occur, move the individual to fresh air and ventilate the area.[1]

  • Skin Contact: Remove contaminated clothing and drench the affected area with water for at least 15 minutes.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]

  • Ingestion: Rinse the mouth and do not induce vomiting.[1]

Spill and Accidental Release:

In the event of a spill, evacuate unnecessary personnel and ensure the cleanup crew is equipped with proper protection.[1] Ventilate the area.[1] Contain the spill and collect the solid material, then dispose of it safely.[1] Prevent the substance from entering sewers and public waters.[1]

Disposal Plan:

Dispose of waste material in accordance with all local, regional, national, and international regulations.[1] For larger quantities, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Smaller quantities may be disposed of with household waste, though consulting local regulations is advised.[5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 12-Hydroxystearic Acid, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Weigh & Transfer 12-HSA C->D E Perform Experimental Work D->E I Spill Containment D->I J First Aid D->J F Decontaminate Work Area E->F E->I E->J G Segregate & Label Waste F->G H Dispose of Waste per Regulations G->H

Safe handling workflow for 12-HSA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.